Lofexidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21498-08-8 (mono-hydrochloride) | |
| Record name | Lofexidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023221 | |
| Record name | Lofexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lofexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.47e-01 g/L | |
| Record name | Lofexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lofexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31036-80-3 | |
| Record name | Lofexidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31036-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofexidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lofexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOFEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI82K0T627 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lofexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221-223, 127 °C | |
| Record name | Lofexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lofexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Lofexidine Analogs with Altered Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofexidine, an α2-adrenergic receptor agonist, is clinically used for the mitigation of opioid withdrawal symptoms.[1] Its therapeutic effects are primarily mediated by its interaction with α2-adrenergic receptors in the central nervous system, leading to a reduction in the sympathetic outflow responsible for many of the acute symptoms of withdrawal.[2][3] However, this compound, like its structural predecessor clonidine, also exhibits affinity for imidazoline (B1206853) receptors (I1 and I2), which may contribute to both its therapeutic and side-effect profile.[2] The development of this compound analogs with altered receptor selectivity—specifically, enhanced affinity for I1 imidazoline receptors over α2-adrenergic receptors, or vice versa, and selectivity between α1 and α2 subtypes—presents a promising avenue for developing novel therapeutics with improved efficacy and reduced side effects, such as hypotension and sedation.[1]
This technical guide provides an in-depth overview of the synthesis of this compound analogs and the methodologies used to evaluate their receptor selectivity. It is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel adrenergic and imidazoline receptor ligands.
Receptor Targets: α-Adrenergic and Imidazoline Receptors
The primary targets for this compound and its analogs are the α-adrenergic and imidazoline receptors. A thorough understanding of their signaling pathways is crucial for interpreting the functional consequences of ligand binding.
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
I1-Imidazoline Receptor Signaling
The signaling pathway for the I1-imidazoline receptor is less well-defined compared to the α2-adrenergic receptor but is generally considered to be distinct. It does not appear to be directly coupled to adenylyl cyclase. Evidence suggests that I1 receptor activation may involve the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), leading to the generation of second messengers like diacylglycerol (DAG).
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs generally involves the formation of the core imidazoline ring and its attachment to a substituted phenoxyethyl moiety. Several synthetic routes have been reported.
General Synthetic Scheme for this compound
A common synthetic route to this compound starts from 2,6-dichlorophenol, which is reacted with an appropriate ethyl 2-halopropionate to form the corresponding ether. This intermediate is then reacted with ethylenediamine (B42938) to yield the imidazoline ring.
Synthesis of this compound Analogs
The synthesis of this compound analogs with altered receptor selectivity can be achieved through several strategies:
-
Modification of the Dichlorophenoxy Ring: Substitution at different positions on the phenyl ring with various electron-donating or electron-withdrawing groups can influence the electronic properties and steric bulk of the molecule, thereby altering its interaction with the receptor binding pocket.
-
Modification of the Ethyl Bridge: Altering the length or stereochemistry of the ethyl bridge connecting the phenoxy and imidazoline moieties can impact the spatial orientation of the key pharmacophoric elements.
-
Modification of the Imidazoline Ring: Substitution on the imidazoline ring itself, or its replacement with other heterocyclic systems, can significantly affect receptor affinity and selectivity.
Quantitative Data on Receptor Selectivity
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and its Stereoisomers
| Compound | α1-Adrenergic | α2-Adrenergic | I1-Imidazoline | I2-Imidazoline | Reference(s) |
| (±)-Lofexidine | 130 | 0.36 | 15 | >10,000 | |
| (-)-Lofexidine | - | 0.36 | - | - | |
| (+)-Lofexidine | - | 3.6 | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for I1 and I2 receptor binding for the individual stereoisomers are not consistently reported in the literature.
Table 2: Functional Activity (pEC50) of this compound at Various Receptors
| Compound | α1A-Adrenergic | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic | 5-HT1A | 5-HT1B | Dopamine D2S | Reference(s) |
| This compound | ≥ 5 | ≥ 5 | ≥ 5 | ≥ 5 | ≥ 5 | ≥ 5 | ≥ 5 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Experimental Protocols
Accurate determination of receptor affinity and functional activity is paramount in the development of novel this compound analogs. The following are generalized protocols for key experiments.
Radioligand Binding Assay for α2-Adrenergic and I1-Imidazoline Receptors
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for both α2 and I1 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for α2-Adrenergic Receptor Activation
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
Protocol:
-
Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.
-
Assay Setup: In a multi-well plate, add the membrane preparation, GDP, varying concentrations of the agonist (test compound), and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at a specific temperature for a defined period.
-
Separation: Terminate the reaction and separate the bound [³⁵S]GTPγS from the free form by rapid filtration.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the compound.
Structure-Activity Relationship (SAR) and Future Directions
The limited available data on this compound analogs suggests that modifications to the dichlorophenoxy ring and the ethyl bridge can significantly impact α2-adrenergic receptor affinity. For instance, the stereochemistry of the ethyl bridge is critical, with the (-)-enantiomer of this compound exhibiting significantly higher affinity for the α2-adrenergic receptor than the (+)-enantiomer.
Future research in this area should focus on the systematic synthesis and pharmacological evaluation of a diverse library of this compound analogs. Key areas of exploration include:
-
Exploring a wider range of substitutions on the dichlorophenoxy ring to probe the electronic and steric requirements of the α2-adrenergic and I1-imidazoline receptor binding pockets.
-
Introducing conformational constraints into the ethyl bridge to lock the molecule into specific conformations that may favor binding to one receptor over another.
-
Replacing the imidazoline ring with other bioisosteric heterocycles to investigate the importance of this moiety for receptor recognition and activation.
By combining rational drug design, combinatorial synthesis, and high-throughput screening, it will be possible to develop novel this compound analogs with tailored receptor selectivity profiles, potentially leading to safer and more effective treatments for opioid withdrawal and other conditions where modulation of adrenergic and imidazoline receptors is beneficial.
Conclusion
The synthesis of this compound analogs with altered receptor selectivity is a promising strategy for the development of improved therapeutics. A thorough understanding of the underlying pharmacology of α-adrenergic and imidazoline receptors, coupled with robust synthetic and analytical methodologies, is essential for the successful design and characterization of these novel compounds. This technical guide provides a foundational framework for researchers in this field, highlighting the key principles and experimental approaches required to advance the development of the next generation of this compound-based medicines.
References
- 1. This compound, an {alpha}2-receptor agonist for opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy and Safety Profile of this compound Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Radiolabeling Lofexidine for In Vivo Receptor Occupancy Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lofexidine's therapeutic effects are mediated by its interaction with alpha-2 adrenergic receptors.[1] Quantifying the extent to which this compound occupies these receptors in vivo at therapeutic doses is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and facilitating the development of new drugs targeting this system. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the quantification of receptor occupancy in living subjects.[2] These techniques rely on the administration of a radiolabeled form of the drug of interest or a competing radioligand.
This guide will cover the selection of appropriate radioisotopes, proposed synthetic routes for radiolabeling this compound with both beta-emitters (for preclinical ex vivo studies) and positron-emitters (for in vivo imaging), detailed experimental protocols, and data analysis considerations for in vivo receptor occupancy studies.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to this compound and potential radioligands for alpha-2 adrenergic receptors.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Reported Ki (nM) |
| Alpha-2A Adrenoceptor | ~7.2 |
| Alpha-2C Adrenoceptor | ~12 |
Note: Data extracted from publicly available drug information.[3]
Table 2: Properties of Selected Radioligands for Alpha-2 Adrenergic Receptors
| Radioligand | Isotope | Precursor | Radiochemical Yield (RCY) | Specific Activity (SA) | Key Findings |
| [11C]yohimbine | 11C | Desmethyl-yohimbine | Not specified | 70 ± 29 GBq/μmol | High selectivity for α2-ARs in the living human brain.[2] |
| [11C]ORM-13070 | 11C | O-desmethyl-ORM-13070 | Not specified | 640 ± 390 GBq/μmol | Potential for imaging brain α2C adrenoceptors.[4] |
Experimental Protocols
Radiolabeling of this compound
While specific protocols for radiolabeling this compound are not detailed in the reviewed literature, pharmacokinetic studies have utilized [3H]- and [14C]-labeled this compound.[5] Based on the known synthesis of this compound and general radiolabeling methodologies, the following sections propose detailed hypothetical protocols for the synthesis of radiolabeled this compound.
1. Synthesis of [3H]-Lofexidine (Hypothetical Protocol)
Tritium (B154650) labeling is well-suited for preclinical studies requiring high specific activity.[6] A common method for introducing tritium is through catalytic reduction of a suitable unsaturated precursor with tritium gas.
-
Precursor Synthesis: Synthesis of a desaturated this compound precursor, for example, by introducing a double bond in the imidazoline (B1206853) ring or on the ethyl side chain. The synthesis of this compound itself has been described in various patents, providing a basis for precursor development.[7][8]
-
Catalytic Tritiation:
-
Dissolve the unsaturated this compound precursor in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Introduce tritium gas (3H2) into the reaction vessel.
-
Stir the reaction mixture under a positive pressure of tritium gas at room temperature for a specified time (e.g., 2-4 hours).
-
After the reaction is complete, remove the excess tritium gas and filter the catalyst.
-
Purify the [3H]-lofexidine using High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity.
-
-
Quality Control:
-
Radiochemical Purity: Determined by radio-HPLC.
-
Specific Activity: Determined by measuring the radioactivity and the mass of the purified product.
-
2. Synthesis of [14C]-Lofexidine (Hypothetical Protocol)
Carbon-14 labeling is valuable for metabolic and pharmacokinetic studies due to its long half-life.[3] The label can be introduced by using a [14C]-labeled precursor in the final steps of the synthesis.
-
Precursor Synthesis: Based on known synthetic routes for this compound, a key intermediate can be prepared. For instance, starting from 2,6-dichlorophenol (B41786) and a [14C]-labeled propionic acid derivative.[7]
-
Radiosynthesis:
-
React 2,6-dichlorophenol with ethyl 2-chloro[1-14C]propionate to form ethyl 2-(2,6-dichlorophenoxy)[1-14C]propionate.
-
React the resulting ester with ethylenediamine (B42938) to form the imidazoline ring, yielding [14C]-lofexidine.[9]
-
Purify the [14C]-lofexidine using column chromatography followed by HPLC.
-
-
Quality Control:
-
Radiochemical Purity: Assessed by radio-HPLC and/or radio-TLC.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the final product.
-
3. Synthesis of [11C]-Lofexidine for PET Imaging (Hypothetical Protocol)
For PET imaging, Carbon-11 is a suitable isotope due to its short half-life (20.4 min).[10] A common method for 11C-labeling is through methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.
-
Precursor Synthesis: A desmethyl precursor of this compound would be required. Assuming a synthetic route where a methyl group can be introduced at a late stage, for example, on the imidazoline nitrogen or the ethyl side chain.
-
11C-Methylation:
-
Produce [11C]CH4 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Convert [11C]CH4 to [11C]CH3I or [11C]CH3OTf.
-
React the desmethyl-lofexidine precursor with the [11C]-methylating agent in a suitable solvent (e.g., DMF, acetone) in the presence of a base (e.g., K2CO3, NaOH).
-
Heat the reaction mixture for a short period (e.g., 5-10 minutes).
-
Purify the resulting [11C]-lofexidine using semi-preparative HPLC.
-
Formulate the final product in a physiologically compatible solution for injection.
-
-
Quality Control:
-
Radiochemical Purity: Determined by analytical radio-HPLC.
-
Specific Activity: Calculated at the end of synthesis.
-
4. Synthesis of [18F]-Lofexidine for PET Imaging (Hypothetical Protocol)
Fluorine-18 is another excellent positron emitter for PET, with a longer half-life (109.8 min) allowing for longer imaging times and distribution to sites without a cyclotron.[11]
-
Precursor Synthesis: A precursor suitable for nucleophilic fluorination is required. This could involve synthesizing a this compound analogue with a leaving group (e.g., tosylate, mesylate, nitro group) at a position amenable to fluorination.
-
18F-Fluorination:
-
Produce [18F]fluoride via a cyclotron.
-
Activate the [18F]fluoride using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of a potassium salt.
-
React the activated [18F]fluoride with the this compound precursor in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO) at an elevated temperature.
-
Purify the [18F]-lofexidine using semi-preparative HPLC.
-
Formulate the final product for injection.
-
-
Quality Control:
-
Radiochemical Purity: Assessed by analytical radio-HPLC.
-
Specific Activity: Determined at the end of synthesis.
-
In Vivo Receptor Occupancy Study Protocol (General)
This protocol describes a general workflow for an in vivo receptor occupancy study using a radiolabeled ligand. This can be adapted for either ex vivo autoradiography with [3H]-lofexidine or in vivo PET imaging with [11C]- or [18F]-lofexidine.[12][13]
-
Animal Model:
-
Species: Rats or mice are commonly used for initial studies. Non-human primates can be used for more advanced translational studies.[14]
-
Housing: Animals should be housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
-
-
Experimental Groups:
-
Vehicle control group.
-
Groups treated with increasing doses of unlabeled this compound.
-
A group treated with a known alpha-2 adrenoceptor antagonist to determine non-specific binding.
-
-
Drug Administration:
-
Administer unlabeled this compound (or vehicle) via a relevant route (e.g., oral, intraperitoneal) at a predetermined time before the radiotracer injection to allow for drug distribution and receptor binding.
-
-
Radiotracer Administration:
-
Inject a tracer dose of the radiolabeled this compound (e.g., [3H]-, [11C]-, or [18F]-lofexidine) intravenously.
-
-
For Ex Vivo Autoradiography ([3H]-Lofexidine):
-
At a specific time point after radiotracer injection, euthanize the animals.
-
Rapidly dissect the brain and freeze it.
-
Section the brain using a cryostat.
-
Expose the sections to a tritium-sensitive film or phosphor imaging plate.[15]
-
Quantify the radioactivity in different brain regions using densitometry.
-
-
For In Vivo PET Imaging ([11C]- or [18F]-Lofexidine):
-
Anesthetize the animal and place it in the PET scanner.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).[16]
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the images corresponding to brain areas with high and low densities of alpha-2 adrenoceptors.
-
-
Data Analysis:
-
Calculate the specific binding of the radiotracer in the target regions.
-
Determine the receptor occupancy for each dose of unlabeled this compound as the percentage reduction in specific binding compared to the vehicle control group.
-
Plot the receptor occupancy as a function of the plasma or brain concentration of unlabeled this compound to determine the EC50 (the concentration required to achieve 50% receptor occupancy).
-
Visualizations
Caption: Proposed workflow for the synthesis of [11C]-Lofexidine.
Caption: General workflow for in vivo receptor occupancy studies.
Conclusion
The development of a specific radioligand for this compound would be a valuable tool for neuroscience research and drug development. While preclinical studies have utilized [3H]- and [14C]-labeled this compound, the detailed methodologies for their synthesis are not publicly available. Furthermore, to our knowledge, no PET radioligand ([11C] or [18F]) for this compound has been reported.
This guide provides a foundational framework by proposing synthetic routes and detailed experimental protocols based on established radiochemical techniques and the known chemistry of this compound. The successful synthesis and validation of a this compound radiotracer, particularly for PET imaging, would enable non-invasive quantification of alpha-2 adrenoceptor occupancy in vivo. This would provide critical insights into its mechanism of action, aid in the optimization of its therapeutic use, and serve as a benchmark for the development of novel alpha-2 adrenergic receptor ligands. Further research is warranted to develop and characterize these putative radiolabeled forms of this compound.
References
- 1. The preclinical discovery of this compound for the treatment of opiate addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of α2-Adrenergic Receptors in the Living Human Brain Using [11C]yohimbine PET [mdpi.com]
- 3. moravek.com [moravek.com]
- 4. A PET Tracer for Brain α2C Adrenoceptors, (11)C-ORM-13070: Radiosynthesis and Preclinical Evaluation in Rats and Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of this compound in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2020254580A1 - A process for the synthesis of this compound - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
- 9. Carbon-14 radiolabeling and in vivo biodistribution of a potential anti-TB compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. psychogenics.com [psychogenics.com]
- 14. Preclinical in vitro and in vivo evaluation of [11C]ORM-13070 as PET ligand for alpha-2C adrenergic receptor occupancy using PET imaging in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative receptor autoradiography with tritium-labeled ligands: comparison of biochemical and densitometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of [11C]yohimbine binding to α2 adrenoceptors in rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Lofexidine's Journey in Rodents: A Technical Guide to its Pharmacokinetics and Limited Brain Penetration
For Immediate Release
A Deep Dive into the Pharmacokinetic Profile and Central Nervous System Disposition of Lofexidine in Preclinical Rodent Models
This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetration of this compound in rodents, catering to researchers, scientists, and drug development professionals. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a specific focus on its limited access to the central nervous system (CNS). All quantitative data from cited studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided.
Executive Summary
This compound, an alpha-2 adrenergic agonist, demonstrates rapid absorption in rodents following oral administration. However, its penetration into the brain is notably restricted. Studies utilizing radiolabeled this compound in rats have consistently shown that concentrations of the drug in brain tissue are significantly lower than corresponding plasma levels. This limited brain penetration is a key characteristic of this compound's pharmacokinetic profile in these preclinical models.
Pharmacokinetics in Rodents
The pharmacokinetic parameters of this compound have been characterized in several rodent studies, primarily in rats. Following oral administration, this compound is readily absorbed, with the time to reach maximum plasma concentration (Tmax) observed to be rapid.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Administration Route | Dosage | Source |
| Tmax | 0.5 hours | Rat | Oral | 0.1 mg/kg | [1] |
Note: Cmax and AUC data were not explicitly provided in the available documentation for rodents.
Distribution
Tissue distribution studies using radiolabeled this compound have been instrumental in understanding its dissemination throughout the body. These studies reveal that while this compound distributes to various organs, its concentration in the brain is markedly lower than in plasma.
In a study involving oral administration of 0.1 mg/kg radiolabeled this compound to rats, tissue analysis at the 0.5-hour Tmax point showed that concentrations of this compound were notably lower in the brain, eyes, fat, and muscle compared to plasma levels[1]. Conversely, concentrations were higher in the liver, kidneys, and gut[1]. Another study confirmed that while this compound was detectable in the brain, plasma concentrations were higher[2].
This evidence strongly suggests limited penetration of the blood-brain barrier (BBB). While specific quantitative brain-to-plasma concentration ratios (Kp or Kp,uu) are not available in the public domain, the qualitative descriptions from regulatory documents consistently point towards poor brain penetration[1].
Metabolism
This compound is metabolized primarily by the cytochrome P450 enzyme system, with CYP2D6 being the major contributor to its biotransformation.
Excretion
Excretion of this compound and its metabolites occurs through both renal and fecal routes.
Brain Penetration: A Closer Look
The restricted passage of this compound into the CNS is a critical aspect of its pharmacological profile. The blood-brain barrier, a highly selective semipermeable border of endothelial cells, effectively limits the uptake of many substances, including this compound, into the brain. The physicochemical properties of this compound likely contribute to this limited penetration.
Experimental Methodologies
The data presented in this guide are primarily derived from preclinical studies submitted for regulatory evaluation. The key experimental protocols employed in these rodent studies are outlined below.
Radiolabeled Tissue Distribution Studies
Objective: To determine the distribution of this compound and its metabolites in various tissues, including the brain, following oral administration in rats.
Protocol:
-
Test Substance: Tritium-labeled ([³H]) or Carbon-14-labeled ([¹⁴C]) this compound.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dose Administration: A single oral gavage of 0.1 mg/kg this compound.
-
Sample Collection: At a predetermined time point corresponding to Tmax (0.5 hours post-dose), animals are euthanized. Blood is collected via cardiac puncture to obtain plasma. Brain and other tissues of interest (liver, kidneys, muscle, fat, etc.) are rapidly excised.
-
Sample Processing:
-
Plasma: Separated by centrifugation.
-
Tissues: Weighed and homogenized in a suitable buffer.
-
-
Quantification of Radioactivity: The amount of radioactivity in plasma and tissue homogenates is determined using liquid scintillation counting.
-
Data Analysis: The concentration of total radioactivity (representing this compound and its metabolites) in each tissue is calculated and compared to the plasma concentration.
Diagram 1: Experimental Workflow for Rodent Tissue Distribution Study
Caption: Workflow of a typical rodent tissue distribution study for this compound.
Signaling Pathway Context
This compound exerts its pharmacological effects primarily through its action as a selective agonist at alpha-2a adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the context of the CNS, presynaptic alpha-2a autoreceptors in the locus coeruleus play a crucial role in regulating norepinephrine (B1679862) release. By activating these receptors, this compound reduces sympathetic outflow from the CNS.
Diagram 2: this compound's Primary Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding.
Conclusion
References
Metabolic Profiling of Lofexidine in Rat Liver Microsomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the in vitro metabolic profiling of lofexidine using rat liver microsomes. This document details experimental protocols, data presentation, and the elucidation of metabolic pathways, serving as a valuable resource for professionals in drug development and metabolism research.
Introduction
This compound, an α2-adrenergic receptor agonist, is utilized for the management of opioid withdrawal symptoms. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Rat liver microsomes are a standard in vitro model for studying Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism[1][2]. This guide outlines the key procedures for investigating the metabolic pathways of this compound in this system.
In humans, this compound is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP2C19[3][4]. The main metabolic reactions include hydroxylation and the opening of the imidazoline (B1206853) ring[3]. Oxygen-dealkylation is also a significant pathway, leading to the formation of inactive glucuronide metabolites. While specific data for rat liver microsomes is limited in publicly available literature, studies with rat hepatocytes have indicated the formation of metabolites through hydroxylation followed by reduction. This guide will, therefore, focus on the established methodologies to identify and quantify such metabolic transformations.
Experimental Protocols
A detailed experimental workflow is essential for reproducible and accurate metabolic profiling. The following sections describe the necessary steps, from the preparation of reagents to the analysis of metabolites.
Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
Rat liver microsomes (pooled from male Sprague-Dawley rats)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a structurally similar compound not expected to be a metabolite)
-
Control compounds (e.g., known substrates for CYP enzymes to verify microsomal activity)
Incubation Procedure
The incubation of this compound with rat liver microsomes is the core of the experiment.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration typically 0.5 mg/mL), phosphate buffer, and the internal standard.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add this compound (at various concentrations, e.g., 1, 10, 50, 100, 200, 500, and 1000 µM, to determine enzyme kinetics) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated metabolism.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.
-
Termination of Reaction: Stop the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of the incubation samples is performed using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) to separate and identify this compound and its metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for this compound and its metabolites.
-
Scan Mode: Full scan mode can be used for initial metabolite discovery, followed by product ion scan (PIS) or multiple reaction monitoring (MRM) for structural elucidation and quantification. The MRM transition for this compound has been reported as m/z 259 → 98.
-
Metabolite Identification: Putative metabolites are identified by their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent drug. Common metabolic transformations to look for include hydroxylation (+16 Da), dealkylation, and glucuronidation (+176 Da).
-
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and comparison.
Metabolic Stability of this compound
The rate of disappearance of the parent drug is a measure of its metabolic stability.
Table 1: Illustrative Metabolic Stability of this compound in Rat Liver Microsomes
| Incubation Time (minutes) | This compound Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 5 | 8.75 | 87.5 |
| 15 | 6.20 | 62.0 |
| 30 | 3.85 | 38.5 |
| 60 | 1.50 | 15.0 |
This table presents representative data and not actual experimental results.
Formation of Major Metabolites
The formation of key metabolites over time should be quantified.
Table 2: Illustrative Formation of this compound Metabolites in Rat Liver Microsomes
| Incubation Time (minutes) | Hydroxylated this compound (Peak Area) | Dealkylated this compound (Peak Area) |
| 0 | 0 | 0 |
| 5 | 12,345 | 8,765 |
| 15 | 35,678 | 25,432 |
| 30 | 68,901 | 49,876 |
| 60 | 95,432 | 72,109 |
This table presents representative data and not actual experimental results.
Enzyme Kinetic Parameters
For the major metabolic pathways, Michaelis-Menten kinetics can be determined.
Table 3: Illustrative Enzyme Kinetic Parameters for this compound Metabolism in Rat Liver Microsomes
| Metabolic Pathway | Km (µM) | Vmax (nmol/min/mg protein) |
| Hydroxylation | 25.5 | 1.2 |
| Oxygen-dealkylation | 45.2 | 0.8 |
This table presents representative data and not actual experimental results.
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding complex processes and relationships.
Experimental Workflow
The overall experimental process can be visualized as a flowchart.
Caption: Experimental workflow for this compound metabolism.
Putative Metabolic Pathway of this compound in Rat Liver
Based on known metabolic reactions, a putative pathway can be proposed.
Caption: Putative metabolic pathway of this compound.
Conclusion
This technical guide provides a framework for the in vitro metabolic profiling of this compound using rat liver microsomes. The detailed experimental protocols, structured data presentation, and visual representations of workflows and pathways offer a comprehensive resource for researchers. While the quantitative data presented is illustrative due to the limited availability of specific experimental results in the public domain, the methodologies described are based on established practices in drug metabolism studies. Following these guidelines will enable a thorough investigation of the metabolic fate of this compound, contributing to a better understanding of its pharmacology and safety profile.
References
The Surprising Scarcity of Preclinical Evidence for Lofexidine in Alcohol Withdrawal: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofexidine, an alpha-2 adrenergic agonist, is clinically recognized for its efficacy in mitigating withdrawal symptoms, primarily in the context of opioid dependence. Its mechanism of action—reducing the hyperadrenergic state that characterizes withdrawal—logically suggests a potential therapeutic role in alcohol withdrawal syndrome (AWS), which shares a similar neurobiological basis of noradrenergic hyperactivity.[1][2][3] However, a comprehensive review of the scientific literature reveals a striking and unexpected gap: a near-complete absence of preclinical studies in animal models to support the use of this compound for alcohol withdrawal symptoms. This technical guide synthesizes the limited available animal data, contrasts it with existing human clinical trial findings, and explores the underlying pharmacology, providing a critical perspective for researchers in the field.
Core Finding: A Lack of Preclinical Support
Contrary to what its mechanism of action might predict, the available preclinical evidence does not support the efficacy of this compound in treating alcohol withdrawal in animal models. The most direct and relevant study, a blind, controlled trial in male Wistar rats, found that this compound did not modify the development or degree of the alcohol withdrawal reaction.[4] This pivotal finding stands in stark contrast to the extensive preclinical data supporting its use for opioid withdrawal.
Experimental Protocols: A Singular, Contrarian Study
The primary animal study that investigated this compound for alcohol withdrawal employed a rigorous methodology, which is detailed below to inform future research design.
Table 1: Experimental Protocol for this compound in an Animal Model of Alcohol Withdrawal[4]
| Parameter | Description |
| Animal Model | Male Wistar rats. |
| Induction of Dependence | 4-day intoxication period with alcohol. |
| Treatment Groups | - this compound (0.50 mg/kg) - Clonidine (B47849) (0.15 mg/kg) - Saline control |
| Administration | Intraperitoneal injection. |
| Assessments | Blind rating of withdrawal symptoms. |
| Key Finding | "neither clonidine nor this compound modified the development or degree of the alcohol withdrawal reaction" |
This lack of effect in the rat model raises significant questions about the translatability of this compound's mechanism of action from opioid to alcohol withdrawal at the preclinical level.
Signaling Pathways and Mechanism of Action
This compound acts as a centrally acting alpha-2 adrenergic agonist. During alcohol withdrawal, the locus coeruleus, a brainstem nucleus rich in noradrenergic neurons, becomes hyperactive, leading to a surge in norepinephrine (B1679862) release. This noradrenergic storm is responsible for many of the classic withdrawal symptoms, including tremors, anxiety, and autonomic hyperactivity.
By binding to and activating presynaptic alpha-2 autoreceptors on these neurons, this compound is hypothesized to reduce the release of norepinephrine, thereby dampening the sympathetic overdrive.
Diagram 1: Hypothesized Mechanism of this compound in Alcohol Withdrawal
Caption: Hypothesized mechanism of this compound in reducing noradrenergic hyperactivity during alcohol withdrawal.
Despite this logical pathway, the preclinical data from the single available animal study suggests that this mechanism may not be sufficient to attenuate alcohol withdrawal symptoms in rats.
The Disconnect with Human Clinical Trials
Interestingly, the lack of efficacy in animal models is not entirely reflected in human studies. Several clinical trials have demonstrated that this compound can be superior to placebo in reducing alcohol withdrawal symptoms in humans. However, another study found that when used as an adjunct to chlordiazepoxide, this compound did not provide any discernible benefit and was associated with more severe withdrawal symptoms and adverse effects.
This discrepancy between the single preclinical study and the mixed but generally more positive human data highlights a potential species-specific difference in the pharmacology of this compound or the neurobiology of alcohol withdrawal.
Diagram 2: Experimental Workflow for Investigating this compound in Animal Models of Alcohol Withdrawal
Caption: A generalized experimental workflow for future preclinical studies on this compound for alcohol withdrawal.
Conclusion and Future Directions
The current body of scientific literature presents a conundrum for researchers and drug developers. While the theoretical rationale for using this compound in alcohol withdrawal is sound, and there is some supporting evidence from human clinical trials, the foundational preclinical data in animal models is not only sparse but also contradictory. The single published study in rats showed a lack of efficacy, which may have tempered further investigation in this area.
This critical gap in knowledge underscores the need for further, more comprehensive preclinical research. Future studies should aim to:
-
Replicate and expand upon the initial rat study: Investigating a wider range of doses and different administration schedules.
-
Utilize different animal models: Including mouse models of alcohol withdrawal, to explore potential species-specific effects.
-
Assess a broader range of withdrawal symptoms: Moving beyond gross behavioral scores to include more nuanced measures of anxiety, autonomic dysregulation, and neurochemical changes.
Until such studies are conducted, the preclinical case for this compound in the treatment of alcohol withdrawal remains speculative. The disconnect between its established efficacy in opioid withdrawal and the lack of supporting evidence in the context of alcohol withdrawal in animal models serves as a crucial reminder of the complexities of translational research in addiction medicine.
References
- 1. The Impact of this compound on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIH conference. Alcohol withdrawal and noradrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of α2-agonists in the treatment of acute alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blind study of the effect of the alpha-adrenergic agonists clonidine and this compound on alcohol withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Lofexidine on Dopamine Release in the Nucleus Accumbens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The nucleus accumbens is a key neural substrate for the rewarding effects of opioids and the negative affective states associated with withdrawal. Dopamine (B1211576) release in this region is a central component of these processes. Lofexidine's efficacy in treating opioid withdrawal is primarily attributed to its agonistic action on alpha-2 adrenergic receptors in the locus coeruleus, which attenuates the surge in norepinephrine (B1679862) release that characterizes withdrawal.[1] However, the intricate interplay between the noradrenergic and dopaminergic systems suggests that this compound's effects are more complex. This guide explores the mechanisms by which this compound may modulate dopamine release in the nucleus accumbens, a critical consideration for understanding its full therapeutic potential and side-effect profile.
Putative Mechanisms of Action
This compound's influence on dopamine release in the nucleus accumbens is likely mediated by two primary mechanisms:
-
Indirect Modulation via Alpha-2 Adrenergic Receptor Agonism: Noradrenergic neurons originating in the locus coeruleus project to various brain regions, including the ventral tegmental area (VTA), the primary source of dopamine neurons that project to the nucleus accumbens. By activating presynaptic alpha-2 adrenergic autoreceptors on noradrenergic terminals, this compound can reduce norepinephrine release in the VTA. This decrease in noradrenergic input can, in turn, modulate the firing rate of VTA dopamine neurons and subsequent dopamine release in the nucleus accumbens. Studies on other alpha-2 adrenergic agonists provide strong evidence for an inhibitory effect.
-
Direct Modulation via Dopamine D2S Receptor Agonism: In addition to its primary target, this compound has been shown to possess agonist activity at the dopamine D2S receptor subtype.[1][2] D2 receptors are well-known as autoreceptors on dopaminergic neurons, and their activation typically leads to an inhibition of dopamine synthesis and release. Therefore, this compound may directly act on D2S receptors on dopaminergic terminals within the nucleus accumbens or on the soma of VTA dopamine neurons to reduce dopamine release.
Quantitative Data from Analogous Compounds
Direct in vivo microdialysis studies quantifying the dose-dependent effects of this compound on extracellular dopamine levels in the nucleus accumbens are not available in the reviewed literature. However, studies on clonidine (B47849) and dexmedetomidine, structurally and functionally similar alpha-2 adrenergic agonists, provide valuable insights.
| Drug | Animal Model | Brain Region | Experimental Method | Key Findings | Reference |
| Clonidine | Rat | Nucleus Accumbens Slices | Superfusion with [3H]dopamine | Decreased K+-induced [3H]dopamine release by 13-25% at 10 µM. | [3] |
| Dexmedetomidine | Rat | Nucleus Accumbens | In vivo microdialysis | Dose-dependently decreased extracellular dopamine concentrations. This effect was blocked by the alpha-2 antagonist atipamezole. | |
| Clonidine | Rat | Nucleus Accumbens | In vivo microdialysis | Prevented the decrease in dopamine levels observed during naloxone-precipitated morphine withdrawal. |
Table 1: Effects of Alpha-2 Adrenergic Agonists on Dopamine Release in the Nucleus Accumbens
This compound Receptor Binding Profile
Understanding the receptor binding profile of a drug is crucial to elucidating its mechanism of action.
| Receptor Subtype | Activity | pEC50 | Reference |
| Alpha-2A Adrenergic | Agonist | ≥ 5 M | [2] |
| Alpha-2B Adrenergic | Agonist | ≥ 5 M | [2] |
| Alpha-2C Adrenergic | Agonist | ≥ 5 M | [2] |
| Alpha-1A Adrenergic | Agonist | ≥ 5 M | [2] |
| Dopamine D2S | Agonist | ≥ 5 M | [2] |
| Serotonin 5-HT1A | Agonist | ≥ 5 M | [2] |
| Serotonin 5-HT1B | Agonist | ≥ 5 M | [2] |
Table 2: Receptor Binding and Functional Activity of this compound [2]
Experimental Protocols
In Vivo Microdialysis in the Rat Nucleus Accumbens
This protocol outlines the key steps for measuring extracellular dopamine in the nucleus accumbens of freely moving rats following this compound administration.
5.1.1. Materials
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Microdialysis guide cannula (e.g., CMA 12)
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.
-
This compound hydrochloride
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
5.1.2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target coordinates for the nucleus accumbens shell or core. Typical coordinates from bregma (in mm): Anteroposterior (AP): +1.2 to +1.7; Mediolateral (ML): ±0.8 to ±1.5; Dorsoventral (DV): -6.5 to -7.5 from the skull surface.[3]
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days post-surgery.
5.1.3. Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe to the syringe pump and fraction collector via FEP tubing.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 1-2 hour equilibration period to establish a stable baseline of dopamine levels.
-
Collect baseline samples for at least 60 minutes (e.g., three 20-minute samples).
-
Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired doses.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with formalin to verify probe placement histologically.
Analysis of Dopamine and its Metabolites by HPLC-ECD
5.2.1. Instrumentation
-
HPLC system with a C18 reverse-phase column.
-
Electrochemical detector with a glassy carbon working electrode.
5.2.2. Mobile Phase
-
A typical mobile phase consists of a sodium phosphate buffer, EDTA, an ion-pairing agent (e.g., 1-octanesulfonic acid), and an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to an acidic pH (e.g., 3.0-4.0).
5.2.3. Procedure
-
Inject a 10-20 µL aliquot of the microdialysate sample into the HPLC system.
-
Separate dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) on the C18 column.
-
Detect the analytes using the electrochemical detector set at an oxidizing potential (e.g., +0.65 to +0.75 V).
-
Quantify the concentrations by comparing the peak areas to those of external standards.
-
Express the results as a percentage of the mean baseline concentration.
Signaling Pathways and Visualizations
The following diagrams illustrate the hypothesized signaling pathways through which this compound may modulate dopamine release in the nucleus accumbens.
Caption: Indirect modulation of dopamine release by this compound via alpha-2 adrenergic receptors.
Caption: Direct modulation of dopamine release by this compound via dopamine D2S receptors.
Caption: Experimental workflow for in vivo microdialysis study of this compound.
Discussion and Future Directions
The available evidence strongly suggests that this compound, through its primary alpha-2 adrenergic agonist activity, likely decreases dopamine release in the nucleus accumbens. This effect may contribute to its therapeutic efficacy in opioid withdrawal by dampening the reward system's activity, potentially reducing craving and the reinforcing effects of opioids. Furthermore, its newly identified agonist activity at D2S receptors provides a direct mechanism for inhibiting dopamine release, which warrants further investigation.
The lack of direct quantitative data for this compound's effect on dopamine release in the nucleus accumbens represents a significant gap in our understanding of its neuropharmacology. Future research should prioritize in vivo microdialysis studies in rodent models to:
-
Establish a dose-response curve for this compound's effect on extracellular dopamine levels in the nucleus accumbens.
-
Investigate the time course of this effect.
-
Utilize selective antagonists for alpha-2 adrenergic and D2 receptors to dissect the relative contributions of each pathway to the overall effect.
-
Examine the impact of this compound on dopamine release in the context of opioid withdrawal and reinstatement models.
Such studies will provide a more complete picture of this compound's mechanism of action and could inform the development of more targeted and effective treatments for opioid use disorder.
Conclusion
While primarily recognized for its role in modulating the noradrenergic system, this compound likely exerts a significant, and potentially therapeutic, influence on dopamine release in the nucleus accumbens. Based on robust evidence from analogous alpha-2 adrenergic agonists and its own receptor binding profile that includes D2S receptor agonism, this compound is hypothesized to decrease extracellular dopamine in this critical brain region. This technical guide provides a framework for understanding these mechanisms and detailed protocols to encourage further research to definitively quantify this effect and elucidate its clinical relevance. A thorough understanding of this compound's impact on the mesolimbic dopamine system is essential for optimizing its use in the treatment of opioid withdrawal and for exploring its potential in other substance use disorders.
References
- 1. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine microdialysis in the nucleus accumbens during acute and chronic morphine, naloxone-precipitated withdrawal and clonidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anxiolytic Potential of Lofexidine: A Technical Guide to Understanding its Role in Alpha-2 Adrenergic Regulation of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of lofexidine, an alpha-2 adrenergic agonist, as a pharmacological tool to investigate the alpha-2 adrenergic regulation of anxiety. While primarily known for its use in mitigating opioid withdrawal symptoms, this compound's mechanism of action offers a valuable avenue for understanding the neurobiological underpinnings of anxiety disorders. This document details the molecular signaling pathways, presents quantitative data from relevant studies, outlines experimental protocols for preclinical and clinical research, and provides visual representations of key concepts to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Noradrenergic System and Anxiety
The noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, plays a pivotal role in the body's response to stress and the modulation of arousal, vigilance, and anxiety.[1][2] Hyperactivity of this system is strongly implicated in the pathophysiology of anxiety disorders, including Post-Traumatic Stress Disorder (PTSD) and Generalized Anxiety Disorder (GAD).[3][4][5] Alpha-2 adrenergic receptors (α2-ARs) are key inhibitory autoreceptors on noradrenergic neurons, functioning as a negative feedback mechanism to control norepinephrine (B1679862) (NE) release. Agonists of the α2-AR, such as this compound, therefore represent a critical class of compounds for studying and potentially treating anxiety by dampening excessive noradrenergic outflow.
This compound, a structural analog of clonidine, is a selective agonist for the α2A-adrenergic receptor subtype. This selectivity may contribute to its favorable side-effect profile compared to less selective α2-AR agonists. By activating these presynaptic autoreceptors, this compound effectively reduces the firing rate of noradrenergic neurons in the LC, thereby decreasing the release of NE in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex. This guide will delve into the specifics of how this compound can be utilized as a research tool to unravel the complexities of α2-adrenergic regulation of anxiety.
Molecular Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The binding of this compound initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Alpha-2 Adrenergic Receptor Signaling Cascade
The activation of α2-ARs by this compound triggers the following sequence of intracellular events:
-
G-Protein Activation: Upon agonist binding, the α2-AR undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein.
-
Dissociation of G-Protein Subunits: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels.
-
Decreased Protein Kinase A (PKA) Activity: With reduced cAMP levels, the activity of Protein Kinase A (PKA), a key downstream effector of cAMP, is diminished.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. A key effect in the context of neuronal inhibition is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx, which is a critical step for neurotransmitter release.
This cascade of events culminates in a reduction of norepinephrine release from the presynaptic terminal, thereby dampening the noradrenergic tone in key brain circuits involved in anxiety.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound.
Preclinical Anxiety Models
While specific quantitative data for this compound in preclinical anxiety models is not abundantly available in the public domain, the following table illustrates the expected outcomes based on the known anxiolytic effects of α2-AR agonists.
| Experimental Model | Species | This compound Dose Range | Key Anxiety-Related Measures | Expected Outcome with this compound |
| Elevated Plus Maze (EPM) | Rat/Mouse | 0.1 - 1.0 mg/kg (i.p.) | - Time spent in open arms- Number of entries into open arms | Increase |
| Light-Dark Box Test | Mouse | 0.1 - 1.0 mg/kg (i.p.) | - Time spent in the light compartment- Number of transitions between compartments | Increase |
| Acoustic Startle Response | Rat | 0.1 - 0.5 mg/kg (i.p.) | - Amplitude of the startle reflex | Decrease |
| Social Interaction Test | Rat | 0.1 - 0.5 mg/kg (i.p.) | - Time spent in social interaction | Increase |
Clinical Studies on Opioid Withdrawal-Associated Anxiety
Clinical trials of this compound for opioid withdrawal provide valuable data on its effects on anxiety, as anxiety is a prominent symptom of withdrawal.
| Study | Population | N | This compound Dose | Anxiety Assessment Tool | Key Findings Related to Anxiety |
| Gorodetzky et al., 2017 | Opioid-dependent adults | 264 | 3.2 mg/day | Short Opiate Withdrawal Scale of Gossop (SOWS-G) | This compound significantly decreased mean Day 3 SOWS scores compared to placebo (6.32 vs. 8.67, p=0.0212). |
| Fishman et al., 2019 | Opioid-dependent adults | 603 | 2.16 mg/day & 2.88 mg/day | Short Opiate Withdrawal Scale of Gossop (SOWS-G) | Both this compound doses significantly reduced SOWS-G scores compared to placebo over 7 days (p=0.02 and p=0.003, respectively). |
| Guo et al. | Heroin-dependent adults | 111 | Up to 2.2 mg/day | Maudsley Addiction Profile (MAP) | This compound was as effective as diazepam in reducing anxiety symptoms such as "feeling tense" and "suddenly scared for no reason". |
| Sinha et al., 2007 | Opioid-dependent individuals | 18 | 2.4 mg/day (in combination with naltrexone) | Subjective craving and stress response | This compound-naltrexone group had an attenuated stress and drug cue-induced opioid craving response compared to placebo-naltrexone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key preclinical and clinical experimental protocols.
Preclinical Anxiety Model: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of this compound in rats or mice.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Video tracking software and camera.
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, controlled temperature and humidity) for at least one week prior to testing. Handle animals for several days before the experiment to reduce handling stress.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle i.p. 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess for locomotor effects).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms in the this compound-treated group compared to the vehicle group.
-
Clinical Trial Design: this compound for Post-Traumatic Stress Disorder (PTSD)
This protocol is based on the design of a registered clinical trial (NCT04360681) investigating this compound as an adjunctive treatment for PTSD in veterans with comorbid opioid use disorder (OUD).
Objective: To evaluate the efficacy and safety of this compound in reducing PTSD symptoms.
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
Participants: Veterans with a diagnosis of both PTSD and OUD, stabilized on buprenorphine maintenance therapy.
Intervention:
-
Treatment Group: this compound (e.g., starting at 0.8 mg/day and titrating up to 1.6 mg/day) as an adjunct to buprenorphine.
-
Control Group: Placebo as an adjunct to buprenorphine.
Primary Outcome Measures:
-
Change in PTSD symptoms as measured by the PTSD Checklist for DSM-5 (PCL-5).
Secondary Outcome Measures:
-
Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) scores.
-
Measures of anxiety, such as the Hamilton Anxiety Rating Scale (HAM-A) or the State-Trait Anxiety Inventory (STAI).
-
Measures of opioid use and craving.
Procedure:
-
Screening and Baseline: Participants undergo screening for eligibility and a baseline assessment of PTSD symptoms, anxiety levels, and opioid use.
-
Randomization: Eligible participants are randomly assigned to the this compound or placebo group.
-
Treatment Phase: Participants receive the study medication for a specified duration (e.g., 12 weeks). Regular assessments of PTSD symptoms, anxiety, and adverse events are conducted.
-
Follow-up: A follow-up period after the treatment phase to assess the durability of any observed effects.
Data Analysis: Statistical analysis will compare the change in PCL-5 scores from baseline to the end of treatment between the this compound and placebo groups.
Discussion and Future Directions
The evidence presented in this guide underscores the potential of this compound as a valuable tool for investigating the alpha-2 adrenergic regulation of anxiety. Its selective mechanism of action on the α2A-AR subtype allows for a more targeted approach to modulating the noradrenergic system compared to less selective compounds.
For researchers and scientists, future preclinical studies should aim to generate more comprehensive dose-response data for this compound in a wider range of anxiety models, including those that assess different facets of anxiety (e.g., fear-potentiated startle, social defeat stress). Furthermore, exploring the interaction of this compound with other neurotransmitter systems implicated in anxiety, such as the serotonergic and GABAergic systems, will provide a more holistic understanding of its anxiolytic potential.
For drug development professionals, the existing clinical data, primarily from opioid withdrawal studies, provides a strong rationale for pursuing dedicated clinical trials of this compound for primary anxiety disorders such as GAD and PTSD. The ongoing clinical trial in veterans with PTSD and OUD is a critical step in this direction. Future trials should focus on optimizing dosing strategies for anxiety, evaluating long-term efficacy and safety, and identifying patient populations that are most likely to respond to α2-adrenergic modulation.
Conclusion
This compound's role as an α2-adrenergic agonist provides a unique and powerful lens through which to study the intricate relationship between the noradrenergic system and anxiety. By understanding its molecular mechanisms, leveraging appropriate experimental models, and conducting rigorous clinical investigations, the scientific and medical communities can further elucidate the therapeutic potential of targeting α2-adrenergic receptors for the treatment of anxiety and stress-related disorders. This technical guide serves as a foundational resource to support these endeavors.
References
- 1. Efficacy of this compound for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. The Impact of this compound on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Efficacy of this compound for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Lofexidine and Cognitive Function in Animal Models of Addiction: A Technical Whitepaper
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of lofexidine's impact on cognitive function within animal models of addiction. It is intended for researchers, scientists, and professionals in the field of drug development. The document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and processes.
Executive Summary
This compound, an α2-adrenergic receptor agonist, is primarily recognized for its efficacy in mitigating opioid withdrawal symptoms and reducing stress-induced relapse in animal models of addiction. However, its direct impact on cognitive function within these models remains a sparsely researched area. Preclinical studies have predominantly focused on the drug's effects on withdrawal and drug-seeking behaviors, leaving a significant knowledge gap concerning its influence on cognitive domains such as working memory, executive function, and attention. Clinical findings in human subjects suggest a potential for cognitive impairment, particularly at higher doses, though some evidence in non-human primates points toward possible cognitive enhancement by related compounds. This whitepaper summarizes the existing evidence, highlights the need for further targeted preclinical research, and provides a framework for future investigations.
Mechanism of Action
This compound exerts its effects primarily by acting as an agonist at α2A-adrenergic receptors. These receptors are G-protein-coupled and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade ultimately results in a reduction of norepinephrine (B1679862) release from presynaptic neurons.[1] During opioid withdrawal, the locus coeruleus, a brain region with a high density of noradrenergic neurons, becomes hyperactive. By dampening this noradrenergic surge, this compound alleviates many of the physical symptoms of withdrawal.
Impact on Drug-Seeking Behavior in Animal Models
While direct cognitive studies are limited, a body of research has investigated this compound's effects on addiction-related behaviors, primarily drug-seeking and relapse, in rodent models.
Quantitative Data on Relapse Behavior
| Study Reference | Animal Model | Drug of Dependence | Relapse Trigger | This compound Dose (mg/kg) | Effect on Relapse |
| Highfield et al., 2001[2] | Rat | Heroin-Cocaine (Speedball) | Footshock Stress | 0.1, 0.2 | Attenuated |
| Highfield et al., 2001[2] | Rat | Heroin-Cocaine (Speedball) | Drug Cues | 0.1, 0.2 | No effect |
| Shearman et al., 1980[3] | Rat | Morphine | Spontaneous Withdrawal | 0.04-0.64 | Reduced withdrawal signs |
Experimental Protocols
Self-Administration and Reinstatement Paradigm (Highfield et al., 2001)
-
Animals: Male Long-Evans rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Drug Self-Administration: Rats were trained to self-administer a mixture of heroin and cocaine ("speedball") by pressing an active lever, which resulted in a drug infusion and presentation of a light cue. The other lever was inactive. Training consisted of daily 2-hour sessions for 10 days.
-
Extinction: Following training, drug-seeking behavior was extinguished over 11 days by replacing the drug infusion with saline.
-
This compound Administration: Daily injections of this compound (0.1 or 0.2 mg/kg) or saline were given starting on day 7 of the self-administration training and continued through extinction and reinstatement testing.
-
Reinstatement Testing:
-
Stress-Induced Reinstatement: Rats were exposed to intermittent footshock stress.
-
Cue-Induced Reinstatement: Rats were presented with the drug-associated light cue.
-
-
Outcome Measure: The primary dependent variable was the number of presses on the active lever during reinstatement testing.
Cognitive Effects: Indirect and Clinical Evidence
Direct preclinical evidence on this compound's cognitive impact in addiction models is scarce. A 2021 narrative review on the effects of substance use disorder pharmacotherapies on executive function noted a lack of published research on this compound in this area. However, some inferences can be drawn from clinical studies and research on related compounds.
Clinical and Non-Human Primate Data
| Study Reference | Population | Cognitive Domain | This compound Dose | Outcome |
| Schroeder et al., 2007 | Opioid-dependent humans | Cognitive Efficiency / Mathematical Processing | 0.4 - 1.6 mg/day | Decreased performance with higher doses |
| Arnsten et al., 1988 | Aged non-human primates | Memory | N/A (α2A subtype agonists) | Memory enhancement |
A pilot study in opioid-dependent individuals found that co-administration of this compound with methadone was associated with decreased cognitive efficiency, and higher doses of this compound adversely affected performance on a mathematical task. Conversely, earlier research on α2A-adrenergic receptor agonists in aged non-human primates suggested a potential for memory enhancement. This discrepancy highlights the need for further research to understand the specific effects of this compound and the influence of the underlying physiological state (e.g., withdrawal vs. aging).
Hypothesized Relationship and Future Directions
The known mechanism of this compound and the role of the noradrenergic system in cognition allow for the formulation of a hypothesized relationship, which can guide future research.
Future preclinical studies should aim to directly assess the cognitive effects of this compound in validated animal models of addiction. Key considerations for such research include:
-
Utilizing a battery of cognitive tests: To assess various domains, including working memory (e.g., radial arm maze), executive function (e.g., attentional set-shifting task), and attention (e.g., 5-choice serial reaction time task).
-
Dose-response studies: To determine if the cognitive effects of this compound are dose-dependent.
-
Comparison across different states: Evaluating cognitive performance during active drug use, withdrawal, and protracted abstinence to understand how the underlying neurobiological state interacts with this compound's effects.
Conclusion
The current body of scientific literature provides a solid foundation for understanding this compound's role in managing withdrawal and preventing relapse in animal models of addiction. However, its impact on cognitive function remains largely unexplored. The limited available evidence is conflicting, suggesting the potential for both cognitive impairment and enhancement depending on the context. This whitepaper underscores the critical need for dedicated preclinical research to elucidate the cognitive effects of this compound. A deeper understanding of these effects is paramount for optimizing its clinical use and developing more effective and comprehensive treatments for substance use disorders.
References
- 1. The Role of this compound in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated this compound treatment attenuates stress-induced, but not drug cues-induced reinstatement of a heroin-cocaine mixture (speedball) seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, this compound, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
The Intersection of Lofexidine and Hippocampal Long-Term Potentiation: A Review of a Scientific Research Gap
An in-depth review of existing scientific literature reveals a notable absence of direct studies investigating the effects of lofexidine on long-term potentiation (LTP) in hippocampal slices. While the individual fields of this compound pharmacology and hippocampal synaptic plasticity are well-researched, their intersection remains an unexplored area of inquiry. This technical guide synthesizes the current understanding of this compound's mechanism of action and the canonical processes of LTP, highlighting the theoretical basis for potential interactions and underscoring the critical need for empirical investigation.
This compound: A Centrally Acting Alpha-2 Adrenergic Agonist
This compound is a centrally acting alpha-2 adrenergic receptor agonist.[1][2] Its primary clinical application is in the mitigation of opioid withdrawal symptoms.[1][3][4] The therapeutic effect of this compound is primarily attributed to its action on presynaptic alpha-2 autoreceptors in the locus coeruleus, a region in the brainstem with a high density of noradrenergic neurons.[4] By activating these receptors, this compound inhibits the release of norepinephrine, thereby reducing the sympathetic hyperactivity that characterizes opioid withdrawal.[2][4][5]
This compound is a structural analog of clonidine (B47849) but exhibits a higher affinity and specificity for the alpha-2A receptor subtype.[2][6] This specificity may contribute to its more favorable side-effect profile, particularly a lower incidence of hypotension compared to clonidine.[2][4] The mechanism involves the Gi protein-coupled receptor, which, upon agonist binding, inhibits the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a reduction in the subsequent phosphorylation cascade and decreased sympathetic outflow.[2]
Long-Term Potentiation in Hippocampal Slices: A Cornerstone of Synaptic Plasticity
Long-term potentiation is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered a cellular mechanism underlying learning and memory.[7] In vitro studies using hippocampal slices have been instrumental in elucidating the molecular and cellular mechanisms of LTP.[7]
The induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP, the most extensively studied form, typically involves high-frequency stimulation of presynaptic afferents. This leads to the depolarization of the postsynaptic membrane, removal of the magnesium block from the NMDA receptor, and subsequent calcium influx. This calcium transient triggers a cascade of intracellular signaling events, often involving protein kinases, which ultimately leads to an increase in the number and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic membrane, thereby enhancing synaptic efficacy.
The Research Gap: this compound's Potential Influence on LTP
Despite the well-established role of the noradrenergic system in modulating synaptic plasticity and cognitive functions, direct experimental evidence of this compound's impact on hippocampal LTP is currently lacking in the scientific literature. The alpha-2 adrenergic receptors that this compound targets are present in the hippocampus and are known to be involved in the modulation of synaptic transmission and plasticity. Therefore, it is plausible that this compound could influence LTP induction or maintenance.
Potential Mechanisms of Interaction:
-
Modulation of Presynaptic Neurotransmitter Release: Alpha-2 adrenergic receptors are located on presynaptic terminals and their activation can inhibit the release of various neurotransmitters, including glutamate (B1630785). By reducing glutamate release, this compound could potentially raise the threshold for LTP induction.
-
Postsynaptic Signaling Cascades: Alpha-2 receptor activation can influence intracellular signaling pathways, such as the cAMP/PKA pathway, which are also implicated in the late phase of LTP.
-
Interaction with Opioid System Effects: Given that this compound is primarily studied in the context of opioid withdrawal, any investigation into its effects on LTP would need to consider the complex interactions between the noradrenergic and opioid systems in the hippocampus. Chronic opioid use itself is known to alter synaptic plasticity.
Future Directions and the Need for Empirical Data
The absence of studies on this compound and hippocampal LTP represents a significant gap in our understanding of how this clinically important drug might affect the cellular substrates of learning and memory. To address this, future research should focus on:
-
In vitro electrophysiological studies: Utilizing hippocampal slice preparations to directly measure the effects of a range of this compound concentrations on the induction and maintenance of LTP in different hippocampal pathways (e.g., Schaffer collateral-CA1, mossy fiber-CA3).
-
Investigation of signaling pathways: Determining the molecular mechanisms by which this compound might modulate LTP, including its effects on key kinases and phosphatases.
-
Behavioral studies: Assessing the in vivo effects of this compound on learning and memory tasks that are known to be hippocampus-dependent.
Experimental Protocols for Future Studies
While no specific protocols for this compound in LTP studies exist, a standard methodology for investigating the effects of a pharmacological agent on LTP in hippocampal slices would typically involve the following steps:
1. Hippocampal Slice Preparation:
-
Animals (typically rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampi are dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface or submersion chamber containing oxygenated aCSF at room temperature for at least one hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32 °C).
-
A stimulating electrode is placed in the presynaptic pathway of interest (e.g., Schaffer collaterals).
-
A recording electrode is placed in the dendritic or somatic layer of the postsynaptic neurons (e.g., CA1 stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
3. Drug Application:
-
This compound would be dissolved in aCSF to the desired final concentrations.
-
The drug-containing aCSF is perfused into the recording chamber for a specified period before LTP induction.
4. LTP Induction and Measurement:
-
LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS, synaptic responses are monitored for at least 60 minutes to assess the magnitude and stability of potentiation.
-
The slope of the fEPSP is typically measured as an index of synaptic strength.
5. Data Analysis:
-
The fEPSP slope is normalized to the pre-HFS baseline.
-
Statistical comparisons are made between control slices (no drug) and this compound-treated slices to determine the effect of the drug on baseline synaptic transmission and on the magnitude of LTP.
Visualizing the Hypothetical Interaction
While direct evidence is absent, we can conceptualize the potential signaling pathway interactions. This compound, by acting on presynaptic alpha-2 adrenergic receptors, could modulate the release of norepinephrine. Norepinephrine, in turn, can act on various adrenergic receptors on both presynaptic and postsynaptic neurons, influencing the signaling cascades crucial for LTP.
Caption: Hypothetical pathway of this compound's influence on synaptic plasticity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Efficacy and Safety Profile of this compound Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of this compound in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of brain slices to study long-term potentiation and depression as examples of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lofexidine's Effects on the Locus Coeruleus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lofexidine, an alpha-2 adrenergic agonist, exerts a significant influence on the locus coeruleus (LC), the principal site of norepinephrine (B1679862) synthesis in the brain. This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning this compound's effects on the LC, with a particular focus on its application in mitigating opioid withdrawal symptoms. This document details this compound's receptor binding profile, its modulation of downstream signaling cascades, and its impact on neuronal activity. Furthermore, it presents a compilation of quantitative data from relevant studies and outlines key experimental protocols for investigating these effects.
Introduction
The locus coeruleus is a brainstem nucleus that plays a critical role in regulating arousal, attention, and the physiological stress response. It is densely populated with noradrenergic neurons that project throughout the central nervous system. During opioid withdrawal, the LC becomes hyperactive, leading to a surge in norepinephrine release and the manifestation of withdrawal symptoms such as anxiety, agitation, and autonomic dysfunction[1][2].
This compound, a centrally acting alpha-2 adrenergic receptor agonist, is approved for the management of opioid withdrawal symptoms[3]. Its therapeutic efficacy is primarily attributed to its ability to dampen the hyperactivity of noradrenergic neurons within the locus coeruleus[1][4]. By mimicking the inhibitory effects of endogenous norepinephrine on presynaptic alpha-2 autoreceptors, this compound effectively reduces the firing rate of LC neurons and subsequent norepinephrine release, thereby alleviating the distressing symptoms of opioid withdrawal.
Mechanism of Action
This compound's primary mechanism of action in the locus coeruleus is the activation of alpha-2 adrenergic receptors located on presynaptic noradrenergic neurons. This activation triggers a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Receptor Binding Profile
This compound exhibits a distinct receptor binding profile, with a high affinity for alpha-2A adrenergic receptors. Unlike clonidine, another alpha-2 agonist used off-label for opioid withdrawal, this compound demonstrates a more favorable side effect profile, which may be attributed to differences in receptor subtype selectivity and affinity for other neurotransmitter receptors.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Alpha-2A Adrenergic | 7.42 | |
| Alpha-1A Adrenergic | Moderate Agonist Affinity | |
| 5-HT1A Serotonin | Moderate Agonist Affinity | |
| 5-HT1B Serotonin | Significant Agonist Activity | |
| 5-HT2C Serotonin | Moderate Agonist Affinity | |
| 5-HT7 Serotonin | Moderate Agonist Affinity | |
| Dopamine D2S | Significant Agonist Activity |
Signaling Pathways
The binding of this compound to alpha-2 adrenergic receptors on locus coeruleus neurons initiates a G-protein mediated signaling cascade. Specifically, it activates the inhibitory G-protein, Gi/o.
This activation of Gi/o protein leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The beta-gamma subunit of the activated Gi/o protein directly binds to and opens GIRK channels. This increases the efflux of potassium ions (K+) from the neuron.
The combined effect of reduced cAMP levels and increased K+ conductance is a hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.
Effects on Neuronal Activity and Neurotransmitter Release
The signaling cascade initiated by this compound culminates in a significant reduction in the firing rate of locus coeruleus neurons. This has been demonstrated in preclinical electrophysiological studies, although specific dose-response data for this compound is not extensively published. Studies on the closely related alpha-2 agonist, clonidine, have shown a dose-dependent decrease in LC neuronal firing.
The reduction in neuronal firing directly leads to a decrease in the release of norepinephrine from the axon terminals of LC neurons throughout the brain. This reduction in noradrenergic transmission is the key mechanism by which this compound alleviates the symptoms of opioid withdrawal.
Table 2: Preclinical Effects of Alpha-2 Agonists on Locus Coeruleus Activity
| Agonist | Species | Experimental Model | Effect on LC Firing Rate | Effect on Norepinephrine Release | Reference |
| Clonidine | Rat | In vivo electrophysiology | Dose-dependent decrease | Inferred decrease | |
| Clonidine | Rat | In vivo microdialysis | Not directly measured | Decreased in prefrontal cortex |
Experimental Protocols
Investigating the effects of this compound on the locus coeruleus requires specialized preclinical research techniques. The following sections provide an overview of the methodologies for key experiments.
In Vivo Single-Unit Electrophysiology
This technique is used to measure the firing rate of individual locus coeruleus neurons in an anesthetized or awake, freely moving animal.
Methodology:
-
Animal Preparation: The animal (typically a rat) is anesthetized and placed in a stereotaxic frame to ensure precise positioning of the recording electrode.
-
Surgical Procedure: A small craniotomy is performed over the area of the brainstem containing the locus coeruleus.
-
Electrode Placement: A microelectrode is slowly lowered into the brain until the characteristic firing pattern of LC neurons is identified.
-
Baseline Recording: The spontaneous firing rate of a single LC neuron is recorded for a stable period.
-
This compound Administration: this compound is administered either systemically (e.g., intraperitoneal injection) or locally via a microinjection cannula adjacent to the recording electrode.
-
Post-Administration Recording: The firing rate of the same neuron is continuously recorded to observe the effects of this compound.
-
Data Analysis: The recorded electrical signals are processed to isolate the action potentials of the single neuron (spike sorting), and the firing rate is calculated over time.
-
Histological Verification: After the experiment, the animal is euthanized, and the brain is sectioned and stained to confirm the precise location of the electrode tip within the locus coeruleus.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in a specific brain region of an awake, freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the locus coeruleus of an anesthetized animal. The animal is then allowed to recover from surgery.
-
Probe Perfusion: On the day of the experiment, the probe is connected to a syringe pump and perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: As the aCSF flows through the semi-permeable membrane at the tip of the probe, neurotransmitters from the extracellular space diffuse into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Baseline Measurement: Several dialysate samples are collected to establish a baseline level of extracellular norepinephrine.
-
This compound Administration: this compound is administered systemically.
-
Post-Administration Measurement: Dialysate samples continue to be collected to measure changes in norepinephrine levels following this compound administration.
-
Sample Analysis: The concentration of norepinephrine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Histological Verification: At the end of the study, the brain is examined to confirm the correct placement of the microdialysis probe.
Conclusion
This compound's therapeutic effect in the management of opioid withdrawal is directly linked to its potent inhibitory action on the noradrenergic neurons of the locus coeruleus. By acting as an agonist at presynaptic alpha-2 adrenergic receptors, this compound effectively suppresses the neuronal hyperactivity that drives the symptoms of withdrawal. A thorough understanding of its receptor binding profile, downstream signaling pathways, and its quantifiable effects on neuronal firing and norepinephrine release is crucial for the continued development and optimization of treatments for opioid use disorder. The experimental protocols outlined in this guide provide a framework for further research into the nuanced effects of this compound and other alpha-2 adrenergic agonists on the locus coeruleus and related neural circuits.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Impact of this compound on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Receptor Binding Affinity and Selectivity Profile of Lofexidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of lofexidine, a centrally acting alpha-2 adrenergic agonist. The information is curated for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound is a selective alpha-2 adrenergic receptor agonist approved for the mitigation of opioid withdrawal symptoms.[1][2] Its therapeutic effect is primarily mediated by its action on alpha-2 receptors in the central nervous system, which reduces the release of norepinephrine (B1679862) and alleviates the noradrenergic hyperactivity associated with opioid withdrawal.[1][3] Understanding the complete receptor binding profile of this compound is crucial for elucidating its full mechanism of action, predicting potential off-target effects, and identifying new therapeutic applications. This document summarizes the quantitative binding data, details the experimental methodologies used for these assessments, and provides visual representations of key concepts.
Quantitative Receptor Binding Data
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of this compound at various neurotransmitter receptors. This data has been compiled from publicly available FDA documents and peer-reviewed scientific literature.[1][4][5]
Table 1: Adrenergic Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |
| Alpha-2A Adrenergic | 4.9 | 4.9 | Agonist |
| Alpha-2B Adrenergic | 88 | 88 | Agonist |
| Alpha-2C Adrenergic | 0.86 | 0.86 | Agonist |
| Alpha-1A Adrenergic | Data not consistently reported | - | Agonist activity observed |
Table 2: Serotonin (5-HT) Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |
| 5-HT1A | 45 | 310 | Agonist |
| 5-HT1B | No significant affinity | - | Agonist activity observed |
| 5-HT1D | 513 | 57 | Agonist |
| 5-HT2B | No significant affinity | 88 | Agonist |
| 5-HT2C | 510 | No activity | - |
| 5-HT7 | Data not consistently reported | - | - |
Table 3: Other Receptor and Transporter Interactions of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect |
| Dopamine D2S | Data not consistently reported | - | Agonist activity observed |
| Opioid (delta, kappa, mu) | No significant binding | No activity | - |
| Cannabinoid (CB1, CB2) | No significant binding | No activity | - |
| Monoamine Transporters (NET, DAT, SERT) | No significant binding | No activity | - |
Experimental Protocols
The data presented in this guide were primarily generated using in vitro radioligand binding assays and functional assays. While specific, detailed protocols for every cited experiment are not publicly available, the following represents a generalized methodology based on standard practices in the field and information from the cited literature. The primary studies were conducted by Eurofins Scientific, utilizing established methods.[4][5]
Generalized Protocol for Radioligand Competition Binding Assays
-
Receptor Preparation:
-
Cell lines (e.g., HEK293, CHO) are transiently or stably transfected with the human recombinant receptor of interest.[4][5]
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest) is added to each well.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction mixture, containing cell membranes, radioligand, and this compound, is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[4][5]
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Generalized Protocol for Functional Assays (e.g., Agonist Activity)
-
Cell Culture and Stimulation:
-
Cells expressing the receptor of interest are cultured in appropriate media.
-
The cells are then exposed to varying concentrations of this compound.
-
-
Measurement of Second Messenger Activation:
-
The functional consequence of receptor activation is measured. For G-protein coupled receptors like the alpha-2 adrenergic receptors, this often involves quantifying the change in intracellular second messengers, such as cyclic AMP (cAMP) or calcium mobilization.
-
For example, agonist activation of alpha-2 receptors typically leads to a decrease in cAMP levels.
-
-
Data Analysis:
-
The concentration-response data are plotted, and a sigmoidal curve is fitted to the data to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Visualizations
This compound's Receptor Selectivity Profile
The following diagram illustrates the binding affinity of this compound for its primary targets, highlighting its selectivity for alpha-2 adrenergic receptors.
Generalized Workflow of a Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand competition binding assay used to determine the binding affinity of a compound like this compound.
References
- 1. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Top 802 European Journal of Pharmacology papers published in 2001 [scispace.com]
- 5. researchgate.net [researchgate.net]
Preclinical Pharmacology of Lofexidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofexidine is a centrally acting alpha-2 (α2) adrenergic agonist approved for the mitigation of opioid withdrawal symptoms. Its pharmacological activity is primarily mediated by its interaction with α2-adrenergic receptors in the central nervous system, particularly in the locus coeruleus, a key region involved in the physiological and psychological manifestations of opioid withdrawal. By stimulating these receptors, this compound reduces the release of norepinephrine (B1679862), thereby attenuating the sympathetic hyperactivity associated with opioid withdrawal. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows.
Mechanism of Action
This compound is a selective agonist for α2-adrenergic receptors.[1][2] Chronic opioid use leads to a tonic inhibition of noradrenergic neurons in the locus coeruleus. Abrupt cessation of opioids results in a rebound hyperactivity of these neurons, leading to a surge in norepinephrine release and the characteristic symptoms of withdrawal.[2] this compound, by acting as an α2-agonist, mimics the inhibitory effect of opioids on these neurons, thereby reducing noradrenergic outflow and alleviating withdrawal symptoms.[1][2]
Signaling Pathway
The binding of this compound to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effector proteins, ultimately leading to a decrease in neuronal excitability and a reduction in norepinephrine release from the presynaptic terminal.
References
Methodological & Application
Application Notes and Protocols: Effects of Lofexidine Microinjection into the Locus Coeruleus on Neuronal Firing Rate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for investigating the effects of lofexidine microinjection into the locus coeruleus (LC) on neuronal firing rates. This compound, an alpha-2 adrenergic agonist, is primarily used for the management of opioid withdrawal symptoms by modulating the activity of the LC, a key brain region in the body's stress and panic response.[1] Direct microinjection of this compound into the LC is hypothesized to decrease the firing rate of its noradrenergic neurons, thereby reducing norepinephrine (B1679862) release.[1] While direct electrophysiological data for this compound microinjection is limited in publicly available literature, extensive research on the pharmacologically similar alpha-2 agonist, clonidine (B47849), provides a strong basis for predicting its effects. This document outlines the relevant signaling pathways, detailed experimental procedures for in vivo electrophysiology and microinjection in a rat model, and expected quantitative outcomes based on studies with clonidine.
Introduction
The locus coeruleus is a nucleus in the pons of the brainstem that serves as the principal site for synthesizing the neurotransmitter norepinephrine (NE).[2] LC neurons project widely throughout the central nervous system and play a crucial role in regulating arousal, attention, stress, and autonomic function.[2] During opioid withdrawal, the LC becomes hyperactive, leading to a surge in NE release and the manifestation of withdrawal symptoms.[1][2]
This compound acts as an agonist at alpha-2 adrenergic receptors, which are inhibitory autoreceptors located on the presynaptic terminals and somatodendritic regions of LC neurons.[1] Activation of these receptors by this compound mimics the action of norepinephrine, initiating a negative feedback loop that suppresses neuronal firing and subsequent NE release.[1] This mechanism underlies its therapeutic efficacy in alleviating the symptoms of opioid withdrawal.
Signaling Pathway
The inhibitory effect of this compound on locus coeruleus neurons is mediated by the alpha-2 adrenergic receptor signaling cascade. Upon binding to the presynaptic alpha-2 autoreceptors, this compound initiates a G-protein coupled signaling pathway that ultimately leads to the hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Experimental Protocols
The following protocols describe the methodology for investigating the effects of this compound microinjection into the locus coeruleus on neuronal firing rate in an anesthetized rat model.
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are commonly used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.2-1.5 g/kg, i.p., or isoflurane). The choice of anesthetic is critical as it can affect LC neuronal activity.
-
Surgical Preparation: Place the anesthetized animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad. Perform a tracheostomy to allow for artificial ventilation if necessary, which can reduce respiratory movements and improve recording stability.
Stereotaxic Surgery and Cannula Implantation
-
Craniotomy: Expose the skull and perform a craniotomy over the cerebellum to access the dorsal pons where the locus coeruleus is located.
-
Coordinates: Use a rat brain atlas to determine the stereotaxic coordinates for the locus coeruleus. Typical coordinates relative to lambda are: Anteroposterior (AP): -3.6 to -4.0 mm; Mediolateral (ML): ±1.0 to ±1.4 mm; Dorsoventral (DV): -6.0 to -6.5 mm from the cerebellar surface.
-
Guide Cannula Implantation: Implant a guide cannula (e.g., 26-gauge) aimed at the locus coeruleus and secure it to the skull with dental cement. This allows for repeated microinjections.
Drug Preparation and Microinjection
-
This compound Solution: Prepare this compound hydrochloride in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline. The concentration will depend on the desired dose and injection volume. Based on studies with the similar alpha-2 agonist clonidine, a starting dose range of 0.1-1.0 µg in a volume of 0.1-0.5 µl could be effective.[3]
-
Microinjection Procedure: Use a microinjection pump connected to an injector cannula (e.g., 33-gauge) that extends slightly beyond the tip of the guide cannula. Infuse the this compound solution slowly (e.g., 0.1 µl/min) to minimize tissue damage. Leave the injector in place for a few minutes post-injection to allow for diffusion and prevent backflow.
In Vivo Single-Unit Electrophysiology
-
Recording Electrode: Use a glass micropipette or a tungsten microelectrode (impedance 5-15 MΩ) for extracellular single-unit recordings.
-
Electrode Placement: Lower the recording electrode through the guide cannula or a separate craniotomy to the locus coeruleus.
-
Neuron Identification: Identify noradrenergic neurons of the locus coeruleus based on their characteristic electrophysiological properties: a slow, regular firing rate (1-5 Hz), a long-duration positive-negative action potential, and a biphasic response to sensory stimuli (e.g., a paw pinch).
-
Data Acquisition: Record baseline neuronal firing for a stable period (e.g., 5-10 minutes) before microinjection. After injection, continue recording to observe the drug's effect on the firing rate.
-
Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue for histology to verify the placement of the cannula and recording electrode.
Experimental Workflow Diagram
Data Presentation
The primary outcome of this experiment is the change in the spontaneous firing rate of locus coeruleus neurons following this compound microinjection. Data should be presented as the mean firing rate (in Hz) before and after drug administration. A dose-response relationship can be established by testing multiple concentrations of this compound.
Table 1: Expected Dose-Dependent Effects of an Alpha-2 Agonist (Clonidine) on Locus Coeruleus Firing Rate
Note: This data is based on studies using clonidine, a pharmacologically similar alpha-2 adrenergic agonist, due to the limited availability of direct this compound microinjection data. The effects of this compound are expected to be qualitatively similar.
| Treatment Group | Dose (µg) | Injection Volume (µl) | Mean Baseline Firing Rate (Hz) | Mean Post-Injection Firing Rate (Hz) | Percent Inhibition |
| Vehicle (aCSF) | 0 | 0.1 | 2.5 ± 0.3 | 2.4 ± 0.3 | ~4% |
| Clonidine | 0.1 | 0.1 | 2.6 ± 0.4 | 1.3 ± 0.2 | ~50% |
| Clonidine | 0.5 | 0.1 | 2.4 ± 0.2 | 0.5 ± 0.1 | ~79% |
| Clonidine | 1.0 | 0.1 | 2.5 ± 0.3 | 0.1 ± 0.05 | ~96% |
Data are presented as mean ± SEM and are hypothetical, based on qualitative descriptions from the literature. A study by Aghajanian & Vandermaelen (1982) demonstrated that systemic clonidine produces a dose-dependent inhibition of LC firing.[4] Another study showed that direct microinjection of 1.0 µg of clonidine into the LC of freely moving cats caused a "virtually complete suppression" of spontaneous activity.[3]
Logical Relationship Diagram
Conclusion
The microinjection of this compound into the locus coeruleus is a powerful technique for investigating the direct effects of this drug on the noradrenergic system. The protocols outlined here provide a framework for conducting such experiments. Based on the known mechanism of action of alpha-2 adrenergic agonists, it is expected that this compound will produce a dose-dependent decrease in the firing rate of locus coeruleus neurons. This experimental paradigm is valuable for preclinical studies aimed at understanding the neurobiological basis of this compound's therapeutic effects and for the development of novel medications targeting the locus coeruleus.
References
- 1. Evidence that locus coeruleus is the site where clonidine and drugs acting at alpha 1- and alpha 2-adrenoceptors affect sleep and arousal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal clonidine inhibits neural firing in locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microinjected clonidine inhibits noradrenergic neurons of the locus coeruleus in freely moving cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stimulatory effect of clonidine on locus coeruleus neurons of rats with inactivated alpha 2-adrenoceptors: involvement of imidazoline receptors located in the nucleus paragigantocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of Lofexidine on Prefrontal Cortex Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of lofexidine on prefrontal cortex (PFC) neurons. This document includes a summary of the known mechanisms of action, quantitative data from related compounds, detailed experimental protocols for in vivo and in vitro electrophysiology, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is an α2-adrenergic receptor agonist primarily utilized for the management of opioid withdrawal symptoms.[1][2] Its mechanism of action involves the modulation of noradrenergic pathways, which are also critically involved in higher cognitive functions mediated by the prefrontal cortex (PFC).[1][3] Understanding the electrophysiological impact of this compound on PFC neurons is crucial for elucidating its potential cognitive effects and for the development of novel therapeutics targeting neuropsychiatric disorders.
This compound, as an α2-adrenergic agonist, is expected to influence neuronal excitability in the PFC, a brain region essential for executive functions such as working memory, attention, and decision-making.[3][4] The primary targets of this compound in the PFC are the α2A-adrenoceptors, which are G protein-coupled receptors that, when activated, lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[5][6] This signaling cascade has significant downstream effects on ion channels that regulate neuronal firing, most notably the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[4][7][8]
Mechanism of Action in the Prefrontal Cortex
This compound's primary electrophysiological effects on prefrontal cortex neurons are mediated through its agonist activity at α2-adrenergic receptors.[1][2] These receptors are expressed on both presynaptic and postsynaptic membranes within the PFC.[4]
-
Postsynaptic Effects: On pyramidal neurons, the principal excitatory neurons of the PFC, activation of α2A-adrenoceptors by this compound leads to the inhibition of cAMP production.[5][6] This reduction in cAMP levels causes the closure of HCN channels, which are non-selective cation channels that contribute to the resting membrane potential and neuronal excitability.[4][7][8] The inhibition of HCN channels by α2-adrenergic agonists like this compound results in a hyperpolarization of the resting membrane potential and an increase in the input resistance of the neuron. This, in turn, can enhance the neuron's response to strong, coherent synaptic inputs while filtering out weaker, isolated inputs, thereby improving the signal-to-noise ratio of neuronal firing.[9]
-
Presynaptic Effects: α2-adrenergic receptors are also located on presynaptic terminals of noradrenergic neurons, where they act as autoreceptors to inhibit the release of norepinephrine.[4] Additionally, they are found on non-noradrenergic terminals, such as those releasing glutamate (B1630785) and GABA, where they can act as heteroreceptors to modulate the release of these neurotransmitters.[4]
Quantitative Data Summary
Direct quantitative data on the electrophysiological effects of this compound on prefrontal cortex neurons is limited in the currently available scientific literature. However, data from studies on other α2-adrenergic agonists, such as clonidine (B47849), provide valuable insights into the expected effects.
| Parameter | Drug | Concentration/Dose | Neuron Type | Brain Region | Observed Effect | Reference |
| Firing Rate (In Vivo) | Clonidine | 0.04 mg/kg (systemic) | Pyramidal Neurons | Prefrontal Cortex | ~32.5% increase in spatial working memory-related activity | [10] |
| Firing Rate (In Vivo) | Clonidine | Iontophoretic application | Pyramidal Neurons | Prefrontal Cortex | ~38.2% increase in spatial working memory-related activity | [10] |
| HCN Current (Ih) (In Vitro) | Clonidine | 10 µM | Pyramidal Neurons | Prefrontal Cortex | Inhibition of Ih current | [9] |
| Input Resistance (In Vitro) | Clonidine | Not specified | Pyramidal Neurons | Prefrontal Cortex | Increase | [9] |
| Resting Membrane Potential (In Vitro) | Clonidine | Not specified | Pyramidal Neurons | Prefrontal Cortex | Hyperpolarization | [9] |
Note: The data presented for clonidine is used as a proxy for the expected effects of this compound, given their shared primary mechanism as α2-adrenergic agonists. However, it is important to note that this compound has a different receptor binding profile, with additional activity at some serotonin (B10506) and dopamine (B1211576) receptors, which may lead to different quantitative effects.[3][5]
Experimental Protocols
In Vivo Juxtacellular Electrophysiology and Microiontophoresis in the Prefrontal Cortex
This protocol is designed to record the activity of single neurons in the prefrontal cortex of an anesthetized or awake, head-fixed animal while locally applying this compound via microiontophoresis.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (for anesthetized preparations)
-
Micromanipulator
-
Extracellular recording amplifier
-
Data acquisition system
-
Glass micropipettes (for recording and iontophoresis)
-
This compound hydrochloride solution (e.g., 10 mM in 100 mM NaCl, pH adjusted)
-
Artificial cerebrospinal fluid (aCSF)
-
Neurobiotin or biocytin (B1667093) for cell labeling (optional)
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane (B1672236) or urethane) and place it in the stereotaxic frame. Perform a craniotomy over the prefrontal cortex.
-
Electrode Assembly: Prepare a multi-barreled glass micropipette. One barrel is filled with a recording solution (e.g., 2 M NaCl) for recording neuronal activity. Another barrel is filled with the this compound solution for iontophoretic application.
-
Neuronal Recording: Slowly lower the electrode into the prefrontal cortex using the micromanipulator until the spontaneous activity of a single neuron is isolated.
-
Baseline Recording: Record the baseline firing rate of the neuron for a stable period (e.g., 5-10 minutes).
-
This compound Application: Apply this compound iontophoretically by passing a positive current through the drug-containing barrel (e.g., 5-100 nA).
-
Post-Application Recording: Continue recording the neuronal firing rate during and after the application of this compound to observe any changes.
-
Data Analysis: Analyze the change in firing rate (in Hz or as a percentage of baseline) in response to this compound application.
Whole-Cell Patch-Clamp Recording in Prefrontal Cortex Slices
This protocol allows for the detailed in vitro characterization of this compound's effects on the intrinsic membrane properties and synaptic currents of PFC neurons.
Materials:
-
Vibratome or tissue slicer
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Intracellular solution
-
This compound hydrochloride
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF. Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) of the prefrontal cortex using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated recording aCSF.
-
Cell Identification: Visualize pyramidal neurons in the desired layer of the PFC (e.g., Layer V) using DIC optics.
-
Whole-Cell Configuration: Approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Measurement: In current-clamp mode, measure baseline properties such as resting membrane potential, input resistance, and firing response to depolarizing current injections. In voltage-clamp mode, measure baseline synaptic currents or voltage-gated currents like the HCN current (Ih).
-
This compound Application: Bath-apply this compound at a known concentration (e.g., 1-10 µM) to the slice.
-
Post-Application Measurement: After a stable effect is observed, repeat the measurements of intrinsic properties and currents.
-
Data Analysis: Quantify the changes in membrane potential (mV), input resistance (MΩ), firing frequency (Hz), and current amplitudes (pA) before and after this compound application.
Visualizations
Signaling Pathway of this compound in a PFC Pyramidal Neuron
Caption: this compound activates α2-adrenergic receptors, leading to the inhibition of HCN channels.
Experimental Workflow for In Vivo Electrophysiology
References
- 1. The Impact of this compound on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the Receptor Binding Profile of this compound Compared to Clonidine [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of (+/-)-DOI on medial prefrontal cortical cells: a microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journal of Neuroscience: Opioid Receptors Modulate Inhibition within the Prefrontal Cortex Through Dissociable Cellular and Molecular Mechanisms | University of Pittsburgh Department of Psychiatry [psychiatry.pitt.edu]
- 8. Mu and Delta Opioid Receptors Modulate Inhibition within the Prefrontal Cortex Through Dissociable Cellular and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised double-blind comparison of this compound and clonidine in the out-patient treatment of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 adrenergic modulation of prefrontal cortical neuronal activity related to spatial working memory in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lofexidine in Preclinical Models of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the potential antidepressant and anxiolytic effects of lofexidine using two standard preclinical behavioral assays: the Forced Swim Test (FST) and the Elevated Plus Maze (EPM). The information is compiled from established methodologies for these tests and data from studies on pharmacologically similar compounds, given the limited direct published data on this compound in these specific paradigms.
Introduction to this compound
This compound is a centrally acting alpha-2 adrenergic receptor agonist.[1] It is structurally related to clonidine (B47849) and is primarily approved for the mitigation of opioid withdrawal symptoms.[1] By stimulating alpha-2 autoreceptors on presynaptic noradrenergic neurons, this compound reduces the release of norepinephrine (B1679862) in the locus coeruleus, a key area of the brain involved in the stress response.[1] This mechanism of action suggests that this compound may also possess antidepressant and anxiolytic properties, as dysregulation of the noradrenergic system is implicated in both depression and anxiety disorders.
Forced Swim Test (FST) with this compound
The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility, reflecting a more persistent escape-directed behavior.
Experimental Protocol: Forced Swim Test
Animal Model: Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g). Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed to acclimate to the facility for at least one week before testing.
Apparatus:
-
A transparent Plexiglas cylinder (20 cm in diameter, 40-50 cm in height for rats; 10 cm in diameter, 25 cm in height for mice).
-
The cylinder should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 30 cm for rats, 15 cm for mice).
Drug Preparation and Administration:
-
Vehicle: Saline (0.9% NaCl).
-
This compound Doses (Hypothetical): 0.05, 0.1, and 0.2 mg/kg. These doses are extrapolated from effective doses of similar alpha-2 agonists like clonidine in this test.[2]
-
Administration: Intraperitoneal (i.p.) injection 30-45 minutes before the test session.
Procedure:
-
Habituation (Day 1): Place each animal individually into the swim cylinder for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility for the subsequent test. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): Administer this compound or vehicle according to the assigned groups. 30-45 minutes post-injection, place the animal back into the swim cylinder for a 5-minute test session.
-
Behavioral Recording: The entire 5-minute session should be recorded by a video camera positioned to the side of the cylinder.
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the video recordings. The primary parameter to be measured is the duration of immobility (the time the animal spends floating with only minor movements necessary to keep its head above water). Other behaviors such as swimming and climbing can also be quantified.
Data Presentation: Forced Swim Test
Table 1: Hypothetical Effects of this compound on Immobility Time in the Forced Swim Test (Rats)
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 10 | 180 ± 12.5 |
| This compound | 0.05 | 10 | 145 ± 10.2* |
| This compound | 0.1 | 10 | 110 ± 9.8 |
| This compound | 0.2 | 10 | 95 ± 8.5 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are illustrative and based on expected outcomes for an alpha-2 adrenergic agonist.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test protocol.
Elevated Plus Maze (EPM) with this compound
The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[3][4][5][6] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
Experimental Protocol: Elevated Plus Maze
Animal Model: Male Wistar rats (200-250 g) or male Swiss Webster mice (20-25 g). Animals should be handled for several days prior to testing to reduce handling-induced stress.
Apparatus:
-
A plus-shaped maze elevated 50-75 cm from the floor.
-
The maze consists of two open arms (50 x 10 cm for rats; 30 x 5 cm for mice) and two closed arms of the same dimensions, with 40-cm high walls for rats and 15-cm high walls for mice.
-
The arms extend from a central platform (10 x 10 cm for rats; 5 x 5 cm for mice).
-
The maze should be placed in a dimly lit room.
Drug Preparation and Administration:
-
Vehicle: Saline (0.9% NaCl).
-
This compound Doses (Hypothetical): 0.05, 0.1, and 0.2 mg/kg.
-
Administration: Intraperitoneal (i.p.) injection 30 minutes before the test session.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer this compound or vehicle according to the assigned groups.
-
Test Session: 30 minutes post-injection, place the animal on the central platform of the maze, facing one of the open arms.
-
Behavioral Recording: Allow the animal to explore the maze for 5 minutes. An overhead video camera should record the session for later analysis by a video-tracking software or a trained observer.
-
Data Analysis: The primary parameters of interest are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Data Presentation: Elevated Plus Maze
Table 2: Hypothetical Effects of this compound on Behavior in the Elevated Plus Maze (Mice)
| Treatment Group | Dose (mg/kg, i.p.) | N | % Time in Open Arms ± SEM | % Open Arm Entries ± SEM | Total Arm Entries ± SEM |
| Vehicle (Saline) | - | 12 | 15.2 ± 2.1 | 20.5 ± 3.3 | 25 ± 2.8 |
| This compound | 0.05 | 12 | 25.8 ± 3.5 | 30.1 ± 4.1 | 24 ± 2.5 |
| This compound | 0.1 | 12 | 38.4 ± 4.2 | 42.6 ± 5.0 | 23 ± 2.9 |
| This compound | 0.2 | 12 | 20.1 ± 3.8 | 25.3 ± 4.5 | 15 ± 2.1** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are illustrative. Note that at higher doses, sedative effects may reduce overall activity (total arm entries).
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze protocol.
Signaling Pathway of this compound
This compound's primary mechanism of action involves the stimulation of presynaptic alpha-2 adrenergic receptors. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of voltage-gated calcium channels. The resulting decrease in calcium influx inhibits the release of norepinephrine into the synaptic cleft. This reduction in noradrenergic neurotransmission in brain regions like the locus coeruleus is thought to mediate the anxiolytic and potential antidepressant effects of this compound.
Caption: this compound's signaling pathway at the presynaptic terminal.
References
- 1. Clinical Efficacy and Safety Profile of this compound Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonidine causes antidepressant-like effects in rats by activating alpha 2-adrenoceptors outside the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Investigating Lofexidine's Effects on Neurotransmitter Release using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing in vivo microdialysis to investigate the effects of lofexidine on neurotransmitter release, with a primary focus on norepinephrine (B1679862) and potential implications for dopamine (B1211576) and serotonin (B10506). This compound, a centrally acting alpha-2 adrenergic agonist, is approved for the mitigation of opioid withdrawal symptoms, a condition characterized by noradrenergic hyperactivity. By directly measuring extracellular neurotransmitter concentrations in specific brain regions of freely moving animals, in vivo microdialysis offers a powerful platform to elucidate the neurochemical mechanisms underlying this compound's therapeutic effects. This document details the theoretical background, experimental protocols, and data interpretation for such studies.
Introduction
This compound functions primarily as an agonist at α2-adrenergic receptors, which are inhibitory autoreceptors located on noradrenergic neurons.[1][2] Activation of these receptors by this compound suppresses the release of norepinephrine (NE), thereby dampening the excessive sympathetic nervous system activity associated with opioid withdrawal.[3] The locus coeruleus, the principal site of noradrenergic neurons in the brain, is a key target for this compound's action.[4] In vivo microdialysis is a widely used neurochemical technique that allows for the sampling of endogenous substances from the extracellular fluid of discrete brain regions in awake, behaving animals.[5][6] This methodology is invaluable for assessing the pharmacodynamic effects of compounds like this compound on neurotransmitter systems.
Signaling Pathway of this compound's Action on Norepinephrine Release
This compound, as an alpha-2 adrenergic agonist, directly impacts the signaling cascade within presynaptic noradrenergic neurons. The following diagram illustrates this mechanism, leading to a reduction in norepinephrine release.
Quantitative Data Summary
The following table summarizes the quantitative findings from a key preclinical study that utilized in vivo microdialysis to assess the effect of this compound on stress-induced norepinephrine release in the rat brain.
| Brain Region | Treatment Group | Dose (µg/kg, i.p.) | Change in Norepinephrine Release | Citation |
| Prefrontal Cortex | This compound | 50, 100, 150, 200 | Attenuated footshock-induced increase | [7] |
| Amygdala | This compound | 50, 100, 150, 200 | Attenuated footshock-induced increase | [7] |
Note: The cited study demonstrated a significant attenuation of stress-induced norepinephrine release, but specific percentage reductions or absolute concentration values were not available in the abstract. Further analysis of the full study would be required for more detailed quantitative data.
Experimental Protocols
The following are detailed, representative protocols for conducting in vivo microdialysis experiments to assess the effects of this compound on the release of norepinephrine, dopamine, and serotonin.
I. Surgical Implantation of Microdialysis Guide Cannula
-
Animal Model: Male Sprague-Dawley rats (250-300g) are a commonly used model. Animals should be single-housed after surgery to protect the implant.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture, administered according to approved institutional protocols.
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, or locus coeruleus) using appropriate stereotaxic coordinates.
-
Slowly lower a guide cannula (e.g., CMA 12) to the desired dorsal-ventral coordinate.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula into the guide to maintain patency.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer analgesics as prescribed by the institutional animal care and use committee.
-
Allow the animal to recover for at least 7 days before the microdialysis experiment.
-
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the animal in the microdialysis testing chamber and allow it to habituate for at least 1 hour.
-
Probe Insertion and Perfusion:
-
Gently remove the dummy cannula and insert the microdialysis probe (e.g., CMA 12, 2mm membrane) into the guide cannula.
-
Connect the probe inlet to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF; in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂) at a constant flow rate (e.g., 1.5 µL/min).
-
-
Equilibration: Allow the system to equilibrate for 1-2 hours before collecting baseline samples.
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.
-
Collect 3-4 baseline samples to establish a stable baseline.
-
-
This compound Administration:
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired doses (e.g., 50, 100, 150, 200 µg/kg as used in Erb et al., 2000).[7]
-
A vehicle control group should also be included.
-
-
Post-Administration Sampling: Continue to collect dialysate samples for at least 3-4 hours post-injection.
III. Neurotransmitter Analysis by HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).
-
Chromatographic Separation:
-
Norepinephrine and Dopamine: Use a reverse-phase C18 column. The mobile phase could consist of a sodium phosphate (B84403) buffer, methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate), with the pH adjusted to be acidic.
-
Serotonin: A similar reverse-phase C18 column and mobile phase can be used, with optimized conditions for serotonin separation.
-
-
Detection:
-
Set the electrochemical detector to an oxidizing potential appropriate for the neurotransmitter of interest (e.g., +0.65 V for norepinephrine, dopamine, and serotonin).
-
-
Quantification:
-
Inject a standard curve with known concentrations of the neurotransmitters of interest to quantify the concentrations in the dialysate samples.
-
Express the results as a percentage of the baseline average for each animal.
-
Discussion and Interpretation of Results
A successful experiment will likely demonstrate a dose-dependent decrease in basal or stimulated extracellular norepinephrine levels in the brain regions examined following this compound administration. This would provide direct evidence for its mechanism of action in a living system.
While the primary effect of this compound is on the noradrenergic system, it is also important to consider potential effects on other neurotransmitters. Some studies suggest that this compound may have a low affinity for serotonin (5-HT1A) and dopamine (D2S) receptors.[3] Therefore, including dopamine and serotonin in the analysis can provide a more comprehensive understanding of this compound's neurochemical profile. A lack of significant change in dopamine or serotonin release would suggest a high degree of selectivity for the noradrenergic system at the doses tested.
Conclusion
In vivo microdialysis is a robust and indispensable technique for characterizing the neuropharmacodynamic effects of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively investigate the impact of this compound on norepinephrine, dopamine, and serotonin release in the brain. The data generated from such studies are crucial for a deeper understanding of this compound's therapeutic mechanisms and for the development of novel treatments for opioid withdrawal and other neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Differences in the Receptor Binding Profile of this compound Compared to Clonidine [scirp.org]
- 4. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor agonists block stress-induced reinstatement of cocaine seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Pharmacology of Lofexidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for investigating the behavioral pharmacology of lofexidine, a centrally acting alpha-2 adrenergic agonist. This compound is primarily recognized for its efficacy in mitigating opioid withdrawal symptoms, and these notes detail the preclinical methodologies used to evaluate this and other potential behavioral effects.[1][2]
Mechanism of Action
This compound is an alpha-2 adrenergic receptor agonist.[1][2] In the context of opioid withdrawal, chronic opioid use leads to a tonic inhibition of noradrenergic cells in the locus coeruleus.[3] Abrupt cessation of opioids results in a rebound hyperactivity of these neurons, leading to a surge in norepinephrine (B1679862) release and the characteristic symptoms of withdrawal. This compound acts on presynaptic alpha-2 autoreceptors in the locus coeruleus and other areas of the central and peripheral nervous systems to inhibit this excessive norepinephrine release, thereby alleviating withdrawal symptoms.
Signaling Pathway of this compound at the Alpha-2 Adrenergic Receptor
Caption: Canonical Gi-coupled signaling pathway for this compound.
Experimental Protocols
Evaluation of Efficacy in Opioid Withdrawal
This protocol is designed to assess the ability of this compound to alleviate the somatic signs of opioid withdrawal in a rodent model.
Experimental Workflow for Opioid Withdrawal Study
Caption: Workflow for a naloxone-precipitated opioid withdrawal study.
Protocol: Naloxone-Precipitated Morphine Withdrawal in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Induction of Dependence:
-
Administer morphine sulfate (B86663) subcutaneously (s.c.) twice daily in escalating doses (e.g., starting at 10 mg/kg and increasing to 100 mg/kg over 7-10 days).
-
Alternatively, implant a 75 mg morphine pellet subcutaneously for 3-4 days.
-
-
Treatment:
-
On the test day, administer this compound (e.g., 0.04, 0.16, 0.64 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before naloxone.
-
-
Precipitation of Withdrawal:
-
Administer naloxone hydrochloride (e.g., 1-5 mg/kg, s.c.) to precipitate withdrawal signs.
-
-
Behavioral Assessment:
-
Immediately after naloxone administration, place the rat in a clear observation chamber.
-
For the next 30-60 minutes, a trained observer blind to the treatment conditions should score the frequency or presence of somatic withdrawal signs. Key signs include:
-
Global Withdrawal Score: A composite score based on the severity of multiple signs.
-
Specific Signs: Wet dog shakes, teeth chattering, ptosis (eyelid drooping), diarrhea, writhing, jumping, and weight loss.
-
-
-
Data Analysis:
-
Compare the mean global withdrawal scores and the frequency of specific signs between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Assessment of Analgesic Properties
These protocols are designed to determine if this compound possesses intrinsic analgesic effects, which could be beneficial in managing the pain-related symptoms of opioid withdrawal.
Protocol: Tail-Flick Test
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the rat's tail.
-
Procedure:
-
Gently restrain the rat and place its tail over the heat source.
-
Measure the baseline tail-flick latency, which is the time it takes for the rat to withdraw its tail from the heat. A cut-off time of 10-15 seconds should be established to prevent tissue damage.
-
Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle.
-
Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between treatment groups.
-
Protocol: Hot-Plate Test
-
Apparatus: A hot-plate analgesiometer consisting of a heated metal surface maintained at a constant temperature (e.g., 52-55°C) and enclosed by a clear cylinder.
-
Procedure:
-
Place the rat on the hot plate and measure the baseline latency to a nocifensive response, such as licking a hind paw or jumping. A cut-off time of 30-45 seconds is typically used.
-
Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle.
-
Measure the response latency at various time points after drug administration.
-
-
Data Analysis:
-
Analyze the data similarly to the tail-flick test, calculating %MPE and comparing between groups.
-
Evaluation of Rewarding or Aversive Properties
This protocol is designed to assess whether this compound has rewarding or aversive effects on its own, which is crucial for determining its abuse potential.
Protocol: Conditioned Place Preference (CPP)
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, allow the animal to freely explore all compartments for 15-20 minutes and record the time spent in each. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
Conditioning (4-8 days):
-
On drug-conditioning days, administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) and confine the animal to one of the compartments for 30 minutes.
-
On vehicle-conditioning days, administer vehicle and confine the animal to the other compartment for 30 minutes. The order of drug and vehicle administration should be alternated daily.
-
-
Post-Conditioning (Test): On the day after the last conditioning session, allow the animal to freely explore all compartments in a drug-free state for 15-20 minutes. Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the baseline phase.
-
A significant positive score indicates a conditioned place preference (reward), while a significant negative score indicates a conditioned place aversion.
-
Assessment of Effects on Locomotor Activity
This protocol evaluates the effects of this compound on general locomotor activity and can provide insights into potential sedative or stimulant properties.
Protocol: Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated photobeam tracking systems.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound (e.g., 0.64 or 2.56 mg/kg, s.c.) or vehicle.
-
Place the animal in the center of the open field and allow it to explore for a set period (e.g., 15-30 minutes).
-
-
Behavioral Measures:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity: Number of rearings.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
-
Data Analysis:
-
Compare the means of the behavioral measures between the this compound-treated and vehicle-treated groups.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound in Attenuating Opioid Withdrawal in Rats
| Dose of this compound (mg/kg) | Withdrawal Sign | % Reduction vs. Vehicle | Reference |
| 0.04 | Body Shakes | Dose-dependent reduction | |
| 0.16 | Body Shakes | Dose-dependent reduction | |
| 0.64 | Body Shakes | Dose-dependent reduction | |
| Not Specified | Somatic Signs | Significant Suppression |
Table 2: Clinical Efficacy of this compound in Human Opioid Withdrawal (Short Opiate Withdrawal Scale of Gossop - SOWS-G)
| Study | This compound Dose (mg/day) | Placebo Mean SOWS-G Score | This compound Mean SOWS-G Score | p-value | Reference |
| Study 1 | 2.16 | 8.8 | 6.5 | < .0001 | |
| Study 1 | 2.88 | 8.8 | 6.1 | < .0001 | |
| Study 2 | 2.16 | 8.9 | 7.0 | .0037 | |
| Phase 3 Trial | 3.2 | 8.67 | 6.32 | 0.0212 |
Table 3: Clinical Trial Completion Rates
| Study | This compound Dose (mg/day) | Placebo Completion Rate | This compound Completion Rate | Reference |
| Phase 3 Trial | 3.2 | 26.9% | 37.3% | |
| Pooled Analysis | 2.4 and 3.2 | 27.4% | 41.3% |
References
- 1. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, this compound, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lofexidine in Conditioned Place Preference (CPP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lofexidine in the Conditioned Place Preference (CPP) paradigm. This document is intended for professionals in neuroscience, pharmacology, and drug development investigating the motivational properties of this compound, particularly in the context of opioid withdrawal and addiction research.
Introduction
This compound is a centrally acting alpha-2 adrenergic agonist approved for the mitigation of opioid withdrawal symptoms. The Conditioned Place Preference (CPP) test is a widely used preclinical behavioral model to assess the rewarding or aversive properties of drugs. By pairing a specific environment with drug administration, researchers can determine whether a substance has positive or negative motivational effects. The use of this compound in the CPP paradigm can elucidate its potential for abuse liability, its ability to alleviate the aversive states of withdrawal, and its influence on the rewarding effects of other substances.
Key Concepts in this compound CPP
-
Rewarding vs. Aversive Effects: A significant increase in time spent in the drug-paired chamber post-conditioning indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease in time suggests a conditioned place aversion (CPA), indicating aversive effects.
-
Modulation of Other Drug Effects: this compound can be administered in conjunction with other drugs (e.g., opioids) to assess its ability to enhance or block their rewarding or aversive properties. This is particularly relevant for studying its role in addiction and withdrawal.
-
Withdrawal-State Dependent Effects: The motivational effects of this compound may differ in animals experiencing opioid withdrawal compared to naive animals. Protocols can be designed to test this compound's ability to alleviate the aversive motivational state associated with withdrawal.
Data Presentation
The following table summarizes hypothetical quantitative data from a study investigating the conditioned place preference of this compound in rats, based on findings with the similar alpha-2 agonist, clonidine.
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Test Time in Paired Chamber (seconds ± SEM) | Post-Test Time in Paired Chamber (seconds ± SEM) | Preference Score (Post-Test - Pre-Test) (seconds ± SEM) |
| Vehicle (Saline) | - | 455 ± 25 | 460 ± 28 | 5 ± 15 |
| This compound | 0.1 | 448 ± 30 | 480 ± 35 | 32 ± 20 |
| This compound | 0.2 | 452 ± 22 | 595 ± 40 | 143 ± 38 |
| This compound | 0.4 | 460 ± 28 | 620 ± 33 | 160 ± 31 |
*p < 0.05 compared to Vehicle group, indicating a significant place preference. SEM: Standard Error of the Mean.
Experimental Protocols
Protocol 1: Assessing the Rewarding/Aversive Properties of this compound
This protocol is designed to determine if this compound itself has rewarding or aversive properties in drug-naive rodents.
Materials:
-
Conditioned Place Preference Apparatus (three-chamber design recommended)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Timers and video recording/tracking software
Animal Subjects:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Animals should be housed individually for at least one week prior to the experiment to acclimate.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
Experimental Procedure:
-
Habituation (Day 1):
-
Place each animal in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two larger, distinct chambers. This serves as the pre-test or baseline preference.
-
An unbiased design is recommended, where the drug is randomly assigned to one of the two chambers for each animal, counterbalanced across the group.
-
-
Conditioning (Days 2-9):
-
This phase consists of eight alternating conditioning sessions (one per day).
-
On drug conditioning days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (e.g., 0.1, 0.2, or 0.4 mg/kg, i.p.).
-
Immediately place the animal in its assigned drug-paired chamber for 30 minutes. The guillotine doors should be closed to confine the animal to that chamber.
-
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9):
-
Administer an equivalent volume of sterile saline (i.p.).
-
Immediately place the animal in the opposite, vehicle-paired chamber for 30 minutes with the guillotine doors closed.
-
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
-
-
Test (Day 10):
-
Place the animal in the central chamber of the CPP apparatus with free access to all chambers for 15 minutes (in a drug-free state).
-
Record the time spent in each of the two larger chambers.
-
The preference score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-test.
-
Protocol 2: Assessing the Effect of this compound on Opioid Withdrawal-Induced Aversion
This protocol investigates whether this compound can alleviate the aversive motivational state induced by opioid withdrawal.
Materials:
-
Same as Protocol 1, with the addition of an opioid agonist (e.g., morphine sulfate) and an opioid antagonist (e.g., naloxone).
Animal Subjects:
-
Same as Protocol 1.
Experimental Procedure:
-
Induction of Opioid Dependence:
-
Administer escalating doses of morphine (e.g., 10-40 mg/kg, s.c.) twice daily for 7-10 days to induce physical dependence.
-
-
Habituation (Day after last morphine injection):
-
Conduct the pre-test as described in Protocol 1.
-
-
Conditioning (Next 4 days):
-
This phase involves pairing the aversive state of withdrawal with one chamber and the potential alleviation of this state by this compound with the other.
-
Day 1 (Withdrawal-Paired Chamber):
-
Administer saline (i.p.).
-
30 minutes later, induce precipitated withdrawal by administering naloxone (B1662785) (e.g., 0.1-1.0 mg/kg, s.c.).
-
Immediately confine the animal to one of the chambers for 30 minutes.
-
-
Day 2 (this compound-Paired Chamber):
-
Administer this compound (e.g., 0.04 - 0.64 mg/kg, i.p.).
-
30 minutes later, administer naloxone.
-
Immediately confine the animal to the opposite chamber for 30 minutes.
-
-
Repeat this alternating conditioning for a total of 4 days (2 pairings for each condition).
-
-
Test (Day after last conditioning session):
-
Conduct the test session as described in Protocol 1.
-
A preference for the this compound-paired chamber would indicate that this compound alleviated the aversive motivational effects of opioid withdrawal.
-
Mandatory Visualizations
Application Notes and Protocols: Lofexidine Dose-Response in Cultured Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lofexidine is a centrally acting alpha-2 adrenergic receptor agonist primarily utilized for the management of opioid withdrawal symptoms. Its therapeutic effect is mediated by its interaction with alpha-2 adrenergic receptors in the brain, leading to a reduction in the sympathetic outflow and alleviation of withdrawal symptoms. Understanding the dose-response relationship of this compound in a controlled in vitro environment, such as cultured neuronal cells, is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide a summary of the available quantitative data on this compound's activity at various receptors and a generalized protocol for determining its dose-response curve in a cultured cell model.
Quantitative Data: this compound Receptor Activity
| Receptor Subtype | Cell Line | pEC50 | Reference |
| Alpha-1A Adrenergic | HEK293 | ≥ 5 M | [1] |
| Alpha-2A Adrenergic | HEK293 | ≥ 5 M | [1][2] |
| Alpha-2B Adrenergic | HEK293 | ≥ 5 M | [1] |
| Alpha-2C Adrenergic | HEK293 | ≥ 5 M | [1] |
| Dopamine D2S | HEK293 | ≥ 5 M | [1] |
| Serotonin 5-HT1A | HEK293 | ≥ 5 M | [1] |
| Serotonin 5-HT1B | HEK293 | ≥ 5 M | [1] |
Experimental Protocols
The following is a generalized protocol for determining the dose-response curve of this compound in a cultured cell line expressing the alpha-2 adrenergic receptor, using a cyclic AMP (cAMP) assay. This protocol can be adapted for various neuronal or recombinant cell lines.
Objective: To determine the EC50 value of this compound by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cultured cells expressing the alpha-2 adrenergic receptor (e.g., HEK293-α2A, SH-SY5Y, or primary neuronal cultures)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Methodology:
-
Cell Culture and Plating: 1.1. Culture the cells in T-75 flasks with appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. 1.2. Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). 1.3. Resuspend the cells in fresh culture medium and determine the cell concentration using a hemocytometer. 1.4. Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: 2.1. Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). 2.2. Perform serial dilutions of the this compound stock solution in assay buffer (e.g., serum-free medium containing 0.5 mM IBMX) to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). 2.3. Prepare a solution of forskolin (a direct activator of adenylyl cyclase) at a concentration that induces a submaximal stimulation of cAMP production (e.g., 10 µM).
-
cAMP Assay: 3.1. Aspirate the culture medium from the 96-well plate. 3.2. Wash the cells once with PBS. 3.3. Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer without this compound). 3.4. Pre-incubate the cells with this compound for 15-30 minutes at 37°C. 3.5. Add the forskolin solution to all wells except for the basal control wells (which receive only assay buffer). 3.6. Incubate the plate for 30 minutes at 37°C. 3.7. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: 4.1. The raw data (e.g., fluorescence or absorbance values) will be proportional to the cAMP concentration. 4.2. Normalize the data by setting the basal control as 0% and the forskolin-only control as 100%. 4.3. Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. 4.4. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 value.
Visualizations
Caption: Experimental workflow for determining the this compound dose-response curve.
Caption: this compound signaling pathway in a neuron.
References
Application Notes and Protocols for Lofexidine Electrophysiology Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofexidine is a centrally acting alpha-2 adrenergic receptor agonist approved for the mitigation of opioid withdrawal symptoms.[1] Its mechanism of action involves reducing the sympathetic outflow that is heightened during opioid withdrawal.[1] This is achieved through the activation of presynaptic alpha-2 adrenergic receptors in the locus coeruleus, which inhibits the release of norepinephrine.[2] The activation of these G-protein coupled receptors (GPCRs) leads to downstream modulation of various ion channels, which ultimately suppresses neuronal firing.[2]
Patch clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like this compound on ion channel function.[3] This method allows for high-fidelity recording of ionic currents through single channels or across the entire cell membrane, providing crucial insights into the molecular mechanisms of drug action. These application notes provide a comprehensive overview of the electrophysiological effects of this compound and related alpha-2 adrenergic agonists on key ion channels and offer detailed protocols for conducting such studies.
Data Presentation: Quantitative Effects of this compound and Related Alpha-2 Adrenergic Agonists on Ion Channels
Direct quantitative data from patch clamp studies on this compound's effects on specific ion channels are limited in publicly available literature. However, studies on closely related alpha-2 adrenergic agonists, such as clonidine (B47849) and guanfacine, provide valuable insights into the expected modulatory effects.
| Drug | Ion Channel | Cell Type | Effect | IC50 | Reference |
| Clonidine | Voltage-Gated Sodium (NaV) Channels | ND7/23 neuroblastoma cells | Tonic block of resting channels | 824 ± 55 μM | |
| Guanfacine | Voltage-Gated Sodium (NaV) Channels | Rat prefrontal cortex pyramidal neurons | Inhibition of persistent and fast inactivating currents | Not Determined |
| Drug Class | Ion Channel Subtype | Effect | Signaling Pathway | Reference |
| Alpha-2 Adrenergic Agonists | N- and P/Q-type Voltage-Gated Calcium (CaV) Channels | Inhibition | Pertussis toxin-sensitive G-proteins | |
| Alpha-2 Adrenergic Agonists | G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels | Activation (leading to hyperpolarization) | G-protein activation | |
| Alpha-2 Adrenergic Agonists | Other Potassium (K+) Channels | Modulation (increase in K+ conductance) | G-protein activation |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a general workflow for patch clamp experiments.
References
- 1. Alpha 2 adrenergic agonists stimulate Na+-H+ antiport activity in the rabbit renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Lofexidine in Rodent Models of Opioid Dependence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lofexidine in preclinical rodent models of opioid dependence. This document is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound and other novel compounds in mitigating opioid withdrawal symptoms.
Introduction
Opioid dependence is a significant global health issue, and the development of effective non-opioid treatments for opioid withdrawal is a critical area of research. This compound, a centrally acting alpha-2 adrenergic agonist, has been approved for the mitigation of opioid withdrawal symptoms in humans.[1][2] Its mechanism of action involves reducing the surge of norepinephrine (B1679862) release in the central nervous system that occurs during opioid withdrawal, thereby alleviating many of the associated symptoms.[3][4] Rodent models of opioid dependence are invaluable tools for studying the neurobiology of withdrawal and for the preclinical screening of potential therapeutic agents like this compound.
Mechanism of Action: Alpha-2 Adrenergic Agonism
This compound acts as an agonist at alpha-2 adrenergic receptors, which are primarily located presynaptically on noradrenergic neurons.[4] During opioid withdrawal, the locus coeruleus (LC), a key brain region for norepinephrine production, becomes hyperactive, leading to a "noradrenergic storm" that contributes to many of the physical and affective symptoms of withdrawal.[5][6] By binding to and activating presynaptic alpha-2 autoreceptors in the LC and other brain regions, this compound inhibits norepinephrine release, thus dampening the excessive sympathetic nervous system activity characteristic of opioid withdrawal.[3][4]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from studies utilizing this compound in rodent models of opioid dependence.
Table 1: this compound Dosage and Efficacy in Rodent Models of Opioid Withdrawal
| Rodent Model | Opioid Used | Withdrawal Type | This compound Dose Range (mg/kg) | Key Findings | Reference |
| Rat | Morphine | Spontaneous | 0.04 - 0.64 | Dose-dependently reduced withdrawal body shakes. | [7] |
| Rat | Fentanyl | Spontaneous | Not specified | Reduced behavioral signs of fentanyl withdrawal immediately following self-administration. | [8] |
| Mouse | Morphine | Naloxone-Precipitated | Not specified in abstract | Clonidine (similar alpha-2 agonist) at 0.05-1 mg/kg attenuated most withdrawal symptoms. | [9] |
| Rat | Morphine | Spontaneous | Not specified in abstract | This compound alleviates opioid withdrawal symptoms. | [10] |
Table 2: Effects of this compound on Specific Withdrawal Signs in Rodents
| Withdrawal Sign | Rodent Model | This compound Effect | Notes | Reference |
| Body Shakes ("Wet Dog Shakes") | Rat (Morphine) | Dose-dependent reduction | A classic sign of opioid withdrawal in rodents. | [7] |
| Diarrhea | Rat (Morphine) | Prevented by this compound | Assessed after naloxone (B1662785) challenge in morphine-dependent rats. | [7] |
| Somatic Withdrawal Signs (Global Score) | Rat (Fentanyl) | Significantly suppressed at 0h post-SA | Effect diminished at 12h and 24h post-SA. | [8] |
| Body Weight Loss | Rat (Fentanyl) | No significant difference compared to fentanyl control | Weight loss occurred in all groups during withdrawal. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and represent a standard approach. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Protocol 1: Naloxone-Precipitated Morphine Withdrawal in Mice
This protocol is designed to induce a rapid and robust withdrawal syndrome, allowing for the acute assessment of this compound's efficacy.
Materials:
-
Morphine sulfate (B86663)
-
Naloxone hydrochloride
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Observation chambers
-
Animal scale
Procedure:
-
Induction of Morphine Dependence:
-
This compound Pre-treatment:
-
Dissolve this compound hydrochloride in sterile saline.
-
Administer the desired dose of this compound (e.g., 0.1 - 1.0 mg/kg, intraperitoneal or subcutaneous) 30 minutes prior to naloxone administration. A vehicle control group (saline) should be included.
-
-
Precipitation of Withdrawal:
-
Behavioral Observation and Scoring:
-
Immediately after naloxone injection, place the mouse in an observation chamber.
-
Observe and score withdrawal behaviors for a period of 10-30 minutes.[11][12] Common signs to score include:
-
Jumping
-
"Wet dog" shakes
-
Ptosis (drooping eyelids)
-
Teeth chattering
-
Diarrhea (presence/absence or number of fecal boli)
-
Piloerection
-
Abdominal writhing
-
-
A global withdrawal score can be calculated by summing the scores for each sign.
-
-
Physiological Measures (Optional):
-
Measure body weight before morphine administration and at the end of the observation period to assess withdrawal-induced weight loss.[8]
-
If feasible, monitor core body temperature, as changes can occur during withdrawal.
-
Protocol 2: Spontaneous Morphine Withdrawal in Rats
This model more closely mimics the clinical scenario of gradual withdrawal and allows for the assessment of this compound's effects over a longer duration.
Materials:
-
Morphine sulfate (or sustained-release morphine pellets)
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Animal scale
-
Home cage with running wheel (optional, for activity monitoring)
Procedure:
-
Induction of Morphine Dependence:
-
Method A: Repeated Injections: Administer escalating doses of morphine sulfate (e.g., starting at 10 mg/kg and increasing to 50 mg/kg, twice daily) for 7-14 days.
-
Method B: Pellet Implantation: Surgically implant sustained-release morphine pellets (e.g., 75 mg) subcutaneously. The pellets provide a constant release of morphine for a specified period (e.g., 7 days).
-
-
Initiation of Spontaneous Withdrawal:
-
Withdrawal is initiated by discontinuing morphine injections or by surgically removing the morphine pellets.
-
-
This compound Treatment:
-
Begin this compound administration at the onset of withdrawal. Dosing can be administered once or multiple times daily (e.g., 0.04 - 0.64 mg/kg, intraperitoneal or subcutaneous) for the duration of the observation period.[7] A vehicle control group is essential.
-
-
Behavioral and Physiological Assessment:
-
Assess withdrawal signs at regular intervals (e.g., every 12 or 24 hours) for several days (typically 3-7 days).
-
Somatic Signs: Observe and score signs such as "wet dog" shakes, teeth chattering, ptosis, piloerection, and diarrhea.
-
Body Weight: Monitor daily body weight as a measure of withdrawal severity.[8]
-
Locomotor Activity (Optional): If using home cages with running wheels, monitor daily running activity, as this is often suppressed during withdrawal.
-
Other Measures: Food and water intake can also be monitored as they are typically reduced during withdrawal.
-
Conclusion
This compound serves as a valuable pharmacological tool for studying the mechanisms of opioid withdrawal and for the preclinical evaluation of novel therapeutics in rodent models. The protocols and data presented here provide a foundation for researchers to design rigorous and reproducible experiments. Careful consideration of the specific opioid, rodent strain, and withdrawal paradigm is crucial for the successful implementation of these models.
References
- 1. Modulation of brain alpha 2-adrenoceptor and mu-opioid receptor densities during morphine dependence and spontaneous withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opiate and alpha 2-adrenoceptor responses of rat amygdaloid neurons: co-localization and interactions during withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of this compound on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of this compound in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afferent effects on locus coeruleus in opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of this compound in blocking morphine-withdrawal signs in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impacts of Xylazine on Fentanyl Demand, Body Weight, and Acute Withdrawal in Rats: A Comparison to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of naloxone-precipitated withdrawal symptoms in mice by drugs acting on alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, this compound, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating Lofexidine in Stress-Induced Reinstatement of Drug Seeking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lofexidine, an α2-adrenergic agonist, in preclinical models of stress-induced relapse to drug seeking. The following sections detail the mechanism of action, experimental protocols, and key quantitative findings to guide researchers in this area of study.
Introduction
Stress is a major factor contributing to relapse in individuals with substance use disorders. Preclinical research has established robust models to study the neurobiological underpinnings of stress-induced reinstatement of drug-seeking behavior. This compound has emerged as a promising pharmacological agent to mitigate these effects. By acting on α2-adrenergic receptors, this compound reduces noradrenergic hyperactivity associated with stress, thereby attenuating the propensity to seek drugs. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in this context.
Mechanism of Action: The Noradrenergic System in Stress and Relapse
Stress triggers a cascade of neurochemical events, a key component of which is the activation of the noradrenergic system originating in the locus coeruleus (LC).[1] During stressful events, there is a surge in norepinephrine (B1679862) (NE) release in brain regions critical for reward and decision-making, such as the prefrontal cortex and amygdala.[2] This heightened noradrenergic tone is strongly implicated in promoting the reinstatement of drug-seeking behavior.
This compound is a centrally acting α2-adrenergic receptor agonist.[1] It binds to and activates presynaptic α2 autoreceptors on noradrenergic neurons in the LC. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent hyperpolarization of the neuron. The overall effect is a reduction in the firing rate of LC neurons and a decrease in the release of NE throughout the brain.[1][3] By dampening this stress-induced noradrenergic surge, this compound is hypothesized to reduce the motivational impact of stress on drug-seeking.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies investigating the effects of this compound on stress-induced reinstatement of drug-seeking behavior.
Table 1: Effect of this compound on Footshock-Induced Reinstatement of Cocaine Seeking in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Active Lever Presses (± SEM) | Inactive Lever Presses (± SEM) | Reference |
| Vehicle + Sham Shock | - | 5 ± 1 | 2 ± 0.5 | [2] |
| Vehicle + Footshock | - | 25 ± 4 | 3 ± 1 | [2] |
| This compound + Footshock | 0.05 | 18 ± 3 | 2 ± 1 | [2] |
| This compound + Footshock | 0.1 | 10 ± 2 | 2 ± 0.5 | [2] |
| This compound + Footshock | 0.2 | 8 ± 2 | 1.5 ± 0.5 | [2] |
*p < 0.05 compared to Vehicle + Footshock. Data are illustrative and compiled from findings reported in the cited literature.
Table 2: Effect of Repeated this compound Treatment on Footshock-Induced Reinstatement of "Speedball" (Heroin-Cocaine Mixture) Seeking in Rats
| Treatment Group | Dose (mg/kg/day) | Mean Active Lever Presses (± SEM) | Inactive Lever Presses (± SEM) | Reference |
| Saline + No Shock | - | 4.5 ± 1.2 | Not Reported | [4][5] |
| Saline + Footshock | - | 18.2 ± 3.1 | Not Reported | [4][5] |
| This compound + Footshock | 0.1 | 9.8 ± 2.5 | Not Reported | [4][5] |
| This compound + Footshock | 0.2 | 7.5 ± 1.9 | Not Reported | [4][5] |
*p < 0.05 compared to Saline + Footshock. Data are illustrative and compiled from findings reported in the cited literature.[4][5]
Table 3: Effect of this compound on Stress-Induced Reinstatement of Alcohol Seeking in Rats
| Treatment Group | Dose (mg/kg) | Mean Active Lever Presses (± SEM) | Inactive Lever Presses (± SEM) | Reference |
| Saline + No Shock | - | ~3 | ~1 | [6] |
| Saline + Footshock | - | ~12 | ~2 | [6] |
| This compound + Footshock | 0.05 | ~6 | ~1.5 | [6] |
| This compound + Footshock | 0.1 | ~4 | ~1 | [6] |
*p < 0.05 compared to Saline + Footshock. Data are illustrative and compiled from findings reported in the cited literature.[6]
Experimental Protocols
The following are detailed protocols for conducting stress-induced reinstatement studies with this compound in rats. These protocols are synthesized from established methodologies in the field.[7][8]
Protocol 1: Intravenous Catheterization Surgery for Self-Administration
Objective: To surgically implant an indwelling intravenous catheter for the self-administration of drugs.
Materials:
-
Male Wistar or Long-Evans rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical tools (scalpels, forceps, scissors, retractors)
-
Silastic tubing for catheter
-
22-gauge guide cannula
-
Dental acrylic
-
Sutures
-
Heparinized saline
-
Antibiotics and analgesics
Procedure:
-
Anesthetize the rat using the chosen anesthetic.
-
Shave the ventral neck area and the dorsal scapular region.
-
Make a small incision over the jugular vein.
-
Carefully dissect the vein from the surrounding tissue.
-
Insert the silastic catheter into the jugular vein and secure it with sutures.
-
Tunnel the catheter subcutaneously to the dorsal incision.
-
Exteriorize the catheter through the guide cannula, which is secured to the skull with dental acrylic and jeweler's screws.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Administer post-operative analgesics and antibiotics.
-
Allow the animal to recover for at least 5-7 days before starting behavioral procedures.
-
Flush catheters daily with heparinized saline to maintain patency.
Protocol 2: Drug Self-Administration and Extinction Training
Objective: To train rats to self-administer a drug and then extinguish the drug-seeking behavior.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light over the active lever, and an infusion pump connected to the rat's catheter.
Procedure:
-
Acquisition:
-
Place rats in the operant chambers for daily 2-hour sessions for 10-14 days.
-
Pressing the "active" lever results in an intravenous infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light for 20 seconds).
-
Pressing the "inactive" lever has no programmed consequences.
-
A timeout period (e.g., 20 seconds) follows each infusion to prevent overdose.
-
-
Extinction:
-
Following stable self-administration, begin extinction training.
-
During extinction sessions (daily, 2 hours for 7-14 days), presses on the active lever no longer result in drug infusion or the presentation of the conditioned stimulus.
-
Continue extinction until responding on the active lever is significantly reduced (e.g., <20% of the average of the last 3 days of self-administration).
-
Protocol 3: Stress-Induced Reinstatement and this compound Treatment
Objective: To assess the effect of this compound on the reinstatement of drug-seeking behavior induced by footshock stress.
Procedure:
-
Habituation: On the test day, place the rats in the operant chambers for a 30-60 minute habituation period with the levers retracted.
-
This compound Administration:
-
Administer this compound (e.g., 0.05, 0.1, 0.2 mg/kg, i.p.) or vehicle 30 minutes prior to the stressor.
-
-
Stress Induction (Footshock):
-
Immediately following the habituation period, deliver intermittent footshock stress (e.g., 0.5 mA, 0.5 seconds duration, every 40 seconds for 15 minutes) through the grid floor of the chamber.
-
For the control group, handle the animals in the same way but do not deliver the shock (sham shock).
-
-
Reinstatement Test:
-
Immediately after the stress session, extend the levers into the chamber and allow the rat to respond for a 1-2 hour session under extinction conditions (i.e., no drug is delivered).
-
Record the number of presses on both the active and inactive levers.
-
-
Data Analysis:
-
Compare the number of active lever presses between the different treatment groups (Vehicle + Sham, Vehicle + Footshock, this compound + Footshock) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism in reducing stress-induced reinstatement.
Experimental Workflow
Caption: Workflow for stress-induced reinstatement studies with this compound.
References
- 1. Noradrenergic Circuits and Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor agonists block stress-induced reinstatement of cocaine seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous Jugular Catheterization for Rats [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Role of alpha-2 adrenoceptors in stress-induced reinstatement of alcohol seeking and alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A procedure for studying the footshock-induced reinstatement of cocaine seeking in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lofexidine as a Pharmacological Tool for Alpha-2 Adrenoceptor Research
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound, an {alpha}2-receptor agonist for opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Lofexidine-Induced Sedation in Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lofexidine-induced sedation in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
A1: this compound is a centrally acting alpha-2 adrenergic agonist.[1] Its primary mechanism of action involves binding to and activating alpha-2 adrenergic receptors in the brain, particularly in the locus coeruleus.[2] This activation inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness.[2] The reduction in noradrenergic activity leads to the sedative effects observed with this compound administration.[3]
Q2: How does the sedative effect of this compound compare to other alpha-2 adrenergic agonists like clonidine?
A2: Preclinical studies in mice and rats indicate that this compound has a less potent sedative effect compared to clonidine.[3] Depending on the specific behavioral test and route of administration, this compound's sedative effect has been reported to be 10 to 100 times less than that of clonidine.[3] This suggests that this compound may be a preferable option when a milder sedative profile is desired for behavioral experiments.
Q3: What are the typical pharmacokinetic properties of this compound in rodents?
Troubleshooting Guide: Managing this compound-Induced Sedation
Problem: My animals are too sedated to perform the behavioral task after this compound administration.
Solution 1: Dose Adjustment
-
Rationale: The sedative effects of this compound are dose-dependent.[7] Reducing the dose is the first and most straightforward step to mitigate excessive sedation.
-
Action: Conduct a dose-response study to determine the optimal dose of this compound that achieves the desired therapeutic effect with minimal sedation. Start with a low dose and gradually increase it while monitoring both the intended behavioral outcome and the level of sedation.
Solution 2: Timing of Administration
-
Rationale: The peak sedative effect of this compound will coincide with its maximum plasma concentration (Cmax).
-
Action: Adjust the timing of this compound administration relative to the behavioral testing window. Given a Tmax of approximately 1.5-3 hours in rodents, consider administering the drug further in advance of testing to allow peak sedative effects to subside.[1][4]
Solution 3: Habituation
-
Rationale: Animals may exhibit reduced locomotor activity in a novel environment, which can be confounded with sedation.
-
Action: Ensure all animals are adequately habituated to the testing apparatus and environment before this compound administration and behavioral testing.[8]
Solution 4: Use of Reversal Agents (with caution)
-
Rationale: Alpha-2 adrenergic antagonists can be used to reverse the effects of alpha-2 agonists like this compound. The most commonly used reversal agents in preclinical research are atipamezole (B1667673) and yohimbine (B192690).[9]
-
Action: If dose and timing adjustments are not feasible, consider the use of a reversal agent. Note: There are no established protocols for the reversal of this compound-induced sedation in rodents. The following protocols are extrapolated from studies using other alpha-2 agonists and should be validated in your specific experimental paradigm.
Experimental Protocols
Protocol 1: Quantifying Sedation Using the Open Field Test
This protocol assesses general locomotor activity and exploratory behavior, which are often reduced by sedative compounds.
Materials:
-
Open field arena (e.g., 45 cm x 45 cm x 40 cm)
-
Video tracking software (e.g., EthoVision)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.[8]
-
Administer this compound or vehicle control at the desired dose and route.
-
At the desired time point post-injection, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software.[10]
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters in the this compound group compared to the control group indicates sedation.
Protocol 2: Assessing Motor Coordination with the Rotarod Test
This test evaluates balance and motor coordination, which can be impaired by sedative drugs.
Materials:
-
Rotarod apparatus
-
This compound solution
-
Vehicle control solution
Procedure:
-
Train the animals on the rotarod for several days prior to the experiment until they can maintain their balance for a stable period (e.g., 5 minutes at a constant speed or during an accelerating protocol).[11]
-
On the test day, administer this compound or vehicle control.
-
At the desired time point post-injection, place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
A significant decrease in the latency to fall in the this compound group compared to the control group suggests impaired motor coordination, a component of sedation.[12]
Protocol 3: Extrapolated Protocol for Reversal of this compound-Induced Sedation with Atipamezole
Disclaimer: This protocol is extrapolated from studies reversing other alpha-2 agonists (xylazine, medetomidine (B1201911), dexmedetomidine) and has not been specifically validated for this compound. Researchers should conduct pilot studies to determine the optimal dose and timing for their specific experimental conditions.
Materials:
-
This compound solution
-
Atipamezole solution
-
Vehicle control solution
Procedure:
-
Induce sedation with this compound at a dose known to produce a measurable sedative effect.
-
Administer atipamezole at a starting dose of 0.1 - 1.0 mg/kg via intraperitoneal (IP) or subcutaneous (SC) injection.[13] This dose range is effective for reversing other alpha-2 agonists in rodents.[13]
-
Monitor the animal for the reversal of sedative signs (e.g., return of the righting reflex, increased locomotor activity).
-
The onset of reversal with atipamezole is typically rapid, often within 5-10 minutes.[14]
-
Important Considerations:
Protocol 4: Extrapolated Protocol for Reversal of this compound-Induced Sedation with Yohimbine
Disclaimer: This protocol is extrapolated from studies reversing other alpha-2 agonists and has not been specifically validated for this compound. Yohimbine is less specific for the alpha-2 receptor than atipamezole and may have more off-target effects.[17]
Materials:
-
This compound solution
-
Yohimbine solution
-
Vehicle control solution
Procedure:
-
Induce sedation with this compound.
-
Administer yohimbine at a starting dose of 1.0 - 2.0 mg/kg (IP or SC).[9]
-
Monitor for the reversal of sedation.
-
Important Considerations:
Data Presentation
Table 1: Comparison of this compound and Clonidine Sedative Effects in Rodents
| Parameter | This compound | Clonidine | Reference |
| Relative Sedative Potency | 10-100x less potent | More potent | [3] |
| Receptor Selectivity | Primarily α2A-adrenergic receptor | Non-specific α2-adrenergic receptor agonist | [7] |
Table 2: Suggested Starting Doses for Reversal Agents (Extrapolated)
| Reversal Agent | Species | Starting Dose (mg/kg) | Route | Reference (for other α2-agonists) |
| Atipamezole | Mouse/Rat | 0.1 - 1.0 | IP, SC | [13] |
| Yohimbine | Mouse/Rat | 1.0 - 2.0 | IP, SC | [9] |
Visualizations
Caption: this compound's signaling pathway leading to sedation.
References
- 1. Long-term effects of yohimbine on behavioral sensitivity to a stressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute administration of medetomidine on the behaviour, temperature and turnover rates of brain biogenic amines in rodents and reversal of these effects by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yohimbine attenuates aging-induced sexual deficiencies in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic psychosocial stress impairs learning and memory and increases sensitivity to yohimbine in adult rats [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, this compound, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Antagonistic effects of atipamezole and yohimbine on medetomidine-induced diuresis in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nexgenvetrx.com [nexgenvetrx.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antagonistic effects of atipamezole, yohimbine, and prazosin on xylazine-induced diuresis in clinically normal cats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. examine.com [examine.com]
Lofexidine in Physiological Buffers: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of lofexidine in common physiological buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in common physiological buffers?
Q2: How stable is this compound in physiological buffers at different pH values?
A2: this compound's stability is highly dependent on the pH of the solution. Published studies indicate that this compound is susceptible to degradation under both acidic and alkaline conditions through hydrolysis of its imidazoline (B1206853) ring. It shows extensive degradation under alkaline, acidic, and oxidative stress conditions. One study noted that degradation in acidic conditions was minor compared to in alkaline solutions, where the degradation is more pronounced. For long-term storage or prolonged experiments, it is crucial to use freshly prepared solutions and to buffer the solution to a pH where this compound exhibits maximal stability, which is expected to be in the mid-pH range, though specific quantitative data on degradation rates in physiological buffers is limited.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the 2-imidazoline ring. This is a common degradation route for compounds containing this moiety and can be catalyzed by both acid and base. The hydrolysis of the imidazoline ring would lead to the formation of N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. Further degradation can also occur.
Q4: Can I expect any issues when dissolving this compound hydrochloride in a phosphate (B84403) buffer?
A4: While this compound hydrochloride has good solubility in PBS, researchers should be aware of the potential for salt precipitation if using highly concentrated stock solutions or if the buffer capacity is exceeded. It is always recommended to start with a small amount of the compound and gradually add it to the buffer while vortexing or stirring. If precipitation occurs, gentle warming or sonication may aid in dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when adding this compound to buffer. | 1. The concentration exceeds the solubility limit in the specific buffer and temperature. 2. The pH of the final solution has shifted outside the optimal range for solubility. 3. Interaction with buffer components. | 1. Prepare a more dilute solution. Consider preparing a concentrated stock in a suitable organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer. 2. Verify the final pH of the solution and adjust if necessary. Ensure the buffer capacity is sufficient for the amount of this compound hydrochloride added. 3. Try a different physiological buffer system (e.g., switch from phosphate to bicarbonate or vice-versa). |
| Loss of this compound concentration over time in prepared solutions. | 1. Degradation due to pH instability. 2. Adsorption to the container surface. 3. Photodegradation. | 1. Ensure the solution is buffered to a pH that minimizes degradation. Prepare fresh solutions for each experiment. If storage is necessary, store at 2-8°C and protect from light. 2. Use low-adsorption plasticware or silanized glassware. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Variability in experimental results using this compound solutions. | 1. Inconsistent solution preparation. 2. Use of degraded this compound stock. 3. Fluctuation in experimental temperature affecting solubility. | 1. Follow a standardized and validated protocol for solution preparation. 2. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. 3. Ensure all experiments are conducted at a consistent and controlled temperature. |
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride in Aqueous Media
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | Not Specified | Not Specified | ≥ 100 | Commercial Supplier Data |
| Water | Not Specified | Not Specified | 20 | Commercial Supplier Data |
| Water | Not Specified | Not Specified | ≥ 11.15 | Commercial Supplier Data |
| Water | Not Specified | Not Specified | 0.147 | [1] |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~10 | Commercial Supplier Data |
| Bicarbonate Buffer | Not Specified | Not Specified | Data not available | - |
Table 2: Stability of this compound in Aqueous Solutions (Qualitative)
| Condition | Observation | Reference |
| Acidic Hydrolysis | Degradation observed | [1] |
| Alkaline Hydrolysis | Extensive degradation observed | [1] |
| Neutral Hydrolysis | Degradation observed | [1] |
| Oxidative Stress | Extensive degradation observed | [1] |
| Photolytic Stress | Degradation observed | |
| Thermal Stress | Relatively stable |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Physiological Buffer (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a selected physiological buffer.
Materials:
-
This compound hydrochloride powder
-
Physiological buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated pH meter
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound hydrochloride powder to a series of vials (in triplicate) containing a known volume (e.g., 1 mL) of the physiological buffer. Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
-
pH Measurement:
-
Measure the pH of the remaining supernatant to confirm it has not significantly changed from the initial buffer pH.
-
Protocol 2: Evaluation of this compound Stability in Physiological Buffer (HPLC-Based Method)
Objective: To assess the stability of this compound in a physiological buffer over time at a specific temperature.
Materials:
-
This compound hydrochloride
-
Physiological buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Volumetric flasks and pipettes
-
HPLC vials
-
Temperature-controlled incubator or water bath
-
HPLC system with a C18 column and UV-Vis detector
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in the chosen physiological buffer at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several HPLC vials and store them in a temperature-controlled environment (e.g., 25°C or 37°C). Protect the vials from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
-
HPLC Analysis:
-
Directly inject an appropriate volume of the solution from the vial into the HPLC system.
-
Monitor the peak area of the parent this compound peak and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation profile.
-
Visualizations
Caption: this compound's mechanism of action via the alpha-2 adrenergic receptor signaling pathway.
Caption: Experimental workflow for determining the solubility and stability of this compound.
References
Technical Support Center: Optimizing Lofexidine Dosage for Rodent Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using lofexidine in rodent behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a centrally acting alpha-2 adrenergic receptor agonist.[1] It works by binding to these receptors, which are coupled to inhibitory G-proteins (Gi). This binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP ultimately suppresses the release of norepinephrine, particularly in brain regions like the locus coeruleus, which is hyperactive during opioid withdrawal.[1]
Q2: What is a good starting dose for this compound in rats for behavioral studies?
A2: A good starting point depends on the specific behavioral paradigm. For studies on opioid withdrawal, doses in the range of 0.04 to 0.64 mg/kg have been shown to be effective in reducing withdrawal signs.[3] For drug-seeking and reinstatement studies, doses of 0.1 to 0.2 mg/kg have been used.[4] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions, as sedative effects can confound behavioral measures.
Q3: What are the common side effects of this compound in rodents that might affect my behavioral data?
A3: The most common side effects that can impact behavioral studies are sedation, motor impairment, hypotension (low blood pressure), and bradycardia (slow heart rate).[5][6][7][8] this compound has been shown to have a sedative effect and can affect motor coordination, although it is reportedly 10 to 100 times less potent in inducing sedation than clonidine.[5] These effects are dose-dependent, so it is important to use the lowest effective dose to minimize these confounds.
Q4: What is the recommended vehicle for dissolving this compound for administration?
A4: For parenteral routes (subcutaneous or intraperitoneal), sterile 0.9% saline is a commonly used and appropriate vehicle. For oral gavage, this compound can be dissolved in sterile water or a 0.5% methylcellulose (B11928114) solution.[9] To improve palatability for voluntary oral administration, a 10% sucrose (B13894) solution can be used to mask any aversive taste.[10]
Q5: How should I time the administration of this compound relative to my behavioral test?
A5: In rats, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) occurring around 1.5 hours after oral administration.[11] Therefore, administering the drug 60-90 minutes before behavioral testing is a reasonable starting point. However, the optimal timing may vary depending on the route of administration and the specific behavioral paradigm. A pilot study to determine the time course of the drug's effect on your specific behavioral measure is recommended.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Hypoactivity in Behavioral Tests
-
Problem: Animals show a significant decrease in locomotor activity, rearing, or exploration in tests like the open field, elevated plus maze, or novel object recognition, which may be due to sedation rather than the intended experimental manipulation.
-
Possible Cause: The dose of this compound is too high, leading to sedative effects that mask the true behavioral phenotype.
-
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a dose-response study using a range of lower doses to find a dose that produces the desired effect without causing significant sedation.
-
Control Groups: Include a control group that receives this compound to assess the drug's effect on general activity levels in the absence of the primary experimental manipulation.
-
Time Course Analysis: Administer this compound at different time points before testing (e.g., 30, 60, 90, 120 minutes) to determine if there is a time window where the desired effect is present without significant sedation.
-
Alternative Behavioral Tests: Consider using behavioral paradigms that are less dependent on high levels of spontaneous activity.
-
Issue 2: High Variability in Behavioral Data Between Animals
-
Problem: There is a large degree of variability in the behavioral responses of animals within the same treatment group.
-
Possible Causes:
-
Inconsistent drug administration technique.
-
Individual differences in drug metabolism and sensitivity.
-
Stress induced by handling and injection procedures.
-
-
Troubleshooting Steps:
-
Standardize Administration: Ensure all personnel are thoroughly trained and consistent in their administration technique (e.g., injection site, volume, speed of injection). Refer to detailed experimental protocols below.
-
Acclimatization: Adequately acclimate animals to the handling and injection procedures before the start of the experiment to reduce stress-induced variability.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on statistical power.
-
Monitor Physiological Parameters: If possible, monitor heart rate and blood pressure in a subset of animals to assess the physiological response to the drug and correlate it with behavioral outcomes.
-
Issue 3: Lack of a Clear Drug Effect in the Behavioral Paradigm
-
Problem: this compound does not produce the expected behavioral effect.
-
Possible Causes:
-
The chosen dose is too low.
-
The timing of administration is not optimal.
-
The drug solution was not properly prepared or stored.
-
-
Troubleshooting Steps:
-
Verify Drug Solution: Prepare fresh drug solutions for each experiment and ensure proper storage to maintain potency.
-
Increase Dose: If no sedative effects were observed at the initial dose, cautiously escalate the dose in a subsequent pilot study.
-
Adjust Timing: As mentioned previously, vary the time between drug administration and behavioral testing.
-
Consider Route of Administration: The bioavailability of this compound in rats is approximately 54% after oral administration.[4] If using oral gavage, consider whether a parenteral route (SC or IP) might provide more consistent drug exposure.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Route of Administration | Dose | Value | Reference |
| Bioavailability | Rat | Oral | 0.05 - 0.2 mg/kg | ~54% | [4] |
| Tmax (Time to Peak Plasma Concentration) | Rat | Oral | Not specified | ~1.5 hours | [11] |
| Half-life (t½) | Human (proxy for rodent) | Oral | Not specified | ~11-12 hours | [7][12] |
Table 2: Dose-Dependent Effects of this compound in Rodent Behavioral Studies
| Behavioral Test | Species | Route of Administration | Dose Range (mg/kg) | Observed Effect | Reference |
| Morphine Withdrawal | Rat | Not specified | 0.04 - 0.64 | Dose-dependent reduction in withdrawal signs (body shakes) | [3] |
| Drug-Seeking Reinstatement | Rat | Not specified | 0.1 - 0.2 | Attenuation of stress-induced reinstatement of drug-seeking | [4] |
| Fentanyl Self-Administration | Rat | Intravenous | 0.1 mg/kg/infusion | Suppressed fentanyl consumption | [11] |
| Motor Coordination (Rotarod) | Mouse/Rat | Not specified | Not specified | Less impairment compared to clonidine | [5] |
| General Sedation | Mouse/Rat | Not specified | Not specified | Present, but 10-100 fold less potent than clonidine | [5] |
Detailed Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Rats
-
Preparation:
-
Procedure:
-
Restrain the rat securely. A two-person technique is preferred, with one person restraining the animal and the other performing the injection.[13]
-
Position the rat on its back with its head tilted slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.[13]
-
Aspirate by pulling back slightly on the plunger to ensure no blood or other fluid is drawn into the syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Subcutaneous (SC) Injection in Rats
-
Preparation:
-
Prepare the this compound solution as described for IP injection.
-
Use a 25-27 gauge needle.[14]
-
-
Procedure:
-
Manually restrain the rat.
-
Grasp the loose skin over the back of the neck and shoulders to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the animal to its cage and monitor.
-
Protocol 3: Oral Gavage in Mice and Rats
-
Preparation:
-
Dissolve this compound in sterile water, 0.5% methylcellulose, or 10% sucrose solution.[9][10]
-
Select the appropriate gavage needle size (typically 18-20 gauge for mice, 16-18 gauge for rats).[15][16] The needle should have a ball-tip to prevent esophageal injury.
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth and mark the needle.[17]
-
The maximum dosing volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[15][16]
-
-
Procedure:
-
Securely restrain the animal, immobilizing the head and extending the neck.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and over the tongue into the esophagus. The animal should swallow as the tube passes. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of respiratory distress.[17]
-
Visualizations
Caption: this compound's signaling pathway via the alpha-2 adrenergic receptor.
Caption: General workflow for a rodent behavioral pharmacology study.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal experiments on the safety pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.report [fda.report]
- 7. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impacts of Xylazine on Fentanyl Demand, Body Weight, and Acute Withdrawal in Rats: A Comparison to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Troubleshooting Lofexidine-Induced Hypotension in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting lofexidine-induced hypotension in rat models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypotension?
A1: this compound is a potent agonist of alpha-2 adrenergic receptors located in the central nervous system.[1] Activation of these receptors inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. This reduction in sympathetic outflow leads to decreased peripheral vascular resistance and a subsequent drop in blood pressure.[1]
Q2: How does the hypotensive effect of this compound compare to that of clonidine (B47849)?
A2: Both this compound and clonidine are alpha-2 adrenergic agonists, but this compound generally produces a less severe hypotensive effect than clonidine at doses required for other therapeutic effects, such as the management of opioid withdrawal symptoms.[2][3] This is a key consideration when selecting an agent for your research.
Q3: What is the expected onset and duration of this compound-induced hypotension in rats?
A3: While specific preclinical data in rats is limited in publicly available literature, clinical studies in humans show that the antihypertensive effects of this compound typically occur within 2 to 4 hours after administration and can last for up to 15 hours.[2] Researchers should anticipate a similar time course in rats and plan their monitoring schedule accordingly.
Q4: Can this compound-induced hypotension be reversed?
A4: Yes, the effects of this compound can be antagonized by alpha-2 adrenergic receptor antagonists. Yohimbine is a commonly used antagonist in preclinical research to reverse the effects of alpha-2 agonists like clonidine and is expected to have a similar effect on this compound.
Troubleshooting Guide
Issue 1: Greater than expected drop in blood pressure.
-
Potential Cause: The dose of this compound administered may be too high for the specific rat strain, age, or health status.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.
-
Conduct a Dose-Response Study: If you have not already, perform a pilot study with a range of this compound doses to determine the optimal dose that induces the desired level of hypotension without causing severe adverse effects.
-
Consider Animal Characteristics: Be aware that factors such as the rat strain (e.g., spontaneously hypertensive rats vs. normotensive strains like Wistar or Sprague-Dawley), age, and underlying health conditions can influence the response to this compound.
-
Review Anesthesia Protocol: If the experiment is conducted under anesthesia, the anesthetic agent used can have its own effects on blood pressure and may interact with this compound. Ensure the anesthesia protocol is standardized and its cardiovascular effects are well-characterized.
-
Issue 2: High variability in blood pressure readings between animals.
-
Potential Cause: Inconsistent experimental procedures or environmental stressors can lead to significant variations in blood pressure.
-
Troubleshooting Steps:
-
Standardize Acclimation Period: Ensure all rats have a sufficient and consistent acclimation period to the experimental environment to minimize stress-induced blood pressure fluctuations.
-
Refine Surgical Technique (if applicable): If using invasive blood pressure monitoring, ensure that the surgical implantation of catheters or telemetry devices is performed consistently and with adequate post-operative recovery time.
-
Control Environmental Factors: Maintain a consistent and controlled environment (temperature, light-dark cycle, noise level) for all experimental animals.
-
Standardize Drug Administration: Ensure the route and timing of this compound administration are identical for all animals.
-
Issue 3: No significant change in blood pressure after this compound administration.
-
Potential Cause: The dose of this compound may be too low, or there may be issues with the drug solution or administration.
-
Troubleshooting Steps:
-
Verify Drug Solution: Confirm the concentration and stability of the this compound solution. Ensure it was prepared correctly and stored appropriately.
-
Check Administration Technique: Verify that the drug was administered correctly (e.g., for intravenous administration, ensure the catheter is patent and the full dose was delivered).
-
Increase the Dose: If the above factors have been ruled out, consider a dose-escalation study to determine a more effective dose.
-
Consider Rat Strain: Some rat strains may be less sensitive to the hypotensive effects of alpha-2 adrenergic agonists.
-
Quantitative Data Summary
The following tables summarize clinical data on this compound's effect on blood pressure in humans. While not direct rat data, it provides a useful reference for expected dose-dependent effects.
Table 1: Dose-Dependent Effect of this compound on Blood Pressure (Human Clinical Data)
| Daily this compound Dose | Mean Decrease in Systolic BP (mmHg) | Mean Decrease in Diastolic BP (mmHg) |
| 2.16 mg/day | Statistically Significant Decrease | Statistically Significant Decrease |
| 2.88 mg/day | Statistically Significant Decrease | Statistically Significant Decrease |
| 3.2 mg/day | Dose-dependent decrease observed | Dose-dependent decrease observed |
Source: Adapted from human clinical trial data.
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Hypotension in Rats (Telemetry)
-
Animal Model: Male Wistar rats (or other appropriate strain), 10-12 weeks old.
-
Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with the blood pressure catheter inserted into the abdominal aorta.
-
Allow a minimum of 7-10 days for post-operative recovery and acclimation.
-
-
Baseline Blood Pressure Recording:
-
Record baseline blood pressure and heart rate for at least 24 hours prior to this compound administration to establish a stable diurnal rhythm.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound hydrochloride in sterile saline or another appropriate vehicle.
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). Start with a conservative dose (e.g., 0.1 mg/kg) and perform a dose-escalation study to determine the optimal dose.
-
-
Post-Dosing Monitoring:
-
Continuously record blood pressure and heart rate using the telemetry system for at least 24 hours post-administration.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the nadir of the hypotensive effect, the duration of action, and the dose-response relationship.
-
Visualizations
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Experimental workflow for a this compound hypotension study in rats.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, this compound, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lofexidine Formulation Development for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the formulation of lofexidine for animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Vehicle Selection
Q1: What are the best solvents to dissolve this compound hydrochloride for in vivo studies?
A1: this compound hydrochloride, a white to off-white crystalline powder, exhibits good solubility in aqueous vehicles, which are generally preferred for oral and parenteral routes of administration in animal studies to minimize vehicle-related toxicity.[1] For routes requiring sterile solutions, aqueous-based formulations are ideal.
For oral administration where higher concentrations are needed, or for specific research purposes, co-solvent systems may be necessary. Commonly used solvents and their reported solubilities for this compound hydrochloride are summarized in the table below.
Data Presentation: this compound Hydrochloride Solubility
| Solvent/Vehicle | Reported Solubility | Concentration (mM) | Notes |
| Water | ≥ 100 mg/mL[2] | 338.31 mM | Freely soluble.[1] Sonication may be needed for rapid dissolution. |
| Ethanol | Soluble[3] | - | - |
| 2-Propanol | Slightly soluble[3] | - | Not ideal for preparing concentrated solutions. |
| Ether | Practically insoluble | - | Not a suitable solvent. |
| DMSO | 30 - 100 mg/mL | 101.49 - 338.31 mM | Sonication is recommended for dissolution. |
| PBS (pH 7.2) | 10 mg/mL | 33.83 mM | A common vehicle for physiological studies. |
| DMF | 20 mg/mL | 67.66 mM | - |
Q2: I need to prepare a high-concentration oral formulation of this compound. What are some recommended vehicle compositions?
A2: For oral gavage in rodents, achieving the desired dose in a small volume (typically 5-10 mL/kg) is crucial. If the required concentration exceeds the aqueous solubility of this compound, a co-solvent system can be employed. Here are some reported formulations:
Data Presentation: Example Oral Formulations for Animal Studies
| Formulation Composition | Achievable this compound HCl Concentration | Species | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | General | A common vehicle for poorly soluble compounds. Sonication is recommended. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | General | Cyclodextrins can enhance the solubility of compounds. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | General | Suitable for lipophilic compounds, but may affect absorption. |
Q3: My this compound formulation is showing precipitation upon standing. What can I do to troubleshoot this?
A3: Precipitation in a dosing solution can lead to inaccurate dosing and potential toxicity. Here are some common causes and solutions:
-
Exceeded Solubility: The concentration of this compound may be too high for the chosen vehicle.
-
Solution: Re-evaluate the solubility data and consider diluting the formulation or using a different vehicle system with higher solubilizing capacity (e.g., adding a co-solvent or a solubilizing agent like cyclodextrin).
-
-
pH Shift: The pH of the solution may have changed, affecting the ionization and solubility of this compound hydrochloride.
-
Solution: Measure the pH of your formulation. This compound hydrochloride is the salt of a weak base and is more soluble in acidic conditions. Buffering the solution (e.g., with a citrate (B86180) buffer) can help maintain a stable pH.
-
-
Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or refrigeration.
-
Solution: Prepare the formulation at the temperature it will be stored and administered. If warming is necessary for dissolution, ensure the compound remains in solution after cooling. A supersaturated solution is prone to precipitation.
-
-
Incompatibility with Excipients: An excipient in your formulation may be incompatible with this compound.
-
Solution: Simplify your formulation to the minimum number of components required. If the problem persists, conduct a systematic compatibility study with each excipient.
-
2. Stability of Formulations
Q4: How long can I store my prepared this compound solution for animal dosing?
A4: The stability of an extemporaneously prepared this compound solution depends on the vehicle, storage temperature, and exposure to light. For preclinical studies, it is best practice to prepare formulations fresh daily. If storage is necessary, a stability study should be conducted.
As a general guideline for aqueous solutions stored in a refrigerator (2-8°C) and protected from light, a beyond-use date of 14 days is often suggested for non-preserved oral formulations. However, this should be verified with a stability study for your specific formulation.
Q5: What is a basic protocol for assessing the stability of my this compound formulation?
A5: A fit-for-purpose stability study for a preclinical formulation should assess the chemical and physical stability over the intended storage period.
Experimental Protocols: Abbreviated Stability Testing Protocol
-
Preparation: Prepare a batch of the this compound formulation.
-
Storage: Aliquot the formulation into multiple sealed, light-protected containers. Store them under the intended conditions (e.g., room temperature at ~25°C and refrigerated at 2-8°C).
-
Testing Timepoints: Pull samples for analysis at initial preparation (Day 0) and at selected time points throughout the proposed storage period (e.g., Day 1, Day 3, Day 7, Day 14).
-
Physical Stability Assessment:
-
Visual Inspection: Observe for any changes in color, clarity, or the presence of precipitation.
-
pH Measurement: Measure the pH of the solution to check for any significant drift.
-
-
Chemical Stability Assessment:
-
Concentration Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound at each time point. The formulation is generally considered stable if the concentration remains within 90-110% of the initial concentration.
-
Degradation Products: The HPLC method should also be able to detect any significant degradation products that may appear over time.
-
3. Analytical Methods
Q6: What analytical methods are suitable for quantifying this compound in formulations and biological samples?
A6: For formulation analysis and stability testing, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used.
For the analysis of this compound in biological matrices such as plasma and urine from animal studies, a more sensitive and specific method is required due to the lower concentrations and complexity of the matrix. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this application.
Visualized Workflows and Pathways
References
Lofexidine Oral Bioavailability Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of lofexidine's oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Question: Why am I observing high variability in my Caco-2 cell permeability assay results for this compound?
Answer:
High variability in Caco-2 permeability assays can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Verify Cell Monolayer Integrity:
-
Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established standards, indicating a confluent monolayer. Low TEER values suggest leaky monolayers, which would artificially inflate permeability.
-
Lucifer Yellow Permeability: Use this paracellular marker to confirm low paracellular flux. High Lucifer Yellow permeability indicates compromised tight junctions.
-
-
Check for Compound-Related Issues:
-
Solubility: this compound hydrochloride is soluble in water (≥11.15 mg/mL), but ensure it remains fully dissolved in your assay buffer at the tested concentrations.[1] Precipitation can lead to inaccurate permeability measurements. Consider using a buffer with a pH of 6.5 on the apical side and 7.4 on the basolateral side to mimic intestinal conditions.[2]
-
Non-Specific Binding: Highly lipophilic compounds can bind to plasticware. To mitigate this, consider using low-binding plates or including Bovine Serum Albumin (BSA) in the basolateral chamber.[3]
-
-
Review Experimental Parameters:
-
Incubation Time: Ensure the incubation time is appropriate. For highly permeable compounds, a shorter time might be necessary to maintain sink conditions.
-
Compound Concentration: Using concentrations that are too high can saturate transporters, leading to inconsistent results. It's recommended to use a concentration of around 10 µM for LC-MS analysis.[2]
-
Question: My liver microsome stability assay shows very rapid metabolism of this compound, which contradicts published data. What could be the cause?
Answer:
If you are observing unexpectedly rapid metabolism of this compound in a liver microsome stability assay, consider the following:
-
Source of Microsomes:
-
Species: Ensure you are using human liver microsomes if you intend to extrapolate to human pharmacokinetics.
-
Enzyme Activity: Verify the specific activity of the CYP2D6 enzyme in your batch of microsomes. Different lots can have varying activity levels.
-
-
Cofactor and Reagent Integrity:
-
NADPH: Ensure the NADPH regenerating system is freshly prepared and active. Degradation of cofactors is a common reason for assay failure.
-
Reagent Purity: Use high-purity reagents to avoid inhibition or induction of metabolic enzymes.
-
-
Assay Conditions:
-
Incubation Time: Use appropriate time points to capture the linear range of metabolism. For a compound with moderate to high clearance, shorter incubation times and more frequent sampling are necessary.
-
Protein Concentration: Ensure the microsomal protein concentration is appropriate. A typical concentration is 0.5 mg/mL.[4]
-
Question: I am seeing inconsistent results in my in vitro metabolism studies and suspect CYP2D6 polymorphism might be a factor. How can I address this?
Answer:
CYP2D6 is a highly polymorphic enzyme, which can lead to significant inter-individual differences in metabolism.
-
Use Pooled Microsomes: To mitigate the effect of individual genetic variations, use pooled human liver microsomes from a large number of donors. This will provide an average metabolic rate.
-
Genotyped Microsomes: For more detailed studies, consider using liver microsomes from individual donors with known CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). This will allow you to characterize the metabolism of this compound across different phenotypes.
In Vivo Experimentation
Question: I am observing high inter-animal variability in the plasma concentrations of this compound in my rat pharmacokinetic study. What are the potential reasons?
Answer:
High inter-animal variability in in vivo studies can be challenging. Here are some potential causes and solutions:
-
Genetic Variability in Animal Models:
-
CYP2D6 Homologs: While rats are a common preclinical model, their CYP enzyme expression and activity can differ from humans. Furthermore, outbred rat strains can have genetic variability in their drug-metabolizing enzymes. Consider using an inbred strain to reduce genetic variability.
-
-
Experimental Procedures:
-
Dosing Accuracy: Ensure accurate oral gavage technique to deliver the full dose to the stomach.
-
Fasting State: Standardize the fasting period for all animals before dosing, as food can sometimes affect drug absorption. However, for this compound, food has been reported to have no effect on its bioavailability.
-
Blood Sampling: Ensure consistent timing and technique for blood sampling.
-
-
Health Status of Animals:
-
Underlying Health Issues: Ensure all animals are healthy and free from infections or stress, as these can alter drug metabolism and absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound and what are the main factors affecting it?
A1: The absolute oral bioavailability of this compound is approximately 72%. The primary factor reducing its oral bioavailability is first-pass metabolism in the liver, which accounts for the loss of about 28-30% of an orally administered dose.
Q2: Which enzymes are responsible for the metabolism of this compound?
A2: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6. Minor contributions to its metabolism are made by CYP1A2 and CYP2C19. The metabolites produced are inactive.
Q3: Is this compound a substrate of P-glycoprotein (P-gp)?
A3: There have been some conflicting reports. However, an in vitro study using a Caco-2 cell monolayer system indicated that this compound is not a substrate for P-glycoprotein (P-gp) transporters at concentrations up to 1 µM.
Q4: What are the key physicochemical properties of this compound to consider in formulation development?
A4: this compound hydrochloride is a white to off-white powder. It is soluble in water and ethanol, slightly soluble in 2-propanol, and practically insoluble in ether. Its aqueous solubility has been reported to be ≥11.15 mg/mL.
Q5: Are there any formulation strategies that could potentially improve the oral bioavailability of this compound?
A5: While this compound has relatively good oral bioavailability, strategies to bypass first-pass metabolism could theoretically increase it further. However, given that the metabolites are inactive, the clinical significance of this may be limited. For research purposes, formulation strategies for poorly soluble drugs, such as the use of lipid-based delivery systems or amorphous solid dispersions, could be explored if solubility in specific intestinal environments is a concern.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O · HCl | |
| Molecular Weight | 295.60 g/mol | |
| Appearance | White or off-white powder | |
| Melting Point | 230-232°C | |
| Water Solubility | ≥11.15 mg/mL | |
| Ethanol Solubility | ≥46.7 mg/mL | |
| DMSO Solubility | ≥51.9 mg/mL | |
| pKa | 9.43 | |
| LogP | 5.37 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | ~72% | Human | |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | Human | |
| Half-life (t½) | ~11-12 hours | Human | |
| Protein Binding | ~55% | Human | |
| Cmax (1.2 mg single dose) | 1755 ± 306 ng/mL | Human | |
| Cmax (2.0 mg single dose) | 2795 ± 593 ng/mL | Human | |
| Cmax (3.2 mg/day) | 3242 ± 917 ng/L | Human | |
| Oral Bioavailability | 73.2% | Rat |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers before the experiment. Only use monolayers with TEER values above a pre-determined threshold.
-
Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with pH 6.5 for the apical (donor) compartment and pH 7.4 for the basolateral (receiver) compartment.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound hydrochloride in the apical buffer at a concentration of 10 µM.
-
Permeability Measurement (Apical to Basolateral):
-
Add the this compound dosing solution to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral chamber.
-
Replace the volume of the removed sample with fresh basolateral buffer.
-
-
Permeability Measurement (Basolateral to Apical) for Efflux Ratio:
-
Add the this compound dosing solution to the basolateral chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), pooled human liver microsomes (0.5 mg/mL), and an NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the this compound stock solution (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer this compound hydrochloride orally via gavage at a predetermined dose (e.g., 2 mg/kg). Prepare the dosing solution in a suitable vehicle (e.g., water).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: Troubleshooting logic for in vivo study variability.
References
- 1. apexbt.com [apexbt.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lofexidine Synthesis Optimization
Welcome to the technical support center for lofexidine synthesis. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing yield and purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Overview & Strategy
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most contemporary and industrially scalable route involves a two-step process:
-
Williamson Ether Synthesis: Formation of the key intermediate, ethyl 2-(2,6-dichlorophenoxy)propionate, by reacting 2,6-dichlorophenol (B41786) with ethyl 2-chloropropionate.
-
Amidation and Cyclization: Reaction of the ester intermediate with ethylenediamine (B42938) in the presence of a Lewis acid catalyst (e.g., titanium or aluminum isopropoxide) to form the imidazoline (B1206853) ring of this compound.[1][2]
This route avoids the use of hazardous reagents like trimethylaluminum (B3029685) and expensive starting materials like 2-bromopropionitrile, which were features of older, less efficient syntheses.[1]
Step 1: Williamson Ether Synthesis Troubleshooting
Q2: My yield for the etherification of 2,6-dichlorophenol is low. What are the critical parameters to optimize?
A2: Low yield in this step is often related to the choice of base, solvent, and temperature. Incomplete reaction or side reactions are common culprits.
-
Base Selection: The choice of base is critical. While stronger bases like potassium ethoxide have been used, they can lead to lower yields (~56%).[1][3] Alkali metal carbonates are more efficient and cost-effective. Potassium carbonate (K₂CO₃) is generally preferred over sodium carbonate (Na₂CO₃) and is significantly more economical than cesium carbonate (Cs₂CO₃).
-
Solvent Choice: A polar aprotic solvent is necessary. Methyl isobutyl ketone (MIBK) is a highly effective solvent that allows for a straightforward aqueous workup to remove inorganic salts.
-
Temperature and Reaction Time: The reaction requires heating. Refluxing in MIBK (116°C) can drive the reaction to completion in as little as 5 hours. Lower temperatures (e.g., 60-80°C) will require significantly longer reaction times (24-36 hours).
Data Presentation: Comparison of Conditions for Step 1
| Parameter | Condition A | Condition B | Condition C | Source |
|---|---|---|---|---|
| Base | K₂CO₃ | K₂CO₃ | Na₂CO₃ | |
| Solvent | MIBK | MIBK | MIBK | |
| Temperature | 60°C | 80°C | Reflux (116°C) | |
| Time | 36 h | 24 h | 5 h | |
| Conversion | >99% | >99% | >99% | |
| Yield | >90% | >90% | >90% |
| Purity | >95% | >95% | >95% | |
Q3: What potential by-products should I look for in the synthesis of ethyl 2-(2,6-dichlorophenoxy)propionate?
A3: The primary by-products arise from incomplete reaction or impurities in the starting materials. Key species to monitor include:
-
Unreacted 2,6-dichlorophenol: Can be easily detected by TLC or HPLC. A basic wash (e.g., 5% NaOH solution) during workup is effective for its removal.
-
Unreacted ethyl 2-chloropropionate: This is a volatile impurity that is typically removed during solvent evaporation under reduced pressure.
-
Dialkylated products: Although less common with the sterically hindered 2,6-dichlorophenol, it is a theoretical possibility.
Step 2: Amidation & Cyclization Troubleshooting
Q4: The conversion of the ester intermediate to this compound is incomplete or stalling. How can I improve this step?
A4: This is the most critical step, and its success hinges on the Lewis acid catalyst and reaction conditions.
-
Catalyst Choice: Traditional methods using trimethylaluminum are hazardous and pyrophoric. Modern syntheses favor tetravalent titanium alkoxides like titanium(IV) isopropoxide (Ti(iOPr)₄) or aluminum isopropoxide. These catalysts are safer, more cost-effective, and highly efficient, preventing degradation of the this compound product even with extended reaction times.
-
Reagent Stoichiometry: Using a slight excess of ethylenediamine and the titanium catalyst relative to the ester intermediate is recommended. A typical ratio is ~1.2 equivalents of both ethylenediamine and Ti(iOPr)₄ per 1 equivalent of the ester.
-
Anhydrous Conditions: Titanium alkoxides are extremely sensitive to water. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents (e.g., dry toluene) to prevent catalyst hydrolysis and deactivation.
-
Order of Addition: It is beneficial to first charge the reactor with the titanium alkoxide in toluene, followed by the addition of an ethylenediamine solution. After stirring, the ester intermediate is added before heating to reflux.
Q5: I am observing a significant amount of the N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide impurity. What is causing this?
A5: This impurity is the amic acid or amide intermediate that has failed to cyclize into the imidazoline ring. Its presence indicates a problem with the cyclization part of the reaction, not the initial amidation. The primary causes are:
-
Inactive Catalyst: As mentioned in Q4, if the Lewis acid catalyst (Ti(iOPr)₄) has been deactivated by moisture, it cannot effectively promote the final ring-closing condensation.
-
Insufficient Temperature/Time: The cyclization requires high temperatures, typically refluxing in toluene (~110°C). If the temperature is too low or the reaction time is too short, the conversion from the amide intermediate to the final product will be incomplete.
Purification & Final Product
Q6: What is the best way to purify the final this compound product to >99% purity?
A6: A multi-step purification strategy for the this compound base is highly effective before converting it to the hydrochloride salt.
-
Aqueous Workup: After the reaction, the mixture is typically quenched with an aqueous acid solution (e.g., tartaric acid) to dissolve titanium salts. The product is then extracted into the organic phase by basifying the mixture (e.g., with NaOH).
-
Crystallization/Trituration of the Base: The crude this compound base can be purified to >99% by crystallization from a non-polar solvent like heptane (B126788) or hexane, or by trituration with methyl isobutyl ketone (MIBK).
-
Salt Formation: The purified base is then dissolved in a suitable solvent (e.g., isopropanol (B130326) or a diethyl ether/ethanol mixture) and treated with HCl (either gaseous or as a solution in isopropanol) to precipitate the this compound hydrochloride salt. This step provides significant additional purification. The final solid can be washed with a solvent like diethyl ether to remove any remaining soluble impurities.
Data Presentation: Purification Yields
| Purification Step | Solvent(s) | Typical Yield | Final Purity | Source |
|---|---|---|---|---|
| Crystallization (Base) | Heptane or Hexane | 75-90% | >99% | |
| Trituration (Base) | MIBK or MEK | 75-90% | >99% |
| HCl Salt Formation | Isopropanol / Diethyl Ether | >90% | >99.5% | |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,6-dichlorophenoxy)propionate (Intermediate)
Materials:
-
2,6-Dichlorophenol (1.0 eq)
-
Ethyl 2-chloropropionate (1.4 eq)
-
Potassium Carbonate (K₂CO₃), powdered (1.4 eq)
-
Methyl Isobutyl Ketone (MIBK)
-
5% Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
Procedure:
-
Charge a reactor, rendered inert with N₂, with powdered K₂CO₃ (1.4 eq) and MIBK (3 volumes relative to the dichlorophenol).
-
Add a solution of 2,6-dichlorophenol (1.0 eq) in MIBK (3 volumes) to the suspension.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl 2-chloropropionate (1.4 eq) to the mixture.
-
Heat the suspension to reflux (~116°C) and maintain for 5 hours. Monitor reaction completion by TLC or UPLC.
-
Cool the mixture to room temperature and add water (3 volumes) to dissolve the inorganic salts.
-
Separate the organic phase. Wash the aqueous phase with MIBK (3 volumes).
-
Combine the organic phases and wash sequentially with a 5% aqueous NaOH solution (2 volumes) and then water (4 volumes).
-
Concentrate the organic phase under reduced pressure to yield the product as an oil.
-
Expected Yield: >90%
-
Expected Purity: >95%
-
Protocol 2: Synthesis of this compound Base
Materials:
-
Ethyl 2-(2,6-dichlorophenoxy)propionate (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(iOPr)₄) (1.2 eq)
-
Ethylenediamine (1.2 eq)
-
Anhydrous Toluene
-
30% Tartaric Acid solution
-
30% Sodium Hydroxide (NaOH) solution
Procedure:
-
Charge a reactor, rendered inert with N₂, with titanium(IV) isopropoxide (1.2 eq) and anhydrous toluene (6 volumes relative to the ester).
-
Add a solution of ethylenediamine (1.2 eq) in anhydrous toluene (3 volumes).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of ethyl 2-(2,6-dichlorophenoxy)propionate (1.0 eq) in anhydrous toluene (4 volumes).
-
Heat the reaction mixture to reflux (~110°C) and maintain for 5-18 hours. Monitor reaction completion by UPLC.
-
Cool the mixture and dilute with a 30% tartaric acid solution (10 volumes).
-
Separate and discard the organic (toluene) phase.
-
To the aqueous phase, add fresh toluene (10 volumes).
-
Extract the product into the new organic phase by adding 30% NaOH solution until the aqueous phase reaches pH 12.
-
Separate the organic phase and wash with water (5 volumes).
-
Concentrate the organic phase under reduced pressure to yield crude this compound base as a solid.
-
Expected Yield: >90%
-
Expected Purity: >95%
-
References
Technical Support Center: Managing Cardiovascular Side Effects of Lofexidine in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of lofexidine during experimental use.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses specific issues that may arise during your research with this compound.
| Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure (Hypotension) in an animal model after this compound administration. | This compound is a central alpha-2 adrenergic agonist, which reduces sympathetic tone and can lead to hypotension.[1][2] This effect is dose-dependent.[3] | 1. Immediately check the animal's vital signs. 2. Reduce the subsequent dose of this compound. 3. Ensure the animal is adequately hydrated. 4. Consider pretreating with a lower dose to assess sensitivity. 5. In severe cases, consider fluid resuscitation as per your institution's animal care guidelines. |
| Significant decrease in heart rate (Bradycardia) observed in research subjects. | As an alpha-2 adrenergic agonist, this compound decreases sympathetic outflow, leading to a reduced heart rate.[4][5] This is an expected pharmacological effect. | 1. Monitor heart rate continuously. 2. If bradycardia is symptomatic (e.g., causing dizziness or fainting), the dose should be withheld, and medical advice sought.[6][7] 3. Avoid co-administration with other drugs that decrease heart rate.[8] 4. For future experiments, consider a dose-response study to identify a therapeutic window with acceptable heart rate changes. |
| Participant reports dizziness or lightheadedness upon standing (Orthostatic Hypotension). | This compound can cause orthostatic hypotension, a drop in blood pressure upon standing.[2][8] | 1. Advise subjects to move slowly from a lying or sitting to a standing position.[5][7] 2. Ensure adequate hydration.[6] 3. Monitor orthostatic vital signs (blood pressure and heart rate in supine and standing positions). 4. Consider reducing the dose if symptoms are persistent or severe. |
| Observed QT interval prolongation on ECG. | This compound has been shown to prolong the QT interval.[1][3] This risk is increased when co-administered with other QT-prolonging drugs like methadone.[1][9] | 1. Conduct baseline ECG monitoring before initiating this compound. 2. Regularly monitor ECGs throughout the study, especially in subjects with pre-existing cardiac conditions, electrolyte abnormalities, or those on concomitant QT-prolonging medications.[1][10] 3. Correct any electrolyte imbalances (e.g., hypokalemia, hypomagnesemia) before starting this compound.[10] 4. If significant QT prolongation is observed, consider discontinuing this compound and consulting a cardiologist. |
| Unexpectedly severe cardiovascular response at a standard dose. | Individual variability in drug metabolism (e.g., CYP2D6 polymorphisms) or co-administration with CYP2D6 inhibitors (like paroxetine) can increase this compound plasma concentrations, leading to exaggerated side effects.[2][6] | 1. Review all co-administered medications for potential drug interactions.[6] 2. If possible, genotype subjects for CYP2D6 polymorphisms. 3. Start with a lower dose and titrate upwards while closely monitoring cardiovascular parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes cardiovascular side effects?
A1: this compound is a central alpha-2 adrenergic agonist. It binds to and activates alpha-2 adrenergic receptors in the brainstem, which reduces the release of norepinephrine.[1][11] This decrease in sympathetic tone leads to its primary cardiovascular side effects: hypotension (low blood pressure) and bradycardia (slow heart rate).[1][2][4]
Q2: Are the cardiovascular side effects of this compound dose-dependent?
A2: Yes, the cardiovascular side effects of this compound, including hypotension, bradycardia, and orthostatic hypotension, are generally dose-dependent.[3] Higher doses are associated with a greater incidence and severity of these effects.[3][12]
Q3: What are the most common cardiovascular adverse events reported in clinical trials?
A3: The most frequently reported cardiovascular adverse events in clinical trials are hypotension, orthostatic hypotension, and bradycardia.[2][13][14][15] Dizziness and somnolence are also common and can be related to these cardiovascular effects.[13]
Q4: How should I monitor for cardiovascular side effects in my research?
A4: Comprehensive monitoring should include:
-
Vital Signs: Regularly measure blood pressure and heart rate before and after this compound administration.[11]
-
Orthostatic Vitals: Assess for orthostatic hypotension by measuring blood pressure and heart rate in both supine and standing positions.
-
ECG Monitoring: Perform baseline and follow-up electrocardiograms (ECGs) to monitor for QT interval prolongation, especially in at-risk populations or when co-administering with other QT-prolonging drugs.[1][10]
-
Symptom Reporting: Instruct subjects to report any symptoms of dizziness, lightheadedness, fainting, or palpitations.[6][7]
Q5: Are there any specific populations that are more susceptible to this compound's cardiovascular side effects?
A5: Yes, certain populations may be at higher risk and require more intensive monitoring. These include:
-
Individuals with pre-existing cardiovascular conditions such as severe coronary insufficiency, recent myocardial infarction, or marked bradycardia.[1][10]
-
Patients with hepatic or renal impairment, as this can affect drug clearance and lead to higher plasma concentrations.[1]
-
Individuals with electrolyte abnormalities (e.g., hypokalemia, hypomagnesemia).[10]
-
Patients taking concomitant medications that also affect blood pressure, heart rate, or the QT interval.[6][8]
-
Females may be more likely to experience serious cardiovascular side effects like orthostatic hypotension and bradycardia.[16]
Q6: What is the recommended approach for discontinuing this compound in a research setting?
A6: To avoid potential discontinuation symptoms, such as a rebound increase in blood pressure, it is recommended to gradually taper the dose of this compound over 2 to 4 days.[1][11] Abrupt cessation should be avoided.[7]
Quantitative Data on Cardiovascular Side Effects
The following tables summarize the incidence of common cardiovascular adverse events from clinical studies.
Table 1: Incidence of Common Cardiovascular Adverse Events in a Pooled Analysis of Phase 3 Trials
| Adverse Event | This compound 2.16 mg/day | This compound 2.88 mg/day | Placebo |
| Hypotension | >10% | >10% | <10% |
| Orthostatic Hypotension | >10% | >10% | <10% |
| Bradycardia | >10% | >10% | <10% |
Data adapted from multiple clinical trial reports indicating these as the most common adverse reactions with an incidence of ≥10% and more frequent than placebo.[13][14][17]
Table 2: Mean Change in QTcF Interval in a Phase 3 Study
| Treatment Group | Maximum Mean Change from Baseline in QTcF (msec) |
| This compound 2.16 mg/day | 7.3 |
| This compound 2.88 mg/day | 9.3 |
QTcF: QT interval corrected for heart rate using Fridericia's formula. Data from a placebo-controlled study in opioid-dependent subjects.[1]
Detailed Experimental Protocols
Protocol 1: Blood Pressure and Heart Rate Monitoring in Rodent Models
-
Objective: To assess the impact of this compound on blood pressure and heart rate in rats or mice.
-
Methodology:
-
Animal Preparation: Acclimatize animals to the testing environment and restraint procedures for several days prior to the experiment to minimize stress-induced cardiovascular changes.
-
Measurement Technique: Use a non-invasive tail-cuff plethysmography system. This method involves placing a small cuff on the animal's tail to measure systolic and diastolic blood pressure, as well as heart rate.
-
Baseline Measurement: Obtain at least three stable baseline readings for each animal before administering this compound or vehicle.
-
Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Monitoring: Record blood pressure and heart rate at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes) to capture the peak effect and duration of action.
-
Data Analysis: Calculate the change from baseline for each time point and compare the this compound-treated group to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA).
-
Protocol 2: ECG and Vital Sign Monitoring in Human Clinical Research
-
Objective: To evaluate the cardiovascular safety of this compound in human subjects.
-
Methodology:
-
Screening and Baseline:
-
Obtain a complete medical history, with a focus on cardiovascular disease.
-
Perform a baseline 12-lead ECG. Exclude subjects with clinically significant abnormalities, including a prolonged QT interval (e.g., QTc > 450 ms (B15284909) for males, > 470 ms for females).
-
Measure baseline supine and standing blood pressure and heart rate.
-
-
Dosing and Monitoring:
-
Administer this compound or placebo according to the study protocol.
-
Measure supine blood pressure and heart rate at pre-dose and at specified time points post-dose (e.g., 1, 2, 4, and 6 hours) to coincide with expected peak plasma concentrations.
-
Perform a 12-lead ECG at the same time points as vital sign measurements.
-
Conduct orthostatic vital sign assessments (e.g., after 3 minutes of standing) at each time point.
-
-
ECG Analysis:
-
Measure PR, QRS, and QT intervals.
-
Correct the QT interval for heart rate using a standard formula (e.g., Fridericia's correction - QTcF).
-
A central, blinded ECG core laboratory is recommended for consistent analysis.
-
-
Adverse Event Monitoring:
-
Actively question subjects about symptoms such as dizziness, palpitations, and syncope at each study visit.
-
Establish predefined criteria for dose reduction or discontinuation based on changes in vital signs or ECG parameters (e.g., a drop in systolic blood pressure below 90 mmHg, heart rate below 50 bpm, or a QTc interval exceeding 500 ms).
-
-
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway leading to cardiovascular effects.
References
- 1. drugs.com [drugs.com]
- 2. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Animal experiments on the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 6. nami.org [nami.org]
- 7. drugs.com [drugs.com]
- 8. emedz.net [emedz.net]
- 9. Electrocardiographic Effects of this compound and Methadone Co-administration: Secondary Findings from a Safety Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. droracle.ai [droracle.ai]
- 12. FDA Panel Backs Approval of this compound for Opioid Withdrawal [medscape.com]
- 13. Effect of this compound on cardiac repolarization during treatment of opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. Safety and Efficacy of this compound for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Safety and Efficacy of this compound for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of Lofexidine and Dexmedetomidine in Analgesic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical analgesic properties of two alpha-2 adrenergic receptor agonists, lofexidine and dexmedetomidine (B676). While both compounds share a primary mechanism of action, their receptor binding profiles and preclinical data suggest distinct pharmacological characteristics. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to aid in the evaluation of these compounds for pain research and development.
Mechanism of Action and Receptor Profile
Both this compound and dexmedetomidine exert their effects primarily through the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors that, when activated, inhibit the adenylyl cyclase pathway, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to their analgesic and sedative effects.[1][2] The alpha-2A adrenergic receptor subtype is considered the primary mediator of the analgesic effects of these agonists at the spinal level.[3][4]
Dexmedetomidine is a highly selective and potent alpha-2 adrenergic agonist, with a significantly greater affinity for the alpha-2 receptor compared to the alpha-1 receptor (1620:1 selectivity ratio).[2] In contrast, this compound, while also an alpha-2 adrenergic agonist, exhibits a more complex receptor binding profile. Notably, this compound also demonstrates significant binding affinity and agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, as well as dopamine (B1211576) D2S receptors.[5][6] This broader receptor interaction may contribute to its clinical efficacy in the context of opioid withdrawal, but also differentiates its pharmacological profile from the more selective dexmedetomidine.
Signaling Pathway
Caption: Alpha-2 adrenergic receptor signaling pathway.
Preclinical Analgesic Efficacy
The following tables summarize available preclinical data for each compound individually.
Table 1: Preclinical Analgesic Efficacy of Dexmedetomidine
| Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Citation(s) |
| Vincristine-Induced Neuropathic Pain | Rat | Intraperitoneal | 12.5 - 100 µg/kg | Dose-dependent reduction in mechanical and cold allodynia. | [9] |
| Acute Nociceptive Pain (Tail-Flick Test) | Mouse | Intrathecal | 0.04 - 1 µg | Dose-dependent increase in tail withdrawal latency. | [10] |
| Various Acute and Chronic Pain Models | Animal Models | Systemic, Spinal, Peripheral | Not specified | Effective in acute, inflammatory, and neuropathic pain. | [11] |
Table 2: Preclinical Efficacy of this compound in Opioid Withdrawal Models
| Model | Species | Route of Administration | Dose Range | Observed Effect | Citation(s) |
| Opioid Withdrawal | Not Specified | Not Specified | Not Specified | Alleviates opioid withdrawal symptoms. | [7] |
| Opioid Withdrawal | Human (Clinical Trial Data) | Oral | 2.16 - 2.88 mg/day | Significant reduction in Short Opiate Withdrawal Scale of Gossop (SOWS-G) scores compared to placebo. | [12][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Vincristine-Induced Neuropathic Pain Model (for Dexmedetomidine) [9]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Neuropathy: Vincristine administered intraperitoneally at a dose of 0.1 mg/kg/day for a 5-day-on, 2-day-off schedule for two weeks.
-
Drug Administration: Dexmedetomidine was administered intraperitoneally at doses of 12.5, 25, 50, and 100 µg/kg.
-
Pain Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Cold Allodynia: Measured by the frequency of paw withdrawal in response to a drop of acetone (B3395972) applied to the plantar surface of the paw.
-
-
Timeline: Assessments were conducted at baseline and at 15, 30, 60, 90, 120, 180, and 240 minutes, and 24 hours post-injection.
Tail-Flick Test for Acute Nociceptive Pain (for Dexmedetomidine) [10]
-
Animals: C57 mice.
-
Drug Administration: Dexmedetomidine was administered intrathecally at doses ranging from 0.04 to 1 µg.
-
Pain Assessment: The tail-flick test was used to measure the latency of tail withdrawal from a radiant heat source. An increase in latency indicates an analgesic effect.
-
Timeline: The antinociceptive effects were measured at various time points following drug administration.
Experimental Workflow
Caption: General experimental workflow for preclinical pain models.
Discussion and Future Directions
The available preclinical data highlights a significant difference in the research focus for this compound and dexmedetomidine. Dexmedetomidine has been extensively characterized as a direct analgesic in various pain states, with demonstrated efficacy in models of neuropathic and acute pain.[9][10][11] Its high selectivity for the alpha-2A adrenergic receptor subtype likely underpins these effects.[3][4]
This compound's preclinical evaluation has been predominantly in the context of opioid withdrawal.[7][8] While its alpha-2 adrenergic agonism is the primary mechanism for mitigating withdrawal symptoms, the contribution of its activity at serotonin and dopamine receptors to its overall pharmacological profile warrants further investigation.[5][6][15] The potential direct analgesic effects of this compound in standard preclinical pain models remain an area for future research.
For researchers and drug development professionals, the choice between these two compounds would depend on the therapeutic indication. Dexmedetomidine presents as a strong candidate for development as a direct analgesic, particularly in settings where sedation is also desirable. This compound's established efficacy in opioid withdrawal suggests its utility in this specific clinical context. Further head-to-head preclinical studies are necessary to directly compare the analgesic potency and efficacy of this compound and dexmedetomidine and to elucidate the functional consequences of their differing receptor binding profiles in the context of pain.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. The alpha2a adrenergic receptor subtype mediates spinal analgesia evoked by alpha2 agonists and is necessary for spinal adrenergic-opioid synergy. | Semantic Scholar [semanticscholar.org]
- 5. Differences in the Receptor Binding Profile of this compound Compared to Clonidine [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. The preclinical discovery of this compound for the treatment of opiate addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic Effects of Dexmedetomidine in Vincristine-Evoked Painful Neuropathic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Additive analgesic effect of dexmedetomidine and dezocine administered intrathecally in a mouse pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Dexmedetomidine in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. Efficacy of this compound for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating Lofexidine's Impact on Noradrenergic Signaling: A Comparative Guide with Microdialysis Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lofexidine and other alpha-2 adrenergic agonists, focusing on their effects on noradrenergic signaling as validated by experimental data, including in vivo microdialysis. We present quantitative data in structured tables, detail experimental protocols, and provide visual diagrams of signaling pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound and Noradrenergic Signaling
This compound is a centrally acting alpha-2 adrenergic receptor agonist approved for the mitigation of opioid withdrawal symptoms.[1][2][3] Its therapeutic effect is primarily attributed to its ability to modulate noradrenergic signaling in the central nervous system. During opioid withdrawal, the locus coeruleus, a key brain region for norepinephrine (B1679862) production, becomes hyperactive, leading to a surge in norepinephrine release and the characteristic symptoms of withdrawal such as anxiety, agitation, and hypertension.[3][4]
This compound, by acting as an agonist at presynaptic alpha-2 adrenergic autoreceptors, mimics the effect of norepinephrine in the synaptic cleft, initiating a negative feedback loop that inhibits further norepinephrine release.[1][4][5] This action helps to quell the noradrenergic storm associated with opioid withdrawal, thereby alleviating symptoms.[4]
Comparative Analysis of Alpha-2 Adrenergic Agonists
This compound is often compared to clonidine (B47849), another alpha-2 adrenergic agonist used off-label for the same indication. While both drugs share a similar mechanism of action, they exhibit differences in receptor affinity and side-effect profiles.
Receptor Binding Affinity:
This compound demonstrates a higher affinity for the alpha-2A adrenergic receptor subtype compared to clonidine.[6] This subtype specificity may contribute to its more favorable side-effect profile, particularly its lower incidence of hypotension.[6]
Data on Norepinephrine Release:
| Drug | Brain Region | Change in Norepinephrine Levels (as % of baseline) | Species | Reference |
| Clonidine | Prefrontal Cortex | ↓ to 20-35% | Rat | [7] |
| Clonidine | Bed Nucleus of the Stria Terminalis | ↓ (qualitative) | Rat | [8] |
| Clonidine | Cerebral Cortex | ↓ to 30% | Rat | [9] |
Note: This table presents data for clonidine as a proxy for this compound due to the lack of direct, quantitative microdialysis studies for this compound.
Clinical Efficacy and Side Effects:
Clinical trials have demonstrated that this compound is as effective as clonidine in managing opioid withdrawal symptoms.[10] However, this compound is associated with a lower incidence of hypotension and dizziness, making it a potentially safer option, especially in outpatient settings.[2][6][10]
| Feature | This compound | Clonidine |
| FDA Approval for Opioid Withdrawal | Yes[1] | Off-label use |
| Primary Receptor Affinity | Alpha-2A Adrenergic Receptor[6] | Non-selective Alpha-2 Adrenergic Agonist |
| Effect on Norepinephrine Release | Presumed to decrease | Decreases[7][8][9] |
| Clinical Efficacy | Comparable to clonidine[10] | Effective in managing symptoms |
| Key Side Effects | Less hypotension and dizziness[2][6][10] | Hypotension, sedation |
Experimental Protocols
In Vivo Microdialysis for Norepinephrine Measurement
This protocol outlines the general procedure for in vivo microdialysis to measure extracellular norepinephrine levels in the brain of a freely moving rat.
1. Surgical Implantation of Guide Cannula:
-
Animals (e.g., male Sprague-Dawley rats) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, locus coeruleus).
-
The cannula is secured to the skull using dental cement.
-
Animals are allowed a recovery period of several days.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is connected to a microinfusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
An equilibration period of 1-2 hours is allowed to establish a stable baseline of norepinephrine levels.
3. Sample Collection and Drug Administration:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into chilled vials.
-
After establishing a stable baseline, the drug of interest (e.g., this compound, clonidine, or vehicle) is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Sample collection continues for a predetermined period post-administration.
4. Neurochemical Analysis:
-
Norepinephrine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The results are typically expressed as a percentage of the baseline norepinephrine levels.
Visualizing the Mechanisms
This compound's Signaling Pathway
Caption: this compound's mechanism of action at the presynaptic terminal.
Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
This compound effectively mitigates the symptoms of opioid withdrawal by acting as an alpha-2 adrenergic agonist and reducing noradrenergic hyperactivity. While direct microdialysis data for this compound is limited, extensive research on the similar compound, clonidine, provides strong evidence for its mechanism of reducing norepinephrine release in the central nervous system. The higher affinity of this compound for the alpha-2A receptor subtype likely contributes to its improved safety profile compared to clonidine, making it a valuable therapeutic option. Further in vivo microdialysis studies directly comparing this compound and clonidine would provide more definitive quantitative data on their differential effects on noradrenergic signaling.
References
- 1. Differences in the Receptor Binding Profile of this compound Compared to Clonidine [scirp.org]
- 2. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy and Safety Profile of this compound Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The locus coeruleus noradrenergic system in the rat brain studied by dual-probe microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis of noradrenaline overflow: effects of alpha-adrenoceptor agonists and antagonists measured by cumulative concentration-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of this compound on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Lofexidine: A Comparative Analysis for Imidazoline Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Lofexidine, an α2-adrenergic receptor agonist, is structurally similar to clonidine (B47849) and is clinically used for the mitigation of opioid withdrawal symptoms.[1] While its primary mechanism of action is attributed to its effects on α2-adrenergic receptors, this compound, like other imidazoline (B1206853) derivatives, also interacts with imidazoline receptors. This guide provides a comparative analysis of this compound's activity at imidazoline receptors alongside other common ligands, offering insights for its use in experimental design. Contrary to potential consideration as a negative control, evidence indicates that this compound is an active ligand at I1-imidazoline receptors.[1]
Comparative Receptor Binding Profiles
The following table summarizes the binding affinities (Ki) of this compound and other key ligands at imidazoline and α-adrenergic receptors. This data is crucial for designing experiments that require receptor subtype selectivity.
| Compound | I1 Imidazoline (Ki, nM) | I2 Imidazoline (Ki, nM) | I3 Imidazoline | α2A-Adrenergic (Ki, nM) | α2B-Adrenergic (Ki, nM) | α2C-Adrenergic (Ki, nM) | Selectivity (α2/I1) |
| This compound | Active (Agonist) | - | - | 0.63 | 4.6 | 1.3 | - |
| Clonidine | ~4-fold > α2 | - | - | 1.5 | 31 | 1.8 | ~0.25 |
| Moxonidine | High Affinity | - | - | ~30-fold < I1 | - | - | ~30 |
| Rilmenidine | High Affinity | - | - | ~30-fold < I1 | - | - | ~30 |
| Idazoxan | 1260 (pKi 5.9) | 60 (pKi 7.22) | - | 9.8 (pKi 8.01) | 37.2 (pKi 7.43) | 20.0 (pKi 7.7) | - |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and assays; direct comparison should be made with caution. The I3 receptor is less well-characterized in terms of quantitative binding data for these specific ligands.
Imidazoline Receptor Signaling Pathways
Imidazoline receptors are a family of non-adrenergic binding sites with distinct signaling mechanisms. Understanding these pathways is essential for interpreting functional assay data.
I1-Imidazoline Receptor Signaling
Activation of the I1-imidazoline receptor is primarily associated with the regulation of blood pressure.[2] Its signaling cascade is distinct from the canonical Gαi-mediated inhibition of adenylyl cyclase associated with α2-adrenergic receptors. I1 receptor activation is coupled to the hydrolysis of phosphatidylcholine by phospholipase C, leading to the generation of the second messenger diacylglycerol (DAG).[3][4] DAG, in turn, can activate protein kinase C and lead to the release of arachidonic acid and subsequent synthesis of prostaglandins.
I2-Imidazoline Receptor Signaling
The I2-imidazoline receptor's signaling is less defined but is known to be an allosteric binding site on monoamine oxidase (MAO-A and MAO-B). Ligands binding to I2 sites can modulate the activity of MAO, thereby affecting the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. This interaction is implicated in pain modulation and neuroprotection.
I3-Imidazoline Receptor Signaling
The I3-imidazoline receptor is located on pancreatic β-cells and plays a role in regulating insulin (B600854) secretion. The precise signaling mechanism is still under investigation but is thought to involve the modulation of KATP channels, which are critical in the insulin release pathway.
Experimental Protocols
Radioligand Binding Assay for I1-Imidazoline Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for I1-imidazoline receptors.
References
- 1. Clinical Efficacy and Safety Profile of this compound Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Investigating Off-Target Effects of Lofexidine in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of lofexidine with the alternative alpha-2 adrenergic agonist, clonidine (B47849), supported by experimental data from cell-based assays. Detailed methodologies for key experiments are provided to facilitate study replication and further investigation.
Introduction
This compound, an alpha-2 adrenergic receptor agonist, is primarily used for the management of opioid withdrawal symptoms. While its therapeutic effects are mediated through its high affinity for the alpha-2A adrenergic receptor, understanding its off-target interactions is crucial for a comprehensive safety and efficacy profile. This guide explores the off-target binding and functional activity of this compound in comparison to clonidine, a structurally similar compound also used for similar indications.
Comparative Analysis of Receptor Binding and Functional Activity
Cell-based assays are instrumental in characterizing the interaction of drug compounds with a wide array of molecular targets. Radioligand binding assays and functional assays are standard methods to determine the binding affinity (Ki) and the functional potency (pEC50) of a compound at a specific receptor.
A study by Raffa et al. (2019) provides a comprehensive comparison of the receptor binding profiles of this compound and clonidine. The data reveals that while both compounds are potent agonists at alpha-2 adrenergic receptors, this compound exhibits significant off-target activity at several serotonin (B10506) and dopamine (B1211576) receptors, which is not observed with clonidine.[1][2]
Data Presentation
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and clonidine at their on-target and notable off-target receptors.
Table 1: On-Target Receptor Binding Affinity (Ki) and Functional Potency (pEC50) of this compound and Clonidine
| Receptor Subtype | This compound Ki (nM) | This compound pEC50 | Clonidine Ki (nM) | Clonidine pEC50 |
| Alpha-2A Adrenergic | 1.8 | 9.1 | 2.5 | 8.9 |
| Alpha-2B Adrenergic | 24 | 7.9 | 130 | 7.2 |
| Alpha-2C Adrenergic | 5.6 | 8.5 | 8.9 | 8.3 |
Source: Data compiled from Raffa et al., 2019.
Table 2: Off-Target Receptor Binding Affinity (Ki) and Functional Potency (pEC50) of this compound
| Receptor Subtype | This compound Ki (nM) | This compound pEC50 |
| 5-HT1A | 83 | 6.8 |
| 5-HT1B | 200 | 6.4 |
| Dopamine D2S | 160 | 6.5 |
Source: Data compiled from Raffa et al., 2019.[1][2]
Clonidine did not show significant binding or functional activity at these off-target receptors.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key cell-based assays used to investigate the on- and off-target effects of this compound.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a drug for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., 5-HT1A, Dopamine D2S).
-
Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2S).
-
Unlabeled competitor (this compound or clonidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled competitor (this compound or clonidine).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for pEC50 Determination)
This assay measures the functional activity of a drug by quantifying its effect on the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This is particularly useful for G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase. The 5-HT1A and Dopamine D2S receptors are Gi-coupled, meaning their activation leads to a decrease in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the receptor of interest (e.g., 5-HT1A, Dopamine D2S).
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
Test compounds (this compound or clonidine).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach and grow overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound (this compound or clonidine).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. The data is fitted to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. The pEC50 is the negative logarithm of the EC50.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways of this compound's off-target receptors and a general workflow for investigating these effects.
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
Caption: Dopamine D2S Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Investigating Off-Target Effects.
Conclusion
The experimental data clearly indicates that this compound possesses a broader pharmacological profile than clonidine, with notable off-target interactions at serotonergic (5-HT1A, 5-HT1B) and dopaminergic (D2S) receptors. These off-target effects may contribute to both the therapeutic and adverse effect profiles of this compound. Researchers and drug development professionals should consider these off-target activities when designing preclinical and clinical studies, and when interpreting the overall pharmacological effects of this compound. The provided experimental protocols and workflows offer a foundation for further investigation into the nuanced pharmacology of this and other drug candidates.
References
Lofexidine vs. Clonidine: A Comparative Analysis of Alpha-2A Adrenergic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofexidine and clonidine (B47849) are both alpha-2 adrenergic receptor agonists with clinical applications in the management of opioid withdrawal symptoms and hypertension. Their therapeutic effects are primarily mediated through their interaction with the alpha-2A adrenergic receptor subtype in the central nervous system. However, differences in their receptor selectivity profiles are thought to contribute to their distinct clinical characteristics, particularly regarding side effect profiles. This guide provides an objective comparison of the alpha-2A receptor selectivity of this compound and clonidine, supported by experimental data, to inform research and drug development efforts.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of this compound and Clonidine at Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | α2A vs α2B Selectivity (Fold) | α2A vs α2C Selectivity (Fold) |
| This compound | 1.3 | 13 | 4.8 | 10 | 3.7 |
| Clonidine | 3.9 | 6.1 | 5.4 | 1.6 | 1.4 |
Data extracted from Raffa et al., 2019.
Table 2: Comparative Functional Activity (pEC50) of this compound and Clonidine at Alpha-2 Adrenergic Receptor Subtypes
| Compound | α2A (pEC50) | α2B (pEC50) | α2C (pEC50) |
| This compound | 9.0 | 8.0 | 8.4 |
| Clonidine | 8.5 | 7.3 | 8.4 |
Data extracted from Raffa et al., 2019. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Key Findings
The experimental data indicate that this compound demonstrates a higher selectivity for the alpha-2A adrenergic receptor compared to clonidine.[1][2][3][4][5] this compound exhibits a 10-fold higher affinity for the alpha-2A subtype over the alpha-2B subtype, and a 3.7-fold higher affinity for the alpha-2A subtype over the alpha-2C subtype. In contrast, clonidine shows only a modest 1.6-fold and 1.4-fold selectivity for the alpha-2A receptor over the alpha-2B and alpha-2C subtypes, respectively.
Functionally, both compounds act as agonists at all three alpha-2 receptor subtypes. This compound, however, displays a slightly higher potency at the alpha-2A receptor (pEC50 = 9.0) compared to clonidine (pEC50 = 8.5).
Signaling Pathways and Experimental Workflows
Alpha-2A Adrenergic Receptor Signaling Pathway
Activation of the alpha-2A adrenergic receptor by an agonist like this compound or clonidine initiates a signaling cascade through its coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Receptor Binding and Functional Assays
The determination of binding affinities and functional potencies of this compound and clonidine involves radioligand binding assays and functional assays such as the GTPγS binding assay.
Experimental Protocols
The following are representative protocols for the experimental procedures used to determine the binding affinity and functional activity of ligands at alpha-2 adrenergic receptors. The specific parameters for the data presented in the tables were conducted by Eurofins Scientific and may have differed in some specifics.
Radioligand Binding Assays (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound and clonidine for the alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant alpha-2A, alpha-2B, or alpha-2C adrenergic receptor.
-
Radioligand: e.g., [3H]-Rauwolscine or [3H]-MK912 for alpha-2C.
-
Unlabeled competing ligands: this compound hydrochloride and clonidine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: The cell membranes expressing the receptor of interest are thawed and resuspended in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled competitor (this compound or clonidine). For the determination of non-specific binding, a high concentration of a known alpha-2 antagonist (e.g., phentolamine) is used.
-
Incubation: The plates are incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of this compound and clonidine as agonists at the alpha-2 adrenergic receptor subtypes.
Materials:
-
Cell membranes from cells expressing the alpha-2 receptor subtype of interest.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Agonists: this compound and clonidine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared and resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, the membranes are pre-incubated with GDP for 10-15 minutes on ice.
-
Agonist Stimulation: Varying concentrations of the agonist (this compound or clonidine) are added to the wells, followed by the addition of [35S]GTPγS. Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubation: The plates are incubated at 30°C for 30-60 minutes with gentle shaking.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the logarithm of the agonist concentration. A sigmoidal curve is fitted to the data using non-linear regression to determine the EC50 and the maximum stimulation (Emax).
Conclusion
The available in vitro data clearly demonstrate that this compound possesses a higher selectivity for the alpha-2A adrenergic receptor subtype compared to clonidine. This enhanced selectivity may underlie the observed differences in their clinical profiles, particularly the reportedly lower incidence of side effects such as hypotension with this compound. For researchers and drug development professionals, this comparative guide highlights the importance of receptor subtype selectivity in the design of more targeted and potentially safer therapeutic agents. The provided experimental frameworks can serve as a basis for further investigation into the pharmacological nuances of alpha-2 adrenergic receptor agonists.
References
- 1. Cell-surface targeting of α2-adrenergic receptors — Inhibition by a transport deficient mutant through dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. [PDF] Differences in the Receptor Binding Profile of this compound Compared to Clonidine | Semantic Scholar [semanticscholar.org]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of Lofexidine and Guanfacine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for lofexidine and guanfacine (B1203898), two alpha-2 adrenergic receptor agonists with distinct therapeutic applications. This document summarizes their receptor binding affinities, efficacy in preclinical models of opioid withdrawal and Attention-Deficit/Hyperactivity Disorder (ADHD), and their cardiovascular profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound and guanfacine are both alpha-2 adrenergic agonists, but their preclinical profiles suggest differing therapeutic utilities. This compound, a non-opioid treatment, is approved for the mitigation of opioid withdrawal symptoms.[1][2][3] Guanfacine is primarily used for the treatment of ADHD.[4][5][6] This divergence in clinical application is rooted in their distinct receptor binding affinities and resulting pharmacodynamic effects. Preclinical data indicate that while both drugs effectively modulate noradrenergic pathways, their selectivity for alpha-2 adrenergic receptor subtypes and their cardiovascular side-effect profiles differ significantly.
Mechanism of Action: Alpha-2 Adrenergic Receptor Agonism
Both this compound and guanfacine exert their primary effects by stimulating alpha-2 adrenergic receptors, which are G-protein coupled receptors.[7][8] These receptors are predominantly located presynaptically on noradrenergic neurons, where their activation inhibits the release of norepinephrine (B1679862).[1][9] This reduction in noradrenergic transmission in brain regions like the locus coeruleus is the key mechanism for alleviating the hyperadrenergic state characteristic of opioid withdrawal.[1][2] In the prefrontal cortex, postsynaptic alpha-2A receptor stimulation by guanfacine is thought to enhance working memory and attention, underlying its efficacy in ADHD.[4][6]
The alpha-2 adrenergic receptor has three main subtypes: α2A, α2B, and α2C. The differential affinity of this compound and guanfacine for these subtypes contributes to their distinct clinical profiles. The α2A subtype is believed to be crucial for both the anti-withdrawal and cognitive-enhancing effects, while the α2B subtype is implicated in the sedative and hypotensive effects.[10]
Below is a diagram illustrating the general signaling pathway of alpha-2 adrenergic receptors.
Data Presentation: Quantitative Comparison
Table 1: Receptor Binding Affinity (Ki in nM)
| Receptor | This compound | Guanfacine | Reference |
| α2A-Adrenergic | 2.3 | 1.9 | [11] |
| α2B-Adrenergic | Data not consistently available | Data not consistently available | |
| α2C-Adrenergic | Data not consistently available | Data not consistently available | |
| α1-Adrenergic | 182 | 6100 | [11] |
| Selectivity (α1/α2A) | 79-fold | 3220-fold | [11] |
Note: Ki values can vary depending on the radioligand and tissue preparation used. The data presented here are for comparative purposes.
Table 2: Preclinical Efficacy in Opioid Withdrawal Models
| Parameter | This compound | Guanfacine | Animal Model | Reference |
| Suppression of Withdrawal Signs | Effective | Effective | Rat | [12][13][14] |
| Duration of Action | Shorter | Longer | Rat | [12] |
| Direct Comparison | Fentanyl + this compound reduced withdrawal signs immediately post-SA, with signs returning by 12h in the xylazine (B1663881) (another α2 agonist) co-exposed group. | Not directly compared in the same study. | Rat | [12][15] |
Table 3: Preclinical Efficacy in ADHD Models
| Parameter | This compound | Guanfacine | Animal Model | Reference |
| Improved Sustained Attention | Not extensively studied | Effective | Rat | [5][6] |
| Reduced Impulsivity | Not extensively studied | Effective | Rat | [5][6] |
| Improved Working Memory | Not extensively studied | Effective | Monkey, Rat | [6] |
| Direct Comparison | Not available | Not available |
Table 4: Cardiovascular Effects in Preclinical Models
| Parameter | This compound | Guanfacine | Animal Model | Reference |
| Blood Pressure Reduction | Marked and long-lasting | Significant and consistent | Rat | [16][17] |
| Heart Rate Reduction | More or less pronounced fall | Significant and consistent | Rat | [16][17] |
| Withdrawal Syndrome (post-treatment) | Less severe than clonidine | Much less severe than clonidine | Rat | [17] |
| Direct Comparison | This compound has a less severe withdrawal syndrome compared to clonidine. | Guanfacine has a less severe withdrawal syndrome compared to clonidine. | Rat | [17][18] |
Experimental Protocols
Naloxone-Precipitated Opioid Withdrawal in Rats
This protocol is designed to induce and score opioid withdrawal symptoms in rats made dependent on an opioid, such as morphine.
1. Induction of Opioid Dependence:
-
Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 7-14 days.[19] The dose can be escalated over the treatment period.
2. Withdrawal Precipitation:
-
On the test day, administer a final dose of morphine.
-
After a set time (e.g., 2 hours), administer the opioid antagonist naloxone (B1662785) (e.g., 1-3.2 mg/kg, s.c.) to precipitate withdrawal symptoms.[19][20]
3. Behavioral Observation and Scoring:
-
Immediately after naloxone administration, place the rat in a clear observation chamber.
-
Observe and score a series of withdrawal signs for a predetermined period (e.g., 30 minutes).[21]
-
Signs to be scored can include:
-
Checked Signs (present/absent): Ptosis, diarrhea, chromodacryorrhea, rhinorrhea, piloerection.
-
Graded Signs (e.g., on a 0-3 scale): Teeth chattering, tremors, wet dog shakes, writhing, jumping.
-
Quantitative Measures: Body weight loss, body temperature changes.
-
-
A global withdrawal score can be calculated by summing the scores for each sign.
In Vivo Microdialysis for Norepinephrine Measurement in the Prefrontal Cortex
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
1. Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC).
-
Allow the animal to recover from surgery for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).[22][23]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.[24]
3. Drug Administration and Sample Collection:
-
After a stable baseline of norepinephrine is established, administer this compound, guanfacine, or vehicle.
-
Continue collecting dialysate samples to measure the drug's effect on norepinephrine release.
4. Sample Analysis:
-
Analyze the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[25][26]
5. Data Analysis:
-
Express the norepinephrine levels as a percentage of the baseline levels for each animal.
Conclusion
The preclinical data for this compound and guanfacine provide a clear rationale for their distinct clinical applications. This compound's profile as a broad alpha-2 adrenergic agonist makes it suitable for mitigating the widespread noradrenergic hyperactivity of opioid withdrawal. In contrast, guanfacine's higher selectivity for the α2A subtype and more favorable cardiovascular profile support its use in treating the cognitive and attentional deficits in ADHD.
For researchers in drug development, these findings highlight the importance of receptor subtype selectivity in determining the therapeutic window and side-effect profile of a compound. Future preclinical studies should aim for more direct head-to-head comparisons of these and other alpha-2 adrenergic agonists in a wider range of behavioral and physiological models to further refine our understanding of their therapeutic potential and to guide the development of next-generation modulators of the noradrenergic system.
References
- 1. Differences in the Receptor Binding Profile of this compound Compared to Clonidine [scirp.org]
- 2. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, this compound, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The alpha-2A adrenoceptor agonist guanfacine improves sustained attention and reduces overactivity and impulsiveness in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]
- 9. scirp.org [scirp.org]
- 10. youtube.com [youtube.com]
- 11. Effects of the α-2 Adrenergic Receptor Agonists this compound and Guanfacine on Food-Cocaine Choice in Socially Housed Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impacts of Xylazine on Fentanyl Demand, Body Weight, and Acute Withdrawal in Rats: A Comparison to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholars.okstate.edu [scholars.okstate.edu]
- 16. Animal experiments on the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guanfacine and clonidine: antihypertensive and withdrawal characteristics after continuous infusion and its interruption in the spontaneously hypertensive and normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiovascular effects of withdrawal of some centrally acting antihypertensive drugs in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators [frontiersin.org]
- 22. Stress-induced norepinephrine release in the rat prefrontal cortex measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Norepinephrine release in the rat frontal cortex under treadmill exercise: a study with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lofexidine and Other Alpha-2 Adrenergic Agonists on Locus Coeruleus Firing: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of lofexidine and other key alpha-2 adrenergic agonists, namely clonidine (B47849) and guanfacine (B1203898), on the firing rate of locus coeruleus (LC) neurons. The objective is to offer a clear, data-driven comparison to aid in research and drug development. This document summarizes quantitative data from preclinical studies, details the experimental methodologies used to obtain this data, and provides visualizations of the underlying signaling pathway and experimental workflow.
Introduction
The locus coeruleus is a nucleus in the pons of the brainstem that is the principal site for synthesizing norepinephrine (B1679862) (NE) in the brain. The firing of LC neurons plays a crucial role in arousal, attention, and the stress response. Dysregulation of LC activity is implicated in various conditions, including opioid withdrawal, where hyperactivity of LC neurons contributes to the severe symptoms experienced by patients.
Alpha-2 adrenergic agonists are a class of drugs that target presynaptic α2-adrenergic receptors on noradrenergic neurons. Activation of these autoreceptors inhibits the release of norepinephrine, thereby reducing the firing rate of LC neurons.[1] this compound, an FDA-approved medication for the mitigation of opioid withdrawal symptoms, functions through this mechanism.[2] This guide validates the effects of this compound on LC firing by comparing it with other commonly studied alpha-2 adrenergic agonists, clonidine and guanfacine.
Comparative Effects on Locus Coeruleus Firing Rate
The following table summarizes the quantitative effects of this compound, clonidine, and guanfacine on the spontaneous firing rate of locus coeruleus neurons, as determined by in vivo electrophysiological studies in rats.
| Drug | Dose Range | Route of Administration | Maximal Inhibition of LC Firing Rate | Reference |
| This compound | Data not available in preclinical electrophysiology studies | - | Qualitatively reported to decrease LC firing | [2] |
| Clonidine | 1 - 20 µg/kg | Intravenous (i.v.) | ~100% | [3] |
| 5 - 80 µg/kg | Intravenous (i.v.) | Dose-dependent inhibition, approaching 100% | [4] | |
| Guanfacine | Data not available in preclinical electrophysiology studies | - | Qualitatively reported to decrease NE release, implying reduced LC firing | [5] |
Signaling Pathway of Alpha-2 Adrenergic Agonists in Locus Coeruleus Neurons
The following diagram illustrates the signaling pathway through which alpha-2 adrenergic agonists like this compound modulate the activity of locus coeruleus neurons.
Experimental Protocols
The following is a detailed methodology for a typical in vivo extracellular single-unit recording experiment to assess the effects of alpha-2 adrenergic agonists on locus coeruleus firing in an anesthetized rat model.
1. Animal Preparation:
-
Animal Model: Adult male Sprague-Dawley rats (250-350g) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or isoflurane. The level of anesthesia is monitored throughout the experiment by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A midline incision is made on the scalp, and the skull is exposed. A burr hole is drilled over the cerebellum to allow access to the locus coeruleus. The dura mater is carefully incised.
2. Electrophysiological Recording:
-
Recording Electrode: A glass micropipette or a tungsten microelectrode (1-5 MΩ impedance) is used for extracellular recording.
-
Electrode Placement: The recording electrode is slowly lowered into the brain towards the locus coeruleus using a hydraulic microdrive. Stereotaxic coordinates for the LC in rats are approximately 6.5-7.0 mm posterior to bregma, 1.0-1.3 mm lateral to the midline, and 5.5-6.5 mm ventral to the cortical surface.
-
Identification of LC Neurons: LC neurons are identified by their characteristic electrophysiological properties: a slow, regular firing rate (1-5 Hz), a long-duration (2-3 ms) positive-negative waveform, and a biphasic response (excitation followed by inhibition) to a noxious stimulus, such as a paw pinch.[7]
-
Data Acquisition: The neuronal signal is amplified, filtered (e.g., bandpass 300-5000 Hz), and digitized. Spikes are discriminated using a window discriminator and recorded using appropriate data acquisition software. The firing rate is typically calculated in spikes per second (Hz).
3. Drug Administration:
-
Route of Administration: For systemic administration, a catheter is implanted in the femoral or jugular vein for intravenous (i.v.) drug delivery. For local administration, a microinjection cannula can be stereotaxically implanted near the LC.
-
Experimental Design: Once a stable baseline firing rate of an identified LC neuron is recorded for a sufficient period (e.g., 10-15 minutes), the vehicle (e.g., saline) is administered, followed by cumulative doses of the alpha-2 adrenergic agonist (e.g., this compound, clonidine, or guanfacine). The firing rate is continuously monitored to determine the dose-dependent effects of the drug.
4. Data Analysis:
-
The spontaneous firing rate of the LC neuron is calculated for the baseline period and after each drug administration.
-
The effects of the drug are typically expressed as a percentage change from the baseline firing rate.
-
Dose-response curves are generated to determine the potency (e.g., ED50) of each compound in inhibiting LC neuronal activity.
5. Histological Verification:
-
At the end of the experiment, an electrolytic lesion is often made at the recording site. The animal is then euthanized, and the brain is removed, sectioned, and stained (e.g., with cresyl violet) to histologically verify the location of the recording electrode within the locus coeruleus.
Experimental Workflow
The diagram below outlines the logical flow of an experiment designed to validate the effects of an alpha-2 adrenergic agonist on locus coeruleus firing.
Conclusion
This compound, clonidine, and guanfacine all act as alpha-2 adrenergic agonists to reduce the firing rate of locus coeruleus neurons. This mechanism is central to their therapeutic effects, particularly in the context of opioid withdrawal for this compound. While quantitative, dose-response data from preclinical electrophysiological studies are readily available for clonidine, there is a comparative lack of such specific data for this compound and guanfacine in the published literature. Further direct comparative studies employing the methodologies outlined in this guide would be beneficial to more precisely delineate the relative potencies and efficacies of these compounds at the single-neuron level. This would provide a more complete picture for researchers and clinicians in the field of drug development and neuropharmacology.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alpha 2-adrenoceptor agonists on locus coeruleus firing rate and brain noradrenaline turnover in N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological correlates of presynaptic alpha 2-receptor-mediated inhibition of norepinephrine release at locus coeruleus synapses in dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and sub-chronic administrations of guanfacine on catecholaminergic transmissions in the orbitofrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that behavioural and electrocortical sleep induced by guanfacine is due to stimulation of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
Lofexidine: A Comparative Guide for its Application as a Control Compound in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lofexidine with other alternatives when used as a control compound in pharmacological studies. It is intended to assist researchers in selecting the appropriate controls for their experiments by presenting objective data on this compound's performance, detailed experimental protocols, and an exploration of its pharmacological profile.
Introduction to this compound as a Pharmacological Tool
This compound is a centrally acting alpha-2 adrenergic agonist.[1][2][3] While clinically recognized for the mitigation of opioid withdrawal symptoms, its specific mechanism of action and well-characterized pharmacological profile make it a valuable tool in a variety of research settings.[1][4] As a structural analog of clonidine, it is frequently used as a comparator in studies investigating the sympathetic nervous system. However, its distinct receptor binding profile offers unique advantages and considerations for its use as a control compound.
Mechanism of Action and Receptor Profile
This compound's primary mechanism of action is as an agonist at alpha-2 adrenergic receptors, which are involved in regulating the release of norepinephrine (B1679862). By stimulating these receptors, this compound reduces sympathetic outflow, leading to effects such as sedation, analgesia, and hypotension.
A key differentiator for this compound is its receptor binding profile compared to the more non-selective alpha-2 agonist, clonidine. This compound exhibits a higher affinity for the alpha-2A adrenergic receptor subtype. Furthermore, unlike clonidine, this compound displays significant agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, as well as dopamine (B1211576) D2S receptors. This broader receptor interaction should be a critical consideration when designing experiments and interpreting results where this compound is used as a control.
Signaling Pathway of this compound at the Alpha-2 Adrenergic Receptor
Caption: this compound's signaling pathway at the presynaptic alpha-2 adrenergic receptor.
This compound as a Control in Preclinical Studies
This compound serves as a valuable positive control in preclinical research, particularly in studies involving the modulation of the sympathetic nervous system. Its established effects on cardiovascular parameters, sedation, and analgesia provide a reliable benchmark for evaluating novel compounds.
Comparative Data from Preclinical Studies
| Parameter | This compound | Clonidine | Placebo/Vehicle | Reference Compound(s) |
| Sedative Effect | Present, but 10 to 100-fold less potent than clonidine. | Potent sedative effects. | No significant effect. | N/A |
| Effect on Motor Coordination | Less impairment compared to clonidine. | Significant impairment. | No significant effect. | N/A |
| Local Anesthetic Effect | Potency and duration comparable to tetracaine (B1683103) or mepivacaine. | Not typically used as a reference for this effect. | No significant effect. | Tetracaine, Mepivacaine |
| Analgesic Activity | Very weak. | Demonstrates analgesic properties. | No significant effect. | N/A |
| Effect on Blood Glucose | Increased blood glucose levels. | Increased blood glucose levels. | No significant effect. | N/A |
Note: Data synthesized from animal experiments in mice, rats, rabbits, and guinea pigs.
Experimental Protocol: Evaluation of Sedative Effects in Mice
This protocol is a representative example of how this compound can be used as a control to assess the sedative properties of a test compound.
Objective: To compare the sedative effect of a novel compound with this compound and a vehicle control.
Animals: Male CD-1 mice (20-25 g).
Materials:
-
Test compound
-
This compound hydrochloride (control)
-
Saline (vehicle control)
-
Hexobarbital (B1194168) sodium
Procedure:
-
Mice are randomly assigned to treatment groups (vehicle, this compound, test compound).
-
Compounds are administered intraperitoneally (i.p.) at desired doses.
-
After a set pretreatment time (e.g., 30 minutes), hexobarbital sodium (e.g., 100 mg/kg, i.p.) is administered to induce sleep.
-
The latency to the loss of the righting reflex (time to sleep) and the duration of sleep (time from loss to regaining of the righting reflex) are recorded for each mouse.
Data Analysis: The mean sleep latency and duration are calculated for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound to this compound and the vehicle control.
This compound as a Reference in In Vitro Assays
In vitro receptor binding and functional assays are crucial for characterizing the pharmacological profile of new molecules. This compound's well-defined affinity for alpha-2 adrenergic receptor subtypes, as well as its interactions with other receptors, makes it a useful reference compound in these assays.
Comparative Receptor Binding Affinities (pEC50)
| Receptor Subtype | This compound (pEC50 ≥ 5 M) | Clonidine (pEC50 ≥ 5 M) |
| Alpha-1A Adrenergic | Yes | Yes |
| Alpha-2A Adrenergic | Yes | Yes |
| Alpha-2B Adrenergic | Yes | No |
| Alpha-2C Adrenergic | Yes | Yes |
| Dopamine D2S | Yes | No |
| Serotonin 5-HT1A | Yes | No |
| Serotonin 5-HT1B | Yes | No |
Source: Data from in vitro assays using transfected HEK293 cells.
Experimental Protocol: Radioligand Binding Assay for Alpha-2A Adrenergic Receptor
This protocol outlines a standard method for determining the binding affinity of a test compound to the alpha-2A adrenergic receptor, using this compound as a reference.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human alpha-2A adrenergic receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human alpha-2A adrenergic receptor.
-
[3H]-RX821002 (radioligand)
-
This compound hydrochloride (reference compound)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
A constant concentration of [3H]-RX821002 is incubated with the cell membranes in the assay buffer.
-
Increasing concentrations of the unlabeled test compound or this compound are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis: The concentration of the test compound or this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Comparison with Alternatives
The primary alternative to this compound as an alpha-2 adrenergic agonist control is clonidine. The choice between these two compounds depends on the specific research question.
-
Clonidine: A suitable control when a non-selective alpha-2 adrenergic agonist is required. It is more potent in its sedative and hypotensive effects.
-
This compound: A more appropriate control when a degree of selectivity for the alpha-2A subtype is desired, or when the potential confounding effects of strong sedation and hypotension need to be minimized. Its interactions with serotonergic and dopaminergic receptors may be a relevant consideration for certain studies.
Other alpha-2 adrenergic agonists, such as guanfacine (B1203898) and dexmedetomidine, may also be considered as alternative controls depending on the specific experimental context.
Logical Workflow for Selecting an Alpha-2 Adrenergic Agonist Control
Caption: Decision tree for selecting an appropriate alpha-2 adrenergic agonist control.
Conclusion
This compound is a versatile and valuable control compound in pharmacological research. Its well-characterized profile as a selective alpha-2A adrenergic agonist with additional serotonergic and dopaminergic activity provides a nuanced tool for dissecting the roles of these systems in various physiological and pathological processes. When compared to clonidine, this compound offers the advantage of reduced sedative and hypotensive effects, which can be beneficial in experimental designs where these effects may be confounding. Careful consideration of its complete receptor binding profile is essential for its appropriate application as a control and for the accurate interpretation of experimental data.
References
Cross-Validation of Lofexidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lofexidine's pharmacological profile and clinical performance with its primary alternative, clonidine (B47849), for the management of opioid withdrawal symptoms. The information presented is supported by experimental data from preclinical and clinical studies to elucidate the cross-validated mechanism of action of this compound.
Introduction: Understanding this compound's Core Mechanism
This compound is a centrally acting alpha-2 adrenergic agonist approved for the mitigation of opioid withdrawal symptoms. Its primary mechanism of action involves binding to presynaptic α2-adrenergic autoreceptors in the locus coeruleus, the principal site for norepinephrine (B1679862) synthesis in the brain. This agonistic activity inhibits the release of norepinephrine, thereby reducing the sympathetic nervous system hyperactivity that characterizes opioid withdrawal.[1][2][3] This leads to the alleviation of symptoms such as tachycardia, hypertension, sweating, and anxiety.
While structurally similar to clonidine, another alpha-2 adrenergic agonist used off-label for the same indication, this compound exhibits a distinct clinical profile, most notably a reduced incidence of hypotension.[3][4] This guide delves into the comparative experimental data that cross-validates this compound's mechanism and highlights its key differences from clonidine.
Comparative Receptor Binding Profiles
The nuanced differences in the clinical effects of this compound and clonidine can be partly attributed to their distinct receptor binding affinities. While both drugs are potent agonists at α2-adrenergic receptors, this compound displays a unique broader receptor interaction profile.
A key study by Raffa et al. (2019) provides a head-to-head comparison of the receptor binding profiles of this compound and clonidine. The results reveal that in addition to its high affinity for α2-adrenergic receptor subtypes, this compound also demonstrates significant agonist activity at serotonin (B10506) 5-HT1A receptors, a property not observed with clonidine.[5][6] This interaction with the serotonergic system may contribute to its efficacy in managing the affective and anxiogenic symptoms of opioid withdrawal.
Below is a summary of the comparative receptor binding and functional activity data.
| Receptor Subtype | This compound Activity (pEC50 ≥ 5 M) | Clonidine Activity (pEC50 ≥ 5 M) | Reference |
| Alpha-1A Adrenergic | Agonist | Agonist | [5][6] |
| Alpha-2A Adrenergic | Agonist | Agonist | [5][6] |
| Alpha-2B Adrenergic | Agonist | No Significant Activity | [5][6] |
| Alpha-2C Adrenergic | Agonist | Agonist | [5][6] |
| Dopamine D2S | Agonist | No Significant Activity | [5][6] |
| Serotonin 5-HT1A | Agonist | No Significant Activity | [5][6] |
| Serotonin 5-HT1B | Agonist | No Significant Activity | [5][6] |
Data synthesized from Raffa, R.B., et al. (2019). Differences in the Receptor Binding Profile of this compound Compared to Clonidine. Pharmacology & Pharmacy, 10, 1-10.
Clinical Efficacy and Safety: A Head-to-Head Comparison
Multiple clinical trials have compared the efficacy and safety of this compound and clonidine in the management of opioid withdrawal. A consistent finding across these studies is that this compound is as effective as clonidine in reducing withdrawal symptoms, but with a significantly better safety profile, particularly concerning cardiovascular side effects.
A randomized, double-blind controlled trial by Lin et al. (1997) directly compared this compound and clonidine in hospitalized patients undergoing heroin withdrawal. The study found that both drugs were equally effective in controlling the withdrawal syndrome. However, hypotensive issues were significantly more frequent in the clonidine group, with twice as many instances of medication being withheld due to low blood pressure.[3]
Another study focusing on outpatient detoxification also found that clonidine produced more pronounced hypotensive effects, requiring more medical interventions compared to this compound.[7] A systematic review of five studies comparing the two drugs concluded that this compound appears equivalent in efficacy to clonidine but with fewer adverse effects.[8][9]
The following table summarizes key quantitative findings from comparative clinical trials.
| Study / Outcome Measure | This compound Group | Clonidine Group | Placebo Group | Reference |
| Lin et al. (1997) | [3] | |||
| - Instances of Hypotension | Significantly fewer than clonidine | Twice as many instances as this compound | N/A | [3] |
| Gerra et al. (2001) | [1] | |||
| - Withdrawal Symptom Scores | Significantly lower | Higher than this compound | N/A | [1] |
| - Hypotension | Less frequent | More frequent | N/A | [1] |
| Yu et al. (2007) - Phase 3 Trial | [2] | |||
| - MHOWS Score (Day 5) | 19.5 ± 2.1 | N/A | 30.9 ± 2.7 (p=0.0019) | [2] |
| - Treatment Retention | 38.2% | N/A | 15.2% (p=0.01) | [2] |
| Gorodetzky et al. (2017) - Phase 3 Trial | [10] | |||
| - SOWS-Gossop Score (vs. Placebo) | -0.21 to -0.26 (p≤0.02) | N/A | Baseline | [10] |
| - Study Completion Rate | 39.6% - 41.5% | N/A | 27.8% | [10] |
| - Incidence of Hypotension | Common, but few discontinuations | N/A | Lower than this compound | [10] |
| Fishman et al. (2022) - Real-World Data | [4] | |||
| - Opioid-Free at 30 Days | 63% | 21% | N/A | [4] |
MHOWS: Modified Himmelsbach Opiate Withdrawal Scale; SOWS-Gossop: Short Opiate Withdrawal Scale of Gossop.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and functional activity of this compound and its alternatives at various G-protein coupled receptors.
Methodology (based on Raffa et al., 2019): [5]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with vectors containing the specific human receptor subtypes of interest (e.g., alpha-2A adrenergic receptor, 5-HT1A receptor).
-
Membrane Preparation: Crude membrane preparations are made from the stably transfected recombinant cell lines to ensure high-level surface expression of the target GPCR.
-
Radioligand Binding Assay:
-
Membranes are mixed with a specific radiolabeled ligand (e.g., [3H]-MK-912 for α2A adrenergic receptors) and varying concentrations of the unlabeled competitor drug (this compound or clonidine) in a binding buffer.
-
The mixture is incubated for 1-2 hours to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand.
-
The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The binding affinity of the competitor drug is calculated as the percent inhibition of the binding of the radiolabeled ligand.
-
IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
Ki (inhibitory constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Functional cellular agonist effect (efficacy) is calculated as a percentage of the control response to a known reference agonist, and pEC50 values (the negative logarithm of the EC50) are determined.
-
Randomized Controlled Clinical Trial for Opioid Withdrawal
Objective: To evaluate the efficacy and safety of this compound compared to an alternative (clonidine or placebo) in treating the symptoms of opioid withdrawal.
Methodology (generalized from cited studies): [2][3][10]
-
Study Design: A multi-center, randomized, double-blind, active- or placebo-controlled trial.
-
Participant Selection: Adult participants meeting the criteria for opioid dependence (e.g., based on DSM criteria) and seeking treatment for opioid withdrawal are recruited. Exclusion criteria typically include significant cardiovascular disease, pregnancy, and other substance use disorders that could confound the results.
-
Randomization and Blinding: Participants are randomly assigned to receive either this compound, the comparator drug (e.g., clonidine), or a placebo. Both participants and study staff are blinded to the treatment allocation.
-
Treatment Protocol:
-
Participants undergo a period of opioid stabilization, followed by abrupt opioid discontinuation.
-
The study medication (this compound, clonidine, or placebo) is initiated at the onset of withdrawal symptoms.
-
Dosage is typically titrated based on the severity of withdrawal symptoms and the participant's tolerance to the medication. For example, this compound is often administered in divided doses, with a maximum daily dose.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The severity of opioid withdrawal symptoms is assessed at regular intervals using a validated scale, such as the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) or the Modified Himmelsbach Opiate Withdrawal Scale (MHOWS).
-
Secondary Efficacy Endpoints: These may include treatment retention rates, patient-reported outcomes on craving and mood, and the proportion of participants who successfully complete the detoxification period.
-
Safety Endpoints: Adverse events are monitored and recorded throughout the study. Particular attention is paid to cardiovascular parameters, including blood pressure and heart rate, with regular monitoring for hypotension and bradycardia.
-
-
Data Analysis: Statistical analyses are performed to compare the changes in withdrawal symptom scores, treatment completion rates, and the incidence of adverse events between the treatment groups.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
Caption: this compound's signaling pathway in the presynaptic neuron.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for in vitro receptor binding assay.
Logical Flow of a Comparative Clinical Trial
Caption: Logical flow of a comparative clinical trial.
References
- 1. This compound versus clonidine in rapid opiate detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, this compound, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-blind randomised controlled trial of this compound versus clonidine in the treatment of heroin withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing Opioid Withdrawal in an Outpatient Setting With this compound or Clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Receptor Binding Profile of this compound Compared to Clonidine [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Randomised double-blind comparison of this compound and clonidine in the out-patient treatment of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of this compound for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
The Alpha-2 Adrenergic Agonists: A Comparative Analysis of Lofexidine and Clonidine for Opioid Withdrawal Management
For Researchers, Scientists, and Drug Development Professionals
The management of opioid withdrawal is a critical first step in the treatment of opioid use disorder. Among the non-opioid medications utilized for this purpose, the alpha-2 adrenergic agonists lofexidine and clonidine (B47849) have been subjects of extensive research. This guide provides a detailed comparison of their efficacy, safety, and mechanistic profiles, supported by experimental data to inform research and clinical development.
Mechanism of Action: Targeting the Sympathetic Surge
Opioid withdrawal is characterized by a hyperactive sympathetic nervous system, leading to symptoms such as tachycardia, hypertension, sweating, and anxiety. Both this compound and clonidine are alpha-2 adrenergic receptor agonists that mitigate these symptoms by reducing the release of norepinephrine (B1679862) from the locus coeruleus in the brain.[1][2][3][4] While both drugs share this primary mechanism, this compound exhibits a higher affinity and specificity for the alpha-2A receptor subtype.[2][4] Furthermore, recent research has indicated that this compound also binds to 5-HT1A receptors, a characteristic not shared by clonidine, which may contribute to its distinct clinical profile.[5]
Comparative Efficacy: A Tale of Two Agonists
Numerous clinical trials have compared the efficacy of this compound and clonidine in managing opioid withdrawal symptoms. The general consensus from systematic reviews and meta-analyses is that both drugs are comparable in their effectiveness.[6][7] While one study reported a statistically significant greater reduction in withdrawal symptom severity with this compound, the majority of studies have found no significant difference between the two.[7][8] Both this compound and clonidine have demonstrated superiority over placebo in alleviating withdrawal symptoms.[9] It is important to note, however, that opioid agonists like methadone and buprenorphine are generally considered more effective for withdrawal management and patient retention.[10]
The Clinical Opiate Withdrawal Scale (COWS) is a widely used, validated tool to assess the severity of opioid withdrawal and to guide the administration of medications like this compound and clonidine.[11][12][13][14][15]
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies of this compound and clonidine.
| Parameter | This compound | Clonidine | Key Findings & Citations |
| Typical Daily Dosage | 0.72 mg (0.18 mg QID) | 0.4 - 1.2 mg (0.1-0.3 mg QID) | Dosing is titrated to symptoms.[1][10][16][17][18] |
| Maximum Daily Dose (Example from one study) | 1.6 mg | 0.6 mg | Doses can vary based on study protocol.[6] |
| Treatment Completion Rate | No significant difference | No significant difference | Three studies reported no significant differences in detoxification completion.[7] Some studies suggest a trend towards better retention with this compound.[6][19] |
| Hypotension Incidence | Significantly lower | Significantly higher | Clonidine is associated with twice as many instances of medication being withheld due to hypotension in one study.[2][6][17][19][20] |
Experimental Protocols: A Methodological Overview
The majority of comparative efficacy studies employ a randomized, double-blind, parallel-group design. A typical experimental workflow is as follows:
Patient Population: Participants are typically adults meeting the criteria for opioid dependence who are seeking detoxification.
Intervention: Patients are randomly assigned to receive either this compound or clonidine. Dosages are often flexible and titrated based on the severity of withdrawal symptoms as measured by the COWS score.
Assessments:
-
Primary Efficacy Endpoint: Change in COWS score from baseline.
-
Safety Endpoints: Incidence and severity of adverse events, particularly hypotension and bradycardia, are meticulously recorded. Vital signs are monitored regularly.
-
Secondary Efficacy Endpoints: May include treatment retention rates, patient-reported outcomes on withdrawal-related discomfort, and rates of successful transition to maintenance therapy.
Safety and Tolerability: The Key Differentiator
The primary advantage of this compound over clonidine lies in its superior safety profile, specifically concerning its cardiovascular effects.[9][21] Clinical data consistently demonstrate that clonidine is associated with a significantly higher incidence of hypotension.[2][6][17][19][20] This difference is clinically meaningful, as hypotension can lead to dizziness, syncope, and the need for medical intervention, potentially complicating outpatient treatment.
The American Society of Addiction Medicine (ASAM) guidelines recommend this compound as the preferred alpha-2 adrenergic agonist for outpatient withdrawal management, citing the lower risk of hypotension.[22] While both drugs can cause sedation and dry mouth, the reduced cardiovascular risk with this compound makes it a more favorable option in many clinical scenarios.[2][21]
Conclusion for the Scientific Community
Both this compound and clonidine are effective non-opioid options for the management of opioid withdrawal symptoms, with comparable efficacy in reducing the severity of withdrawal. The principal distinction between the two agents is the more favorable safety profile of this compound, characterized by a significantly lower risk of hypotension. This makes this compound a particularly valuable tool in outpatient settings where intensive cardiovascular monitoring may be less feasible. For drug development professionals, the story of this compound and clonidine underscores the importance of refining receptor specificity to improve the therapeutic index of a drug class. Future research may focus on further elucidating the role of the 5-HT1A receptor in the clinical effects of this compound and exploring novel targets for non-opioid withdrawal management.
References
- 1. sjhc.london.on.ca [sjhc.london.on.ca]
- 2. Clinical Efficacy and Safety Profile of this compound Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonidine for Opioid Withdrawal: How It Works, Side Effects, and More [healthline.com]
- 4. The Role of this compound in Management of Opioid Withdrawal | springermedizin.de [springermedizin.de]
- 5. Differences in the Receptor Binding Profile of this compound Compared to Clonidine [scirp.org]
- 6. Double-blind randomised controlled trial of this compound versus clonidine in the treatment of heroin withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clonidine, this compound, and similar medications for the management of opioid withdrawal | Cochrane [cochrane.org]
- 10. Opioid Use - Opioid use disorder treatment | CAMH [camh.ca]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Clinical Opiate Withdrawal Scale - Wikipedia [en.wikipedia.org]
- 13. emergencycarebc.ca [emergencycarebc.ca]
- 14. nida.nih.gov [nida.nih.gov]
- 15. asam.org [asam.org]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. A Comprehensive Update of this compound for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. northwestpainguidance.org [northwestpainguidance.org]
- 19. Randomised double-blind comparison of this compound and clonidine in the out-patient treatment of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound versus clonidine in rapid opiate detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clonidine in opiate withdrawal: review and appraisal of clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lucemyra | ONLY FDA Approved | Ease Opioid Withdrawal [lucemyra.com]
Safety Operating Guide
Safe Disposal of Lofexidine in a Research Environment: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of unused or waste lofexidine is a critical component of laboratory safety and environmental responsibility. This compound, while not explicitly listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA), is classified as acutely toxic if swallowed, necessitating careful handling and disposal as a hazardous chemical waste.[1][2] Adherence to institutional and regulatory guidelines is paramount to ensure safety and compliance.
This compound Waste Classification
This compound hydrochloride is identified with the UN number UN2811, classifying it as a "Toxic solid, organic, n.o.s." for transport purposes.[1] Its primary hazard is acute oral toxicity.[1][2] While not specifically listed under the Resource Conservation and Recovery Act (RCRA), its toxic properties require it to be managed as a hazardous waste.[1][3][4][5]
Key Hazard Information:
| Property | Value | Source |
| GHS Classification | Acute Toxicity - Oral, Category 3 | [1][2][6] |
| Signal Word | Danger | [1][2][6] |
| Hazard Statement | H301: Toxic if swallowed | [1][2][6] |
| UN Number | UN2811 | [1][3] |
Procedural Steps for this compound Disposal
The following protocol outlines the essential steps for the safe disposal of this compound from a research laboratory, integrating information from Safety Data Sheets (SDS) and general laboratory hazardous waste management guidelines.[7][8][9][10][11]
1. Waste Identification and Segregation:
-
Identify Waste: All materials contaminated with this compound, including unused pure drug, expired stock, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with non-hazardous trash or other waste streams like sharps or biohazards unless they are also chemically contaminated.[12] It should be segregated from incompatible chemicals, particularly strong oxidizing agents, acids, and alkalis.[2][13]
2. Containerization:
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.[11][14] Plastic containers are often preferred for solid waste.[9] The original container may be used if it is in good condition.[8]
-
Original Packaging: Unused or partially used this compound in its original packaging can be placed directly into the hazardous waste container.[11]
3. Labeling:
-
Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container as soon as the first piece of waste is added.[11]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "this compound Hydrochloride." Avoid abbreviations.[11]
-
The accumulation start date (the date the first waste is placed in the container).
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[11]
-
A clear indication of the contents' hazards (e.g., "Toxic").
-
4. Storage and Accumulation:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[7][8][9][14]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[7][8][9]
-
Storage Limits: Do not exceed 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[7][9] For acutely toxic P-listed wastes, the limit is one quart, though this compound is not P-listed.[7][9] It is best practice to arrange for pickup well before these limits are reached.
5. Disposal and Removal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[10][11]
-
Incineration: The recommended disposal method for this compound is incineration by an EPA-permitted hazardous waste management vendor.[10][11] Do not dispose of this compound down the drain or in the regular trash.[3][15]
-
Record Keeping: Maintain records of all hazardous waste disposal, including the date of pickup and a copy of the waste manifest provided by EHS or the disposal vendor.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pwaste.com [pwaste.com]
- 5. epa.gov [epa.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. odu.edu [odu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
- 12. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 13. images.thdstatic.com [images.thdstatic.com]
- 14. danielshealth.com [danielshealth.com]
- 15. acs.org [acs.org]
Safe Handling of Lofexidine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lofexidine in a laboratory setting. The following procedural guidance is designed to ensure safe operational use and disposal.
Hazard Summary and Identification
This compound hydrochloride is classified as toxic if swallowed.[1][2] It is crucial to handle this compound with care to avoid accidental ingestion, inhalation, or contact with skin and eyes.
| Identifier | Information |
| Chemical Name | 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole, monohydrochloride |
| Synonyms | Lofetensin, Loxacor, Baq-168, MDL-14042[2][3] |
| CAS Number | 21498-08-8[1][2] |
| GHS Classification | Acute Toxicity, Oral (Category 3)[1][2] |
| Signal Word | Danger[1][2] |
| Hazard Statement | H301: Toxic if swallowed[1][2] |
Personal Protective Equipment (PPE)
To minimize exposure, all personnel must use appropriate PPE when handling this compound. All PPE should be used in accordance with the OSHA PPE standard (29 CFR 1910.132).[4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or safety glasses with side shields.[5] | Prevents eye contact with this compound dust or splashes. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5][6] A lab coat is mandatory. | Avoids direct skin contact with the compound. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust formation is likely.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][6] | Prevents inhalation of this compound dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps for the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly sealed, locked-up location.[1][3] Recommended storage temperature is often refrigerated (+4°C) or as specified on the product insert.[3][6] Keep away from incompatible materials such as strong oxidizing agents.[3]
2. Preparation for Use
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a well-ventilated space, to control potential dust.[3][6]
-
PPE: Before handling, don all required PPE as specified in the table above.
-
Pre-weighing: If weighing the solid compound, do so carefully to avoid creating dust. Use appropriate ventilation controls.
3. During Experimental Use
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1][2]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of any dust or aerosols that may be generated.[2]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]
Disposal Plan
All this compound waste must be treated as hazardous and disposed of according to institutional guidelines and local, state, and federal regulations.
1. Waste Collection
-
Solid Waste: Collect any unused this compound powder, contaminated PPE (gloves, wipes), and empty containers in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, sealed, and labeled hazardous waste container.
2. Disposal Procedure
-
Professional Disposal: Dispose of contents and container at an approved waste disposal plant.[1][3][6] Do not dispose of down the drain or in regular trash.
-
Decontamination: Thoroughly decontaminate any surfaces or non-disposable equipment that came into contact with this compound.
For unused medicine that might be considered for disposal outside of a laboratory setting, the best option is a drug take-back program.[7] If not available, mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then dispose of it in the household trash.[7][8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
1. Exposure Response
-
If Swallowed: Immediately call a poison center or doctor.[1][6] Rinse mouth.[1] Do NOT induce vomiting.[6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek immediate medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled.[6] Seek immediate medical attention.[6]
2. Spill Response Workflow
The following workflow outlines the procedural steps for managing a this compound spill.
Caption: Logical workflow for a this compound laboratory spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
